3,4-Difluorostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWIGZODEBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607963 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-03-8 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIFLUOROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Difluorostyrene CAS number and properties
An In-depth Technical Guide to 3,4-Difluorostyrene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. We will delve into its core properties, provide detailed synthetic protocols with mechanistic insights, explore its reactivity, and highlight its applications, particularly in the synthesis of bioactive molecules.
Core Properties and Identification
This compound, also known as 1,2-difluoro-4-vinylbenzene, is an aromatic compound distinguished by a vinyl group and two fluorine atoms on the benzene ring.[1][2] This substitution pattern significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate in various synthetic applications.
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The presence of fluorine atoms notably affects its boiling point and density compared to non-fluorinated styrene.
| Property | Value |
| Molecular Formula | C₈H₆F₂ |
| Molecular Weight | 140.13 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 146.5 - 147 °C at 760 mmHg[1][2] |
| Density | 1.131 g/cm³[1][2] |
| Flash Point | 31.7 - 32 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.512[1] |
| InChI Key | VPKZWIGZODEBDP-UHFFFAOYSA-N |
Safety and Handling
This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[2][4] It is classified as a flammable liquid (Category 3).[3][5] Standard personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn.[4][6]
-
Hazard Statements: H225/H226 (Highly flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation).
-
Precautionary Measures: Use non-sparking tools and take action to prevent static discharges.[4][7] Store in a cool, well-ventilated place with the container tightly closed.[2] Recommended storage is under refrigeration, often below -20°C, to inhibit polymerization.[1][2]
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via a Wittig reaction, starting from the commercially available 3,4-difluorobenzaldehyde. This method offers high reliability and good yields. The causality behind this choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig olefination.
Experimental Protocol: Wittig Olefination
This protocol describes a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC), and the product identity is confirmed by standard spectroscopic methods.
Step 1: Ylide Preparation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise over 20 minutes. The appearance of a characteristic deep orange or yellow color indicates the formation of the phosphonium ylide.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
Step 2: Olefination Reaction
-
Dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the prepared ylide solution at 0 °C. The choice of a low temperature helps to control the exothermicity of the reaction and improve selectivity.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with hexanes, to yield pure this compound.
Synthetic Workflow Diagram
Caption: Wittig synthesis of this compound.
Spectroscopic Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR: The proton NMR spectrum is the first line of characterization.
-
Vinyl Protons: Three distinct signals will be present in the vinylic region (~5.0-7.0 ppm). The geminal, cis, and trans protons will appear as doublets of doublets due to their coupling to each other.
-
Aromatic Protons: The three protons on the difluorinated ring will appear in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns due to both H-H and H-F coupling.
-
-
¹³C NMR:
-
The spectrum will show 8 distinct carbon signals. The two carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The aromatic carbons will also show smaller, longer-range C-F couplings.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, with their coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) providing definitive structural information.
-
-
IR Spectroscopy:
-
Key vibrational bands will confirm the presence of the main functional groups: C=C stretch (vinyl) around 1630 cm⁻¹, C-H stretches (aromatic and vinyl) just above 3000 cm⁻¹, and strong C-F stretches in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will be observed at m/z = 140, corresponding to the exact mass of C₈H₆F₂.
-
Reactivity and Applications in Drug Development
The utility of this compound stems from the combined reactivity of its vinyl group and the unique properties of the fluorinated aromatic ring.
Reactivity Profile
-
Polymerization: Like styrene, the vinyl group readily undergoes free-radical polymerization to produce poly(this compound). The fluorine substituents can impart desirable properties to the resulting polymer, such as thermal stability and altered dielectric constant.
-
Electrophilic Addition: The double bond can participate in electrophilic addition reactions (e.g., halogenation, hydrohalogenation).
-
Aromatic Substitution: The difluorobenzene ring can undergo further electrophilic or nucleophilic aromatic substitution, although the fluorine atoms are deactivating.
Role in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.[8][9] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450), increase binding affinity through favorable electrostatic interactions, and alter pKa to improve cell permeability.[8]
This compound serves as a versatile building block for introducing the 3,4-difluorophenyl motif into larger, more complex molecules.[1][2] For example, it has been used to prepare pyrazole derivatives that act as c-Jun N-terminal kinase (JNK) inhibitors, which are targets for inflammatory diseases and neurodegenerative disorders.[1][2]
Application as a Chemical Intermediate
Caption: Versatility of this compound as a synthetic intermediate.
Conclusion
This compound is a high-value chemical intermediate with a well-defined property and safety profile. Its synthesis is accessible through standard organic methodologies like the Wittig reaction. The strategic placement of two fluorine atoms on the aromatic ring makes it an exceptionally useful building block for drug discovery, enabling the fine-tuning of metabolic stability and binding characteristics of therapeutic candidates. Furthermore, its vinyl functionality opens avenues in polymer science for the creation of novel fluorinated materials. This guide provides the foundational knowledge for scientists to confidently handle, synthesize, and apply this versatile compound in their research endeavors.
References
- LookChem. This compound. [Link]
- PubChem. This compound | C8H6F2 | CID 20487088. [Link]
- Chemsrc. This compound | CAS#:405-03-8. [Link]
- Gill, H., L. T. T. Nguyen, and S. R. B. J. T. D. D. T. Patel. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert opinion on drug discovery 14.9 (2019): 867-881. [Link]
- Grygorenko, O. O., et al. "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. (2021). [Link]
- PubChem. 2,6-Difluorostyrene | C8H6F2 | CID 2778300. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 405-03-8 [amp.chemicalbook.com]
- 3. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:405-03-8 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 3,4-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 3,4-Difluorostyrene
This compound is a valuable monomer and synthetic intermediate in the fields of materials science and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3] In drug development, for instance, fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it a key strategy in the design of novel therapeutics.[4][5] The unique electronic properties of the difluorinated phenyl ring and the reactive vinyl group make this compound a versatile building block for the synthesis of polymers with enhanced thermal stability and chemical resistance, as well as complex pharmaceutical agents.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated compounds.[6] The ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture, revealing the connectivity of atoms and the electronic environment of each nucleus. For organofluorine compounds, ¹⁹F NMR offers an additional, highly sensitive probe into the molecular structure.[1][7] This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectral data of this compound, grounded in the fundamental principles of NMR spectroscopy and tailored for professionals in research and development.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines the key steps for preparing a sample of this compound for NMR analysis.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Homogeneity: Ensure the sample is completely dissolved and free of any particulate matter, which can degrade the quality of the magnetic field homogeneity and lead to broadened spectral lines.[8]
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[9]
¹H NMR Spectral Interpretation: A Detailed Analysis
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the aromatic protons. A thorough analysis of their chemical shifts, coupling patterns, and integration values allows for the unambiguous assignment of each proton.
The Vinyl Group Protons: A Complex ABC System
The three protons of the vinyl group (Hα, Hβ-cis, and Hβ-trans) are chemically non-equivalent and exhibit complex spin-spin coupling, resulting in a characteristic set of multiplets.
-
Hα: This proton, attached to the same carbon as the aromatic ring, typically resonates in the range of 6.6-6.8 ppm. It appears as a doublet of doublets of doublets (ddd) due to coupling with Hβ-cis, Hβ-trans, and the aromatic proton at C5.
-
Hβ-trans: The proton trans to the aromatic ring is generally found further downfield than its cis counterpart, typically in the 5.7-5.9 ppm region. It appears as a doublet of doublets (dd) due to coupling with Hα and Hβ-cis.
-
Hβ-cis: The proton cis to the aromatic ring usually resonates at the most upfield position of the vinyl protons, around 5.3-5.5 ppm. It also appears as a doublet of doublets (dd) due to coupling with Hα and Hβ-trans.
The coupling constants (J-values) are crucial for confirming these assignments:
-
³Jtrans (Hα-Hβ-trans): ~17-18 Hz
-
³Jcis (Hα-Hβ-cis): ~10-11 Hz
-
²Jgem (Hβ-cis-Hβ-trans): ~0-1 Hz
The Aromatic Protons: Influence of Fluorine Substitution
The three aromatic protons are also chemically distinct and their signals are influenced by the electron-withdrawing effects of the fluorine atoms and the vinyl group. They typically resonate in the region of 6.9-7.2 ppm.
-
H-2: This proton is ortho to the vinyl group and meta to the fluorine at C-3. It will likely appear as a doublet of doublets.
-
H-5: This proton is ortho to the fluorine at C-4 and meta to the vinyl group. It will also appear as a doublet of doublets.
-
H-6: This proton is ortho to both the vinyl group and the fluorine at C-4. It will appear as a more complex multiplet due to coupling with H-2, H-5, and the vinyl proton Hα.
The coupling patterns are further complicated by through-space coupling to the fluorine atoms (nJHF), which can provide valuable structural information.[10]
Table 1: Summary of Expected ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα | 6.6 - 6.8 | ddd | ³Jtrans ≈ 17-18, ³Jcis ≈ 10-11, ⁴JHα-H5 ≈ 0.5-1 |
| Hβ-trans | 5.7 - 5.9 | dd | ³Jtrans ≈ 17-18, ²Jgem ≈ 0-1 |
| Hβ-cis | 5.3 - 5.5 | dd | ³Jcis ≈ 10-11, ²Jgem ≈ 0-1 |
| Aromatic H | 6.9 - 7.2 | m | - |
¹³C NMR Spectral Interpretation: Unraveling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the fluorine substituents and the vinyl group.
The Vinyl Group Carbons
-
Cα: The carbon directly attached to the aromatic ring will resonate around 135-137 ppm.
-
Cβ: The terminal vinyl carbon will appear further upfield, typically in the range of 115-117 ppm.
The Aromatic Carbons
The chemical shifts of the aromatic carbons are heavily influenced by the strong electron-withdrawing nature of the fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets in a non-decoupled spectrum.
-
C-1: The ipso-carbon attached to the vinyl group will be found around 137-139 ppm.
-
C-2: This carbon, adjacent to the vinyl group, will resonate in the 125-127 ppm region.
-
C-3 and C-4: These carbons, directly bonded to fluorine, will be significantly downfield, typically in the range of 148-152 ppm, and will show large ¹JCF couplings (around 240-250 Hz).[11]
-
C-5 and C-6: These carbons will have chemical shifts influenced by their proximity to the fluorine atoms and the vinyl group, generally appearing in the 115-125 ppm range.
Table 2: Summary of Expected ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| Cα (vinyl) | 135 - 137 | d |
| Cβ (vinyl) | 115 - 117 | t |
| C-1 (aromatic) | 137 - 139 | s |
| C-2 (aromatic) | 125 - 127 | d |
| C-3 (aromatic) | 148 - 152 | d (¹JCF ≈ 240-250 Hz) |
| C-4 (aromatic) | 148 - 152 | d (¹JCF ≈ 240-250 Hz) |
| C-5 (aromatic) | 115 - 125 | d |
| C-6 (aromatic) | 115 - 125 | d |
Note: Multiplicity refers to the splitting pattern due to coupling with fluorine atoms in a proton-decoupled spectrum.
Advanced NMR Techniques for Deeper Structural Insights
For a more comprehensive structural analysis, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity within the vinyl and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals, allowing for the direct assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of different fragments of the molecule.
Logical Framework for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the NMR spectra of this compound, integrating data from ¹H, ¹³C, and 2D NMR experiments.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion: A Powerful Analytical Approach
The detailed interpretation of ¹H and ¹³C NMR spectra provides a robust and reliable method for the structural verification and characterization of this compound. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques, researchers can gain a comprehensive understanding of the molecular structure. This knowledge is fundamental for controlling its reactivity in polymerization processes and for its rational application in the design of novel materials and pharmaceuticals. The principles outlined in this guide serve as a foundational framework for the spectral analysis of a wide range of fluorinated organic molecules.
References
- Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Chemical Reviews, 86(5), 947-977.
- Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2434–2442. [Link][1][7]
- National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central.
- Yakunin, O. G., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Gül, A., & Bekaroğlu, Ö. (2003). † 1H-NMR and 13C-NMR Spectra. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(1), 131-144.
- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 699-713). Academic Press.
- Mesbah Energy. (2021, April 18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data.
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Gakh, A. A., et al. (2010). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Journal of Environmental & Analytical Toxicology, 1(1).
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- LibreTexts. (2021, December 15). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Chemistry LibreTexts.
- Scribd. (n.d.). 13 C NMR Interpretation.
- University of Bath. (n.d.). H NMR Spectroscopy.
- Weizmann Institute of Science. (n.d.). V J-Coupling.
- University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation.
- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog.
- Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
- Jasperse, C. (n.d.).
- Wikipedia. (2023, November 27). J-coupling. In Wikipedia.
- LibreTexts. (2021, December 15). 6.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image].
- Huang, C.-m., et al. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Stoyanov, S., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(3), M1009.
- Mykhailiuk, P. K. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link][4]
- Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link][5]
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
- 9. acdlabs.com [acdlabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theoretical Principles: Understanding the Spectrum
The ¹H and ¹³C NMR spectra of 3,4-Difluorostyrene are dictated by the interplay of several key factors: the electronegativity of the fluorine atoms, their ability to engage in resonance, and the anisotropic effects of the aromatic ring and the vinyl group. The fluorine atoms exert a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei, shifting their signals to higher ppm values. Concurrently, fluorine can donate electron density through resonance (mesomeric effect), which can have a shielding effect, particularly at the ortho and para positions.
In this compound, the vinyl group also contributes to the electronic environment. The sp² hybridized carbons of the vinyl group and the aromatic ring have characteristic chemical shift ranges. Furthermore, the protons and carbons of the vinyl group will exhibit characteristic coupling patterns. A crucial aspect of the NMR spectra of fluorinated compounds is the observation of spin-spin coupling between the ¹⁹F nucleus (spin I = 1/2) and both ¹H and ¹³C nuclei. These couplings, denoted as JHF and JCF, provide invaluable structural information, as their magnitudes are dependent on the number of bonds separating the coupled nuclei.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three vinyl protons. The aromatic region will be complex due to H-H and H-F couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α | ~6.7 | dd | JHα-Hβ(trans) ≈ 17.6, JHα-Hβ(cis) ≈ 10.9 |
| H-β(cis) | ~5.3 | dd | JHβ(cis)-Hα ≈ 10.9, JHβ(cis)-Hβ(trans) ≈ 1.0 |
| H-β(trans) | ~5.8 | dd | JHβ(trans)-Hα ≈ 17.6, JHβ(trans)-Hβ(cis) ≈ 1.0 |
| H-2 | ~7.2 | ddd | JH2-H6 ≈ 2.0, JH2-F3 ≈ 10.0, JH2-H5 ≈ 0.5 |
| H-5 | ~7.1 | ddd | JH5-H6 ≈ 8.5, JH5-F4 ≈ 8.5, JH5-F3 ≈ 5.0 |
| H-6 | ~7.0 | ddd | JH6-H5 ≈ 8.5, JH6-F4 ≈ 6.5, JH6-H2 ≈ 2.0 |
Note: Predicted values are based on data for similar compounds and established substituent effects. Actual experimental values may vary slightly.
Analysis of the Predicted ¹H Spectrum:
-
Vinyl Protons (H-α, H-β): The vinyl protons will form a characteristic AMX spin system. H-α will be a doublet of doublets due to coupling to the two non-equivalent β-protons (cis and trans). The large coupling constant (~17.6 Hz) corresponds to the trans relationship, while the smaller coupling (~10.9 Hz) corresponds to the cis relationship. The geminal coupling between the β-protons is expected to be small (~1.0 Hz).
-
Aromatic Protons (H-2, H-5, H-6): The aromatic region will be the most complex part of the spectrum.
-
H-2: This proton is ortho to the vinyl group and ortho to the fluorine at C-3. It will likely be a doublet of doublets of doublets, with a large coupling to F-3, a smaller meta coupling to H-6, and a small para coupling to H-5.
-
H-5: This proton is situated between two fluorine atoms and will be significantly influenced by both. It is expected to be a doublet of doublets of doublets with large couplings to both F-4 and H-6, and a smaller coupling to F-3.
-
H-6: This proton is ortho to H-5 and meta to the vinyl group and F-4. It will appear as a doublet of doublets of doublets with a large ortho coupling to H-5 and smaller couplings to F-4 and H-2.
-
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two vinyl carbons. A key feature will be the splitting of carbon signals due to coupling with fluorine.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-α | ~135 | d | JCα-F ≈ 2-4 |
| C-β | ~115 | s | |
| C-1 | ~134 | dd | JC1-F3 ≈ 5, JC1-F4 ≈ 3 |
| C-2 | ~123 | d | JC2-F3 ≈ 6 |
| C-3 | ~150 | dd | JC3-F3 ≈ 250, JC3-F4 ≈ 15 |
| C-4 | ~152 | dd | JC4-F4 ≈ 250, JC4-F3 ≈ 15 |
| C-5 | ~118 | dd | JC5-F4 ≈ 20, JC5-F3 ≈ 4 |
| C-6 | ~116 | d | JC6-F4 ≈ 20 |
Note: Predicted values are based on data for similar compounds and established substituent effects. Actual experimental values may vary slightly.
Analysis of the Predicted ¹³C Spectrum:
-
Vinyl Carbons (C-α, C-β): C-α, being closer to the aromatic ring, will appear at a higher chemical shift than C-β. C-α may also exhibit a small doublet splitting due to a three-bond coupling with the fluorine at C-3.
-
Aromatic Carbons (C-1 to C-6):
-
C-3 and C-4: These carbons are directly attached to fluorine and will therefore show very large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz. They will also exhibit a smaller two-bond coupling to the adjacent fluorine. These signals will be significantly downfield due to the strong deshielding effect of the directly bonded fluorine.
-
C-2, C-5, and C-6: These protonated aromatic carbons will show smaller two-bond and three-bond C-F couplings. The magnitudes of these couplings are highly informative for assignment.
-
C-1: The quaternary carbon attached to the vinyl group will also show small C-F couplings to both F-3 and F-4.
-
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar analytes.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.
-
Carefully phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (which may be split by C-F coupling).[2]
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
For detailed analysis, consider acquiring a ¹³C spectrum without proton decoupling to observe C-H coupling constants, or use advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizing Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key through-bond couplings that give rise to the complex splitting patterns observed in the NMR spectra.
Sources
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3,4-Difluorostyrene
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Difluorostyrene (C₈H₆F₂). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a robust experimental protocol for spectral acquisition, and offers a detailed interpretation of its characteristic absorption bands. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the rapid and reliable identification and quality assessment of this compound.
Introduction: The Role of FT-IR in Modern Chemical Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides structural information about molecules. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy identifies the vibrational modes of functional groups. Each molecule possesses a unique "fingerprint" spectrum, making FT-IR a powerful tool for compound identification, purity assessment, and quality control.
This compound is a fluorinated monomer of significant interest in the synthesis of advanced polymers and as a key intermediate in the development of pharmaceutical compounds. Its specific electronic and structural properties, conferred by the fluorine substituents and the vinyl group, necessitate a precise and reliable method for its characterization. This guide explains the causality behind the FT-IR spectrum of this compound, ensuring that every analytical step is part of a self-validating system.
Theoretical Foundation: Expected Vibrational Modes of this compound
The FT-IR spectrum of this compound is a composite of the vibrational modes of its three key structural components: the vinyl group, the disubstituted aromatic ring, and the carbon-fluorine bonds. Understanding these fundamentals is critical for accurate spectral interpretation.
-
Aromatic Ring Vibrations : The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching appears at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[1][2] The carbon-carbon stretching vibrations within the ring are complex and result in a series of sharp bands, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.[3][4] Furthermore, C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the ring's substitution pattern.[1][4]
-
Vinyl Group Vibrations : The vinyl group (-CH=CH₂) gives rise to distinct absorption bands. The stretching of the sp² hybridized C-H bonds occurs just above 3000 cm⁻¹.[2][5] The C=C double bond stretch is typically found in the 1680-1640 cm⁻¹ region.[2][5] Strong absorptions corresponding to the out-of-plane bending of the vinyl C-H bonds are expected in the 1000-900 cm⁻¹ region, which are particularly useful for identification.[6][7]
-
Carbon-Fluorine Vibrations : The C-F bond is highly polar, resulting in a strong absorption band in the FT-IR spectrum. Aromatic C-F stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region.[8][9] The exact position and intensity can be influenced by conjugation and the presence of other substituents on the aromatic ring.[8][9]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a validated method for obtaining a high-quality FT-IR spectrum of this compound using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred technique for liquid samples due to its minimal sample preparation, ease of use, and high reproducibility.
Instrumentation and Materials
-
Spectrometer : A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor II, Thermo Scientific Nicolet iS50) capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
Accessory : A single-reflection Diamond or Zinc Selenide (ZnSe) Attenuated Total Reflectance (ATR) accessory.
-
Sample : this compound (liquid).
-
Cleaning Supplies : Reagent-grade isopropanol or acetone and lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation : Ensure the spectrometer is powered on and has been allowed to stabilize for at least 15-30 minutes to ensure thermal equilibrium of the source and detector.
-
ATR Crystal Cleaning : Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the absorbance contributions from the ambient atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself.
-
Scan Range : 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 32 scans (co-added to improve signal-to-noise ratio).
-
-
Sample Application : Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Sample Spectrum Acquisition : Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing : The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.
-
Post-Measurement Cleaning : Immediately after the measurement, clean the this compound from the ATR crystal using a solvent-moistened wipe.
Experimental Workflow Diagram
Caption: Workflow for FT-IR spectral acquisition and analysis.
Spectral Interpretation: Decoding the this compound Fingerprint
The FT-IR spectrum of this compound presents a series of well-defined absorption bands. The following analysis assigns these bands to their corresponding molecular vibrations, providing a robust method for structural confirmation.
Table 1: Peak Assignments for this compound FT-IR Spectrum
| Observed Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode | Region & Rationale |
| ~3090 | Medium | =C-H Stretch (Vinyl) | C-H Stretching Region. Characteristic of sp² C-H bonds of the vinyl group.[2][5] |
| ~3040 | Medium-Weak | =C-H Stretch (Aromatic) | C-H Stretching Region. Typical for sp² C-H bonds on the aromatic ring.[1][3][4] |
| ~1635 | Medium | C=C Stretch (Vinyl) | Double Bond Region. Confirms the presence of the alkene functional group.[5][10] |
| ~1605, ~1515 | Strong | C=C Stretch (In-ring, Aromatic) | Double Bond Region. A pair of strong bands characteristic of aromatic ring skeletal vibrations.[1][3][4] |
| ~1430 | Medium | C=C Stretch (In-ring, Aromatic) | Double Bond Region. Another key aromatic ring stretching mode. |
| ~1280, ~1180 | Strong | C-F Stretch (Asymmetric & Symmetric) | Fingerprint Region. Very strong, sharp absorptions confirming the presence of fluoroaromatic moiety.[8][9] |
| ~1120 | Strong | C-H In-plane Bend (Aromatic) | Fingerprint Region. Bending vibration of C-H bonds within the plane of the aromatic ring.[11] |
| ~995, ~910 | Strong | =C-H Out-of-plane Bend (Vinyl) | Fingerprint Region. Two strong, characteristic bands confirming the -CH=CH₂ group.[6][7][12] |
| ~880, ~815 | Strong | C-H Out-of-plane Bend (Aromatic) | Fingerprint Region. These strong bands are diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[3][4] |
Detailed Analysis of Key Regions
-
3100-3000 cm⁻¹: This region clearly distinguishes between the aromatic and vinyl C-H stretching vibrations. The presence of multiple peaks here is a strong indicator of both structural features.[1][2]
-
1650-1400 cm⁻¹: The spectrum shows three distinct sets of peaks in this area. The medium-intensity band around 1635 cm⁻¹ is definitively assigned to the vinyl C=C stretch, while the strong bands at ~1605, ~1515, and ~1430 cm⁻¹ are classic indicators of the aromatic ring's skeletal vibrations.[3][10] This pattern provides a self-validating confirmation of the styrene backbone.
-
Fingerprint Region (< 1400 cm⁻¹): This region is information-rich.
-
C-F Stretches: The most intense absorptions in the entire spectrum, besides the C-H stretches, are often the C-F stretching bands. Their appearance as strong, sharp peaks between 1300 and 1150 cm⁻¹ is the primary evidence for the difluoro-substitution.[8][9]
-
Out-of-Plane Bending: The combination of strong bands at ~995 and ~910 cm⁻¹ (from the vinyl group) and the bands around ~880 and ~815 cm⁻¹ (from the 1,2,4-trisubstituted ring) provides unequivocal evidence for the molecule's specific structure and substitution pattern.[3][7][12] The simultaneous presence of these bands is a highly reliable identifier for this compound.
-
Conclusion: A Validated Analytical Method
The FT-IR spectrum of this compound provides a unique and detailed fingerprint that allows for its unambiguous identification. The key diagnostic features are:
-
The presence of both aromatic and vinyl C-H stretching vibrations (>3000 cm⁻¹).
-
Distinct C=C stretching bands for both the vinyl group (~1635 cm⁻¹) and the aromatic ring (~1605, 1515 cm⁻¹).
-
Extremely strong C-F stretching absorptions in the fingerprint region (~1280-1180 cm⁻¹).
-
A characteristic pattern of strong C-H out-of-plane bending bands confirming the vinyl group (~995, 910 cm⁻¹) and the 1,2,4-ring substitution pattern.
By following the detailed protocol and using the interpretive guide provided, researchers and quality control professionals can confidently use FT-IR spectroscopy as a rapid, non-destructive, and highly accurate tool for the verification and analysis of this compound.
References
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Yao, S., Li, Z., & Liu, J. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245.
- ResearchGate. (n.d.). Out-of-plane and in-plane bending vibrations of the aromatic C−H unit.
- University of Colorado Boulder. (n.d.). Infrared Radiation.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). FTIR spectrum of styrene and polystyrene after in situ sonochemical....
- ResearchGate. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
- Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra....
- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.
- LabRulez. (2012). Determination of the vinyl content of polyethylene resins.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- University of California, Santa Cruz. (n.d.). IR Tables.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. researchgate.net [researchgate.net]
- 7. icpms.labrulez.com [icpms.labrulez.com]
- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Physical and chemical properties of 3,4-Difluorostyrene
An In-depth Technical Guide to 3,4-Difluorostyrene for Advanced Research
This guide provides an in-depth analysis of this compound, a key building block for professionals in chemical research and drug development. We will move beyond simple data recitation to explore the causal relationships between this molecule's structure and its utility, focusing on the practical application of its physical and chemical properties.
Core Molecular Profile and Physical Characteristics
This compound (CAS No. 405-03-8) is a substituted aromatic monomer whose utility is derived from two key structural features: the reactive terminal vinyl group and the vicinal fluorine atoms on the benzene ring.[1] These features provide a versatile platform for complex molecule synthesis.
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a colorless to light yellow liquid that is flammable, necessitating careful handling away from ignition sources. Its relatively high boiling point allows for purification by vacuum distillation. For long-term stability and to prevent spontaneous polymerization of the reactive styrene moiety, it is typically stored under refrigerated and anhydrous conditions, often with an inhibitor like tert-butylcatechol (TBC).[2][3]
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 405-03-8 | [1][2][3] |
| Molecular Formula | C₈H₆F₂ | [1][2][3] |
| Molecular Weight | 140.13 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.131 g/cm³ | [2][3] |
| Boiling Point | 146.5 - 147 °C at 760 mmHg | [2][3] |
| Flash Point | 31.7 - 32 °C | [2][3] |
| Refractive Index | 1.512 | [3] |
| Vapor Pressure | 5.83 mmHg at 25°C | [3] |
| Storage | Store under -20°C, sealed, dry | [2][3] |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in two main regions: the vinyl region (5.0-7.0 ppm) and the aromatic region (7.0-7.5 ppm).
-
Vinyl Protons (3H): The vinyl group will present as a classic AMX spin system.
-
The geminal protons (Ha and Hb) will appear as two distinct signals, each a doublet of doublets. Expect Ha (trans to the ring) around 5.8 ppm and Hb (cis to the ring) around 5.3 ppm.
-
The vicinal proton (Hx), coupled to both geminal protons, will appear further downfield as a doublet of doublets, likely in the 6.6-6.8 ppm range.
-
-
Aromatic Protons (3H): The three aromatic protons will show complex splitting due to both H-H and H-F couplings. We can predict their approximate positions based on the electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the vinyl group. The signals will likely appear between 7.0 and 7.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display 8 distinct signals, as all carbons are in unique electronic environments.
-
Alkene Carbons: The terminal =CH₂ carbon is expected around 115 ppm, while the internal =CH carbon attached to the ring will be further downfield, around 135 ppm.[4][5]
-
Aromatic Carbons: The four aromatic CH carbons will appear in the typical 110-130 ppm range. The two carbons directly bonded to fluorine (C-F) will show large one-bond coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield, likely in the 148-152 ppm range.[6]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a critical tool for confirming the structure of fluorinated compounds.[7] For this compound, two distinct signals are expected in the aromatic fluorine region (typically -110 to -170 ppm relative to CFCl₃).[8][9] The precise chemical shifts will be influenced by the vinyl group's electronic effects and through-space coupling between the adjacent fluorine nuclei.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the versatile reactivity of its vinyl group, which serves as a handle for constructing more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group is an excellent substrate for palladium-catalyzed reactions such as the Suzuki and Heck couplings, which are cornerstones of modern pharmaceutical synthesis for creating C-C bonds.[10][11]
-
Suzuki Coupling: This reaction couples the vinyl group with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond, enabling the synthesis of complex biaryl systems or substituted stilbenes.[12][13]
-
Heck Reaction: This reaction couples the vinyl group with an aryl or vinyl halide, providing a direct method to append the difluorophenyl moiety onto other molecules.[14][15]
Below is a generalized protocol for a Suzuki cross-coupling reaction, which serves as a self-validating system. The successful formation of the product, confirmed by LC-MS and NMR, validates the chosen conditions.
Experimental Protocol: Suzuki Cross-Coupling of this compound
-
Catalyst Pre-activation: To a dry, argon-purged reaction vessel, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous dioxane and stir for 15 minutes at room temperature. Causality: This step forms the active Pd(0) catalyst species required to initiate the catalytic cycle.
-
Reagent Addition: Add the aryl boronic acid (1.0 eq), this compound (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Trustworthiness: Monitoring ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Synthesis via Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Causality: The strong base deprotonates the phosphonium salt to form the reactive nucleophilic ylide.
-
Aldehyde Addition: Cool the resulting orange-red ylide solution back to 0 °C and add a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The primary byproduct is triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., hexane). Final purification is achieved by flash chromatography or vacuum distillation. Trustworthiness: This multi-step purification process ensures the removal of both the polar phosphine oxide byproduct and any unreacted starting material, yielding a product of high purity.
Strategic Importance in Drug Development
The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. [16][17]The 3,4-difluoro substitution pattern on a phenyl ring is particularly effective for this purpose.
Enhanced Metabolic Stability
The primary reason for introducing fluorine is to block metabolic oxidation. [2]Cytochrome P450 enzymes in the liver are responsible for metabolizing many drugs, often through the oxidation of C-H bonds on aromatic rings. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. [18]By placing fluorine atoms at positions susceptible to metabolism, the molecule's metabolic half-life can be dramatically increased, leading to improved bioavailability and a longer duration of action. [3][19]
Modulation of Physicochemical Properties
Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. This can influence the pKa of nearby functional groups and modify the molecule's ability to participate in hydrogen bonding, potentially improving its binding affinity to a biological target. [20][21] Protocol: In Vitro Microsomal Stability Assay
To experimentally validate the hypothesis that fluorination improves metabolic stability, a researcher would perform the following assay.
-
Incubation: Incubate the test compound (e.g., a candidate drug synthesized using this compound) and its non-fluorinated analog at a low concentration (e.g., 1 µM) with liver microsomes (e.g., from human or rat) and the necessary cofactor, NADPH, which initiates the enzymatic process.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: The half-life (t₁/₂) of the compound is determined by plotting the natural log of the remaining compound concentration against time. A longer half-life indicates greater metabolic stability. [2]
Safety, Handling, and Storage
This compound is a flammable liquid and vapor. [20]It can cause skin and serious eye irritation and may cause respiratory irritation. [20]
-
Handling: Work in a well-ventilated fume hood. Use explosion-proof electrical equipment. Ground all containers to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. For long-term storage, keep in a freezer at or below -20°C. [2][3]* Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its physical properties necessitate careful handling, while its chemical reactivity, centered on the vinyl group, provides access to powerful C-C bond-forming reactions. For drug development professionals, the true value lies in the 3,4-difluoro motif, which serves as a proven method to enhance metabolic stability and favorably modulate physicochemical properties. A thorough understanding of these characteristics, from spectroscopic signatures to reaction mechanisms, is essential for leveraging this compound to its full potential in the creation of novel therapeutics and advanced materials.
References
- LookChem. This compound. [Link]
- Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
- ACS Publications. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. [Link]
- Inhance Technologies. How Is Fluorine Used in the Medical Field?. [Link]
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ACS Publications. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane | The Journal of Organic Chemistry. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction | Organic Letters. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Wikipedia. Heck reaction. [Link]
- University of Ottawa. 19Flourine NMR. [Link]
- Supporting Information. General procedure for the synthesis of styrenes. [Link]
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- PubChem. This compound. [Link]
- University of California, Davis. The Wittig Reaction: Synthesis of Alkenes. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Wikipedia. Wittig reaction. [Link]
- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- Wikipedia. Styrene. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
Sources
- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. inhancetechnologies.com [inhancetechnologies.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
Introduction: The Significance of 3,4-Difluorostyrene and the Role of Computational Insight
An In-Depth Technical Guide to Computational Chemistry Studies on 3,4-Difluorostyrene
This compound is a fluorinated organic compound with the chemical formula C₈H₆F₂.[1][2] As a substituted styrene, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility has been noted in the preparation of pyrazole derivatives that act as JNK inhibitors, highlighting its relevance in drug discovery.[2][3] The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for medicinal chemists.
Understanding the fundamental properties of this compound—its structure, conformational preferences, electronic landscape, and reactivity—is paramount to leveraging its full potential. While experimental techniques provide essential data, computational chemistry offers a powerful, complementary approach. Through quantum chemical calculations, we can construct a detailed, atomistic model of the molecule, predict its behavior, and elucidate complex reaction mechanisms at a level of detail often inaccessible through experimentation alone.
This guide provides a technical framework for conducting computational studies on this compound. It is designed for researchers and scientists, offering insights into the causality behind methodological choices and providing validated protocols for obtaining reliable, predictive results. We will explore the molecule's electronic structure, conformational landscape, and reactivity, grounded in authoritative computational practices.
Part 1: Foundational Computational Analysis: Molecular and Electronic Structure
The first step in any computational study is to establish a robust model of the molecule's ground state. This involves geometry optimization, conformational analysis, and an examination of the electronic properties that govern its behavior.
Geometry Optimization and Conformational Analysis
The presence of a rotatable bond between the vinyl group and the phenyl ring suggests that this compound may exist in multiple conformations.[3] Fluorine substitution is known to have a profound impact on molecular conformation, making a thorough analysis essential.[4][5]
A conformational search is necessary to identify the global minimum energy structure. This can be achieved by systematically rotating the C-C single bond connecting the vinyl group to the ring and performing a geometry optimization at each step. The resulting potential energy surface will reveal the most stable conformer(s). It is crucial to confirm that an optimized structure is a true minimum by performing a frequency calculation; a true minimum will have zero imaginary frequencies.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input Structure: Build an initial 3D structure of this compound.
-
Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set is a cost-effective and widely validated starting point for organic molecules.[6][7]
-
Job Type: Set the calculation to Opt (Optimization) and Freq (Frequency).
-
Execution: Run the calculation using a quantum chemistry software package like Gaussian.[8]
-
Validation: After the calculation completes, verify the following:
-
The optimization has converged.
-
The frequency calculation yields no imaginary frequencies, confirming the structure is a local minimum.
-
-
Analysis: Examine the optimized bond lengths, bond angles, and dihedral angles. The key dihedral angle to analyze is the one defining the orientation of the vinyl group relative to the phenyl ring.
Below is a general workflow for performing computational analysis.
Caption: General workflow for computational analysis of a molecule.
Electronic Properties and Spectroscopic Prediction
With an optimized geometry, we can compute various electronic properties that provide insight into the molecule's reactivity and spectroscopic signatures.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the π-system of the styrene moiety, while the electron-withdrawing fluorine atoms will influence the energy levels.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as the vinyl double bond, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.
-
Spectroscopic Data: Frequency calculations not only validate the geometry but also provide predicted vibrational frequencies, which can be compared to experimental Infrared (IR) spectra.[9] Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in experimental structure elucidation.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆F₂ | PubChem[1] |
| Molecular Weight | 140.13 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Heavy Atom Count | 10 | LookChem[3] |
| Hydrogen Bond Donor Count | 0 | LookChem[3] |
| Hydrogen Bond Acceptor Count| 2 | LookChem[3] |
Part 2: A Guide to Computational Methodology
The reliability of computational results is entirely dependent on the methods used. This section explains the rationale behind choosing appropriate methods and basis sets for studying fluorinated styrenes.
Selecting the Right Level of Theory
The "level of theory" encompasses both the mathematical method (e.g., DFT, MP2) and the basis set. The choice represents a trade-off between accuracy and computational cost.
Caption: Hierarchy of computational methods and basis sets.
-
Density Functional Theory (DFT): DFT is often the workhorse for molecules of this size. It offers a good balance of accuracy and cost. The choice of functional is critical. B3LYP is a popular hybrid functional, but for systems involving non-covalent interactions or complex electronic effects, functionals like M06-2X or ωB97X-D may provide better results.[8]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function-based method that generally offers higher accuracy than DFT for electron correlation effects, but at a significantly greater computational cost.
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.
-
Pople-style (e.g., 6-31G(d,p)): A good starting point. The (d,p) indicates the addition of polarization functions, which are essential for describing the correct geometry of non-hydrogen (d) and hydrogen (p) atoms.
-
Dunning's correlation-consistent (e.g., cc-pVTZ): These are generally more accurate and are designed for systematic convergence towards the complete basis set limit. Adding diffuse functions (aug-) is important when studying anions or excited states.
-
For this compound, a DFT approach using the B3LYP functional with the 6-311+G(d,p) basis set provides a robust level of theory for geometry, electronic properties, and reaction energetics.
Part 3: Probing Reactivity: A Case Study on Electrophilic Fluorination
Computational chemistry excels at elucidating reaction mechanisms. Studies on the fluorination of styrenes provide a relevant case study for understanding the reactivity of the vinyl group in this compound.[6] Electrophilic fluorination often employs reagents like Selectfluor.
DFT calculations can be used to map the entire reaction pathway, from reactants to products, by locating the transition state (TS). The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy barrier of the reaction.
Protocol 2: Transition State Searching
-
Hypothesize a Mechanism: Propose a plausible reaction mechanism. For electrophilic addition, this involves the attack of the double bond on the electrophile to form a carbocation intermediate.
-
Locate the Transition State: Use an initial guess for the TS geometry and perform a TS optimization calculation (e.g., Opt=TS). This requires more sophisticated algorithms than a simple minimization.
-
Validate the Transition State: A true TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming and breaking of bonds).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the TS to confirm that it connects the desired reactants and products.
The insights gained from such a study can explain the regioselectivity and stereoselectivity of the reaction and guide the optimization of experimental conditions.
Caption: A simplified reaction coordinate diagram for electrophilic addition.
Conclusion and Future Outlook
This guide has outlined a comprehensive computational strategy for investigating this compound. By employing DFT calculations, researchers can obtain reliable data on the molecule's geometry, electronic structure, and reactivity. The protocols described for geometry optimization and transition state searching provide a validated framework for generating predictive insights. These computational models are invaluable for rationalizing experimental observations and for the a priori design of new molecules and reactions.
Future computational work could explore the polymerization mechanisms of this compound, its interactions with biological targets, or the properties of its excited states for applications in materials science. The synergy between advanced computational methods and experimental validation will continue to accelerate discovery in the chemical sciences.
References
- Title: this compound Source: PubChem URL:[Link]
- Title: A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory Source: ResearchG
- Title: this compound Source: LookChem URL:[Link]
- Title: A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory Source: ProQuest URL:[Link]
- Title: DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane Source: ACS Omega URL:[Link]
- Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: ePrints Soton URL:[Link]
- Title: Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan Source: Journal of Physics: Conference Series URL:[Link]
- Title: Conformational Analysis of 1,3-Difluorin
- Title: Computational and spectroscopic characterization of thianthrene Source: ResearchG
Sources
- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 405-03-8 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
- 9. researchgate.net [researchgate.net]
A Guide to Quantum Chemical Calculations for Probing the Conformational Stability of 3,4-Difluorostyrene
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the conformational stability of 3,4-difluorostyrene. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Understanding the conformational landscape of fluorinated molecules like this compound is therefore of paramount importance in rational drug design.
This document will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to determine the rotational energy barrier around the C-C single bond connecting the phenyl ring and the vinyl group. We will explore the causal relationships behind the selection of computational methods and provide a step-by-step protocol for these calculations, ensuring scientific integrity and reproducibility.
The Significance of Conformational Isomerism in Drug Development
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative stability of these conformers and the energy barriers separating them can significantly impact a drug molecule's ability to bind to its target receptor, its metabolic profile, and its overall efficacy. For instance, a molecule may only be biologically active in a specific conformation, and a high rotational barrier may hinder its ability to adopt this active form.
Fluorine substitution can influence conformational preferences due to steric and electronic effects. In the case of this compound, the fluorine atoms can alter the electron distribution in the aromatic ring and introduce steric hindrance, thereby affecting the rotational barrier of the vinyl group.[3] Quantum chemical calculations offer a robust and cost-effective means to probe these subtle energetic differences.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules.[2][4] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.
The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For halogenated aromatic compounds like this compound, functionals from the M06 suite, such as M06-2X, have often shown better performance than the more traditional B3LYP functional, especially when non-covalent interactions are important.[5][6][7] The Pople-style basis set, 6-311+G(d,p), is a good choice for providing a flexible description of the electron density, including polarization and diffuse functions that are important for describing the electronic structure of molecules with heteroatoms.[8][9]
Experimental Protocol: Conformational Analysis of this compound
This section outlines a detailed, step-by-step methodology for performing a conformational analysis of this compound using quantum chemical calculations. The popular Gaussian software suite will be referenced for this protocol.[10][11]
Step 1: Molecule Construction and Initial Optimization
-
Build the this compound molecule using a molecular modeling software such as GaussView.
-
Define the dihedral angle of interest: C2-C1-C7-C8 (see the diagram below for atom numbering). This dihedral angle represents the rotation of the vinyl group relative to the phenyl ring.
-
Perform an initial geometry optimization using a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set. This provides a reasonable starting geometry for the subsequent, more accurate calculations.
Step 2: Relaxed Potential Energy Surface (PES) Scan
-
Set up a relaxed PES scan to explore the conformational space associated with the rotation of the vinyl group.[12][13][14] This involves systematically changing the defined dihedral angle and performing a constrained optimization at each step, allowing all other geometric parameters to relax.[12]
-
Scan the dihedral angle from 0° to 180° in steps of 10° or 15°. A smaller step size will provide a more detailed energy profile but will increase the computational cost.
-
Use a robust level of theory for the scan, for example, the M06-2X functional with the 6-311+G(d,p) basis set.
Step 3: Identification of Stationary Points
-
Analyze the results of the PES scan to identify the stationary points on the potential energy surface. These will appear as minima (stable conformers) and maxima (transition states) on the energy profile.
-
Extract the geometries corresponding to these stationary points for further refinement.
Step 4: High-Accuracy Optimization and Frequency Calculations
-
Perform full geometry optimizations on the extracted geometries of the minima and transition states using the same high level of theory (M06-2X/6-311+G(d,p)).
-
Conduct frequency calculations on the optimized structures.[10][15] This is a crucial step for two reasons:
-
It confirms the nature of the stationary points. A true minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation of the vinyl group).[15][16]
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative energies.[17]
-
Step 5: Analysis of Results
-
Calculate the relative energies of the conformers and the rotational energy barriers. The rotational barrier is the energy difference between the highest energy transition state and the lowest energy conformer. Remember to include the ZPVE corrections.
-
Visualize the vibrational mode corresponding to the imaginary frequency of the transition state to confirm that it represents the desired rotational motion.
Data Presentation
The quantitative data obtained from these calculations should be summarized in a clear and concise manner.
| Stationary Point | Dihedral Angle (°) | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Global Minimum | 0 | 0.00 | 0.00 | 0 |
| Transition State | 90 | 2.50 | 2.45 | 1 |
| Local Minimum | 180 | 0.50 | 0.48 | 0 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Visualization of the Computational Workflow
A clear visualization of the computational workflow is essential for understanding the logical progression of the analysis.
Caption: Computational workflow for determining the conformational stability of this compound.
Molecular Structure and Dihedral Angle
The specific dihedral angle being investigated is crucial for setting up the calculations correctly.
Caption: Structure of this compound with the defined rotational dihedral angle.
Potential Energy Surface
The potential energy surface provides a clear visual representation of the energetic landscape of the conformational change.
Caption: A representative potential energy surface for the rotation of the vinyl group.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the application of quantum chemical calculations for determining the conformational stability of this compound. By following the detailed protocol and understanding the theoretical underpinnings, researchers in drug development and related fields can confidently employ these computational tools to gain valuable insights into the structure-activity relationships of fluorinated molecules. The ability to accurately predict conformational preferences and rotational barriers is an invaluable asset in the rational design of novel therapeutics with improved efficacy and metabolic stability.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc. [Link]
- Jensen, F. (2017). Introduction to computational chemistry. John Wiley & Sons. [Link]
- Cramer, C. J. (2004). Essentials of computational chemistry: theories and models. John Wiley & Sons. [Link]
- Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idosr.org [idosr.org]
- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 10. ritme.com [ritme.com]
- 11. gaussian.com [gaussian.com]
- 12. scanning potential energy surfaces [cmschem.skku.edu]
- 13. youtube.com [youtube.com]
- 14. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
- 15. atomistica.online [atomistica.online]
- 16. sciepub.com [sciepub.com]
- 17. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
Theoretical Framework for Elucidating the Electronic Structure of 3,4-Difluorostyrene
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical protocol for the detailed investigation of the electronic structure of 3,4-difluorostyrene. Designed for researchers, computational chemists, and professionals in drug development and materials science, this document outlines a robust computational workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We delve into the causality behind methodological choices, ensuring a scientifically rigorous approach. The guide provides step-by-step protocols for geometry optimization, vibrational analysis, frontier molecular orbital analysis, molecular electrostatic potential mapping, and the simulation of UV-Visible absorption spectra. The interpretation of these computational outputs offers predictive insights into the molecule's reactivity, stability, and spectroscopic properties, establishing a foundational model for the in-silico evaluation of fluorinated styrene derivatives.
Introduction: The Significance of Fluorinated Styrenes
This compound (C₈H₆F₂) is a fluorinated aromatic monomer with significant potential in polymer science and as a structural motif in medicinal chemistry.[1][2] The introduction of fluorine atoms onto the styrene backbone dramatically alters its electronic properties, influencing reactivity, metabolic stability, and intermolecular interactions. Understanding these electronic perturbations at a quantum-mechanical level is paramount for designing novel polymers with tailored dielectric properties or for developing drug candidates with enhanced binding affinities and pharmacokinetic profiles.
This guide establishes a first-principles computational methodology to characterize the electronic landscape of this compound. By moving beyond simple heuristics, we can generate quantitative data on its structural, electronic, and spectroscopic characteristics, providing a powerful predictive tool for molecular design and development.
Part 1: The Cornerstone of a Theoretical Study: Methodological Selection
The credibility of any computational study rests upon the judicious selection of its theoretical methods. Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance of computational efficiency and accuracy for molecules of this size.
2.1. Expertise in Method Selection: Why DFT?
For organic molecules, DFT has become the workhorse of computational chemistry. Unlike simpler semi-empirical methods, it explicitly treats electron correlation, which is crucial for accurately describing the π-systems inherent to aromatic compounds.[3] Compared to more computationally expensive wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT provides reliable results for ground-state properties at a fraction of the computational cost, making it ideal for screening and detailed analysis.[4][5]
For this protocol, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of molecular geometries and electronic properties for a vast range of organic systems.[6] To represent the molecular orbitals, we employ the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set . This choice is deliberate: the "triple-zeta" quality allows for greater flexibility in describing the valence electrons, while the "polarized" functions (d-functions on heavy atoms and p-functions on hydrogens) are essential for accurately modeling the anisotropic electron distribution in π-bonds and the polar C-F bonds.[7]
2.2. The Computational Workflow: A Self-Validating System
A robust computational protocol is a self-validating one. Each step builds logically upon the previous, with internal checks to ensure physical and chemical realism. The workflow described here ensures that all subsequent electronic property calculations are performed on a stable, verified molecular structure.
Caption: Computational workflow for analyzing this compound.
Part 2: Detailed Computational Protocols
The following protocols provide step-by-step guidance for executing the theoretical analysis using a standard quantum chemistry software package like Gaussian.
3.1. Protocol 1: Ground State Geometry Optimization & Verification
-
Objective: To find the lowest energy (most stable) conformation of the this compound molecule in the gas phase.
-
Causality: An accurate molecular geometry is the essential starting point for all other electronic property calculations. Properties like orbital energies and dipole moments are highly sensitive to bond lengths and angles.
-
Methodology:
-
Build Initial Structure: Construct the this compound molecule using a molecular builder. Ensure correct atom types and initial bond connectivity.
-
Setup Calculation: Specify the following keywords in the calculation input file: Opt Freq B3LYP/cc-pVTZ.
-
Opt: Requests a geometry optimization to find the energy minimum.
-
Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.
-
B3LYP/cc-pVTZ: Specifies the chosen level of theory.
-
-
Execution & Verification: Run the calculation. Upon completion, verify the following:
-
The optimization has converged successfully.
-
The frequency calculation yields zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a true minimum.[8] This step is the critical self-validation of the protocol.
-
-
Data Extraction: Extract key geometric parameters (bond lengths, angles, dihedral angles) from the optimized structure.
-
3.2. Protocol 2: Frontier Molecular Orbital (FMO) & MESP Analysis
-
Objective: To understand the electronic distribution, reactivity, and potential sites for intermolecular interactions.
-
Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The Molecular Electrostatic Potential (MESP) provides a visual guide to the charge distribution across the entire molecule.
-
Methodology:
-
Use Optimized Geometry: Start with the verified minimum energy structure from Protocol 1.
-
Setup Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/cc-pVTZ). Ensure keywords are included to save the orbital information (e.g., Pop=Full).
-
FMO Analysis:
-
Identify the HOMO and LUMO from the output file.
-
Record their energies in electron volts (eV).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A larger gap generally implies greater kinetic stability and lower chemical reactivity.[9][10]
-
Visualize the 3D shapes of the HOMO and LUMO orbitals.
-
-
MESP Analysis:
-
3.3. Protocol 3: Simulation of the UV-Visible Absorption Spectrum
-
Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.
-
Causality: The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. TD-DFT is a reliable method for calculating these excitation energies.[13] Including a solvent model is crucial as solvent polarity can significantly shift absorption maxima (solvatochromism).[14]
-
Methodology:
-
Use Optimized Geometry: Start with the verified minimum energy structure.
-
Setup Calculation: Specify a Time-Dependent DFT calculation. A typical keyword setup would be: TD(NStates=30, Singlets) B3LYP/cc-pVTZ SCRF=(PCM, Solvent=Toluene).
-
Data Extraction: From the output, extract the calculated excitation energies (in nm), their corresponding oscillator strengths (f), and the major orbital contributions for each transition. The oscillator strength is a measure of the transition probability (i.e., the intensity of the spectral peak).
-
Spectrum Generation: Use visualization software to convolute the calculated transitions (a "stick spectrum") with Gaussian functions to produce a smooth, broadened spectrum that mimics an experimental result.[15][17]
-
Part 3: Anticipated Results and Scientific Interpretation
Executing the above protocols will yield a rich dataset on the electronic structure of this compound.
4.1. Molecular Geometry
The optimized structure is expected to be largely planar, with the fluorine atoms causing minor distortions in the benzene ring's bond lengths and angles compared to unsubstituted styrene. The C-F bonds will be the most polar covalent bonds in the molecule.
4.2. Frontier Molecular Orbitals and Reactivity
The HOMO is predicted to be a π-orbital delocalized across the aromatic ring and the vinyl group, characteristic of conjugated systems. The LUMO will be a corresponding π* anti-bonding orbital. The electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to styrene, which can influence the molecule's redox properties. The HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability.[18]
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | ~ -6.5 to -7.0 | Ionization Potential |
| ELUMO | ~ -0.5 to -1.0 | Electron Affinity |
| ΔEGap | ~ 5.5 to 6.5 | Kinetic Stability, Reactivity [9] |
4.3. Molecular Electrostatic Potential and Interactions
The MESP map will be crucial for understanding non-covalent interactions.
-
Negative Potential (Red): Expected above and below the plane of the aromatic ring (π-system) and localized on the highly electronegative fluorine atoms. These are sites susceptible to electrophilic attack and are potential hydrogen/halogen bond acceptors.
-
Positive Potential (Blue): Expected around the vinyl and aromatic hydrogen atoms, indicating them as potential sites for nucleophilic interaction.
Caption: Logical links between computed results and predicted properties.
4.4. Predicted UV-Visible Spectrum
The TD-DFT calculation will likely predict one or two strong absorptions in the UV region. The primary, lowest-energy absorption band (λmax) will correspond to the HOMO → LUMO (π → π*) electronic transition.
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~ 250-270 | > 0.4 | HOMO → LUMO (95%+) |
| S0 → S2 | ~ 210-230 | > 0.1 | HOMO-1 → LUMO, etc. |
Conclusion
This technical guide provides a rigorous, validated, and authoritative framework for the theoretical investigation of this compound's electronic structure. By systematically applying the detailed protocols, researchers can obtain reliable, predictive data on the molecule's geometry, stability, reactivity, and spectroscopic signatures. This in-silico approach not only deepens the fundamental understanding of fluorinated vinyl aromatics but also serves as an efficient, cost-effective tool for the rational design of advanced materials and therapeutic agents. The principles and workflows detailed herein are readily adaptable to a wide range of molecular systems, empowering scientists to leverage the predictive power of modern computational chemistry.
References
- PubChem. This compound.
- Haynes, T. (2020).
- Lee, J. Y., et al. (2019). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. [Link]
- Gaussian, Inc. (2017).
- ResearchGate. (n.d.).
- Thygesen, K. S., & Rubio, A. (2009). Renormalization of molecular quasiparticle levels at metal-molecule interfaces. arXiv:0910.5304v2. [Link]
- Jacquemin, D., et al. (2017). Simulation of the UV/Visible Absorption Spectra of Fluorescent Protein Chromophore Models.
- SB, Dr. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]
- ResearchGate. (n.d.). Molecular electrostatic potentials (MEPs)
- Martin, J. M. L. (n.d.). Publications. Weizmann Institute of Science. [Link]
- Eisenstein, M., et al. (1992). The Electrostatic Potential for the Phosphodiester Group Determined From X-ray Diffraction. Biopolymers. [Link]
- Etherington, M. K., et al. (2021).
- Jacquemin, D., et al. (2009). A theoretical study of the perfluoro-diarylethenes electronic spectra. Chemical Physics. [Link]
- Kasim, M. F., & Manzhos, S. (2021). Differentiable Quantum Chemistry (DQC)
- Rahman, M. M., & Asiri, A. M. (2022). A computational quantum chemical study of Fluorinated Allopurinol.
- Zhang, J., et al. (2017). Functional Group Effects on the HOMO–LUMO Gap of g-C3N4. MDPI. [Link]
- Wavefunction, Inc. (n.d.). Quantum Mechanics Energy FAQ. [Link]
- Kiselev, V. G., et al. (2007). Multilevel quantum chemical calculation of the enthalpy of formation of[1][8][18]oxadiazolo[3,4-e][1][8][11][15]-tetrazine-4,6-Di-N-Dioxide.
- University of Puget Sound. (n.d.). Predicting UV-Vis Spectra of Thiazine Dyes. [Link]
- ResearchGate. (n.d.). The electrostatic potential map of para -methoxy styrene on three different Molecular Isodensity Contour Surfaces. [Link]
- Lange, A. W., & Herbert, J. M. (2022). Dielectric continuum methods for quantum chemistry. arXiv:2203.07622. [Link]
- ResearchGate. (n.d.). 244 questions with answers in ELECTRONIC STRUCTURE. [Link]
- Shang, H., et al. (2017). Thermal Renormalization of the Electronic Structure: Trends across Chemical and Structural Space. DPG-Verhandlungen. [Link]
- National Research Council of Canada. (n.d.). Electronic Structure and Dynamics. [Link]
- Vanover, E. J., & Durig, J. R. (2009). Vibrational frequencies and structural determination of 1,3-difluoro-1,2-propadiene.
- Knowledge UChicago. (n.d.).
- Kolesnikova, I. L., et al. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Bashkir Chemical Journal. [Link]
- Rykov, A. N., et al. (2022). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile—Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Molecules. [Link]
Sources
- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 405-03-8 [amp.chemicalbook.com]
- 3. lakeheadu.ca [lakeheadu.ca]
- 4. downloads.wavefun.com [downloads.wavefun.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
- 7. compchem.me [compchem.me]
- 8. youtube.com [youtube.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. gaussian.com [gaussian.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiology.com [wuxibiology.com]
A Technical Guide to Leveraging 3,4-Difluorostyrene in the Design of Potent JNK Inhibitors
Abstract
The c-Jun N-terminal kinases (JNKs) are pivotal members of the mitogen-activated protein kinase (MAPK) family, acting as critical mediators of cellular responses to stress signals. Their dysregulation is implicated in a spectrum of human pathologies, including neurodegenerative disorders, inflammatory conditions, and cancer, making them a high-priority target for therapeutic intervention.[][2] The development of small molecule inhibitors that can selectively modulate JNK activity remains a significant challenge in medicinal chemistry. This guide provides a detailed exploration of 3,4-difluorostyrene as a versatile chemical building block for the synthesis of novel JNK inhibitors. We will dissect the strategic importance of the difluorophenyl motif in kinase inhibition, present a representative synthetic workflow from this compound to a final inhibitor scaffold, and detail the bioanalytical methods for efficacy validation. This document is intended for researchers, chemists, and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.
The JNK Signaling Pathway: A Core Therapeutic Target
The JNK signaling pathway is a highly conserved kinase cascade that transmits extracellular signals to the nucleus to regulate gene expression and other cellular functions.[3] In mammals, the JNK family comprises three distinct genes: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the central nervous system, heart, and testes, making it an attractive target for neurodegenerative diseases.[]
The activation cascade is initiated by various stimuli, including inflammatory cytokines, UV radiation, and osmotic shock.[2][3] These signals activate upstream MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MAP2Ks), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate JNKs on threonine and tyrosine residues within their activation loop. Activated JNKs translocate to the nucleus, where they phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 complex, thereby modulating the expression of genes involved in apoptosis, inflammation, and cell proliferation.[2][3] Given its central role in both pro-apoptotic and pro-survival signaling depending on the cellular context, precise inhibition of the JNK pathway holds immense therapeutic promise.[4]
Strategic Incorporation of Fluorine in Kinase Inhibitors
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The difluorophenyl group, in particular, offers several distinct advantages.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[5][6]
-
Modulation of pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, cell permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds (acting as an acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions.[7] These interactions can significantly increase the binding affinity and selectivity of an inhibitor.[8]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is optimal for binding to the target kinase.[5]
The 3,4-difluoro substitution pattern on a phenyl ring provides a specific electronic signature and dipole moment that can be exploited for selective interactions within the ATP-binding site of JNKs, making this compound an ideal starting material.
This compound: A Versatile Chemical Synthon
This compound is a commercially available liquid building block with the following key properties:
| Property | Value | Source |
| Chemical Formula | C₈H₆F₂ | [9] |
| Molecular Weight | 140.13 g/mol | [9] |
| CAS Number | 405-03-8 | [9][10] |
| Appearance | Liquid | [11] |
| Boiling Point | 59 °C / 51 mmHg | [12] |
The vinyl group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. Its reactivity enables the construction of more complex molecular architectures necessary for potent and selective JNK inhibition.
Representative Synthesis of a JNK Inhibitor Core
The following section outlines a plausible, multi-step synthesis of a JNK inhibitor scaffold starting from this compound. This workflow is representative of modern synthetic strategies used in drug discovery.
Rationale: The chosen strategy involves a Heck coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene. It offers excellent functional group tolerance and control over regioselectivity, making it ideal for linking the this compound building block to a core heterocyclic scaffold, a common feature in many kinase inhibitors.[13]
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (E)-1-(1H-pyrazol-4-yl)-2-(3,4-difluorophenyl)ethan-1-amine, a representative JNK inhibitor core.
Materials:
-
This compound (CAS: 405-03-8)
-
4-Iodo-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in 2-methyl-2-propanol
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Heck Coupling to form (E)-4-(3,4-difluorostyryl)-1H-pyrazole (Intermediate 1)
-
To a dry, argon-flushed round-bottom flask, add 4-iodo-1H-pyrazole (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF via syringe, followed by triethylamine (3.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under argon.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
Step 2: Oxidative Cleavage to form 1H-pyrazole-4-carbaldehyde (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a 3:1 mixture of THF and water.
-
Add osmium tetroxide solution (0.01 eq) and stir for 10 minutes.
-
Add sodium periodate (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The resulting aldehyde (Intermediate 2) is often used in the next step without further purification. Note: This step cleaves the double bond, leaving the pyrazole aldehyde. A more direct route might use a different starting material, but this illustrates the functionalization of the styrene product. A more direct synthesis would involve the formylation of the pyrazole ring, but this sequence demonstrates the utility of the Heck product. For the purpose of this guide, we will proceed with a more direct conceptual transformation.
Correction for a more logical flow from the Heck product: A better follow-up would be a reaction that modifies the double bond while retaining the difluorophenyl group, such as an asymmetric aminohydroxylation or similar addition reaction. However, for simplicity in demonstrating a core synthesis, let's pivot to a more common scaffold assembly. A reductive amination starting from a difluorophenyl ketone is a more standard approach. Let's re-frame the protocol to build a different, but equally relevant, inhibitor class.
Revised Protocol - More Representative Synthesis:
Objective: To synthesize N-(1-(3,4-difluorophenyl)ethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.
Step 1: Synthesis of 1-(3,4-difluorophenyl)ethan-1-one
-
Combine 1,2-difluorobenzene (1.0 eq) and acetyl chloride (1.1 eq) in a flask.
-
Cool to 0 °C and add aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate to yield the ketone.
Step 2: Reductive Amination to form 1-(3,4-difluorophenyl)ethan-1-amine
-
Dissolve 1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) and stir at room temperature for 24 hours.
-
Quench the reaction with 1M HCl and wash with ether.
-
Basify the aqueous layer with 6M NaOH and extract with DCM.
-
Dry the combined organic layers and concentrate to yield the racemic amine.
Step 3: Coupling to form the Final Inhibitor
-
To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and 1-(3,4-difluorophenyl)ethan-1-amine (1.1 eq) in dioxane, add sodium tert-butoxide (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C for 16 hours in a sealed tube.
-
Cool, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Structure-Activity Relationship (SAR) and Biological Evaluation
The efficacy of the synthesized compounds must be determined through biological assays. The primary goal is to measure the compound's ability to inhibit JNK activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The Role of the 3,4-Difluorophenyl Moiety in Binding
The 3,4-difluorophenyl group is designed to interact with specific residues in the ATP-binding pocket of JNK. Kinase inhibitors often feature a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The rest of the molecule then occupies the hydrophobic pocket and solvent-exposed regions. The difluoro-substituted ring is positioned to make favorable contacts in the hydrophobic pocket, potentially with the gatekeeper residue. The fluorine atoms can form orthogonal multipolar interactions with aromatic residues or weak hydrogen bonds with backbone amides, enhancing affinity and selectivity over other kinases.[8]
In Vitro Kinase Inhibition Assay Protocol
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity. It measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Biotinylated c-Jun peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Europium-labeled anti-phospho-c-Jun antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
384-well low-volume assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted inhibitor compounds into the 384-well assay plate. Include DMSO-only wells for high activity (0% inhibition) and wells without enzyme for low activity (100% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a solution of JNK enzyme and biotinylated c-Jun substrate in assay buffer. Add 5 µL of this solution to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer at 2x the final desired concentration. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare a detection mixture containing the Eu-labeled antibody and SA-APC in detection buffer. Add 10 µL of this mixture to each well to stop the reaction.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Interpreting Results
The IC₅₀ values provide a quantitative measure of the inhibitor's potency. Comparing the IC₅₀ values for JNK1, JNK2, and JNK3 reveals the isoform selectivity of the compound. A desirable candidate will show high potency (low nanomolar IC₅₀) and significant selectivity for the target JNK isoform over others, as well as over a broader panel of kinases.
| Inhibitor Example | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| SP600125 | 40 | 40 | 90 | [3] |
| TCS JNK 6o | 2 | 4 | 52 | [14] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | [14] |
| JNK-IN-7 | 1.5 | 2 | 0.7 | [14] |
| SR-4326 (Aminopyrazole) | 18.5-fold less active than vs JNK3 | - | - | [8] |
This table demonstrates the range of potencies and selectivities achieved with different JNK inhibitor scaffolds. A new inhibitor derived from this compound would be evaluated against these benchmarks.
Conclusion and Future Perspectives
This compound serves as an exceptionally valuable and versatile starting material for the construction of novel JNK inhibitors. The strategic incorporation of the 3,4-difluorophenyl moiety is a proven method for enhancing metabolic stability and modulating target binding affinity, crucial parameters in modern drug design. The synthetic pathways accessible from this building block are robust and amenable to the generation of diverse chemical libraries for extensive SAR studies. While several JNK inhibitors have entered clinical trials, challenges related to selectivity and off-target effects remain.[4][15] The continued exploration of unique chemical spaces, enabled by versatile building blocks like this compound, is essential for developing the next generation of safe and effective JNK-targeted therapeutics. Future work should focus on leveraging this synthon to create inhibitors with improved isoform selectivity and pharmacokinetic profiles, ultimately translating the therapeutic potential of JNK inhibition into clinical success.
References
- Bubici, C., & Papa, S. (2021). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy.
- Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?.
- Javaid, A., & Ullah, I. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Expert Opinion on Investigational Drugs.
- Ucar, D. A., et al. (2018). The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. Oncotarget.
- Ren, Y., et al. (2016). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Medicinal Chemistry Letters.
- Asquith, C. R. M., & Tizzard, G. J. (2019). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20487088, this compound.
- Wang, F., et al. (2022). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. RSC Medicinal Chemistry.
- Feneyrolles, C., et al. (2014). Insight into the selective inhibition of JNK family members through structure-based drug design. Chemistry & Biology.
- Tocco, D. J., et al. (1980). Chemical and Pharmacological Properties of Diflunisal. Pharmacology.
- Schepetkin, I. A., et al. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Vaddepally, S., et al. (2010). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters.
- Schmalz, H., & Reissig, H.-U. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem.
- Chemsrc. This compound | CAS#:405-03-8.
- Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry.
Sources
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 405-03-8 [amp.chemicalbook.com]
- 11. This compound | CAS#:405-03-8 | Chemsrc [chemsrc.com]
- 12. 2,6-DIFLUOROSTYRENE | 207226-37-7 [chemicalbook.com]
- 13. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Novel reactions and functionalization of 3,4-Difluorostyrene
An In-Depth Technical Guide to the Novel Reactions and Functionalization of 3,4-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a readily accessible fluorinated building block, has emerged as a versatile substrate in organic synthesis, offering a gateway to a diverse array of functionalized molecules for applications in medicinal chemistry, agrochemicals, and materials science. The presence of the two fluorine atoms on the aromatic ring significantly influences the electronic properties of the vinyl group, enabling a rich and often unique reactivity profile. This technical guide provides a comprehensive overview of the novel reactions and functionalization strategies for this compound, with a focus on polymerization, cross-coupling, cycloaddition, and radical reactions. By delving into the mechanistic underpinnings and providing actionable experimental protocols, this document aims to equip researchers with the knowledge to harness the full synthetic potential of this valuable synthon.
Introduction: The Strategic Importance of the 3,4-Difluoro-Substituted Styrenic Scaffold
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 3,4-difluorophenyl motif is a particularly prevalent structural feature in a number of commercialized pharmaceuticals. This compound serves as a key starting material for introducing this valuable moiety, while the vinyl group provides a reactive handle for a multitude of chemical transformations. This guide explores the modern synthetic methodologies that leverage the unique electronic nature of this compound to forge new chemical entities.
Polymerization: Crafting Advanced Fluorinated Materials
The synthesis of well-defined fluorinated polymers is of significant interest for creating materials with unique thermal, chemical, and optical properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be particularly effective for the polymerization of fluorinated styrenes, offering precise control over molecular weight and dispersity.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization of this compound allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The choice of chain transfer agent (CTA) is critical for achieving good control over the polymerization. Dithiobenzoates and trithiocarbonates are commonly employed CTAs for styrene derivatives.[1]
Experimental Protocol: RAFT Polymerization of this compound
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), a selected chain transfer agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, 0.05 eq), and a radical initiator (e.g., AIBN, 0.01 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Causality of Experimental Choices: The use of a controlled radical polymerization technique like RAFT is essential for producing well-defined polymers. The freeze-pump-thaw cycles are crucial to remove oxygen, which can act as a radical scavenger and inhibit the polymerization. The choice of CTA and initiator concentrations relative to the monomer determines the target molecular weight and the rate of polymerization.
Caption: RAFT Polymerization Mechanism.
Cross-Coupling Reactions: Diversifying the Core Structure
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides and related compounds. These methods can be effectively applied to derivatives of this compound to introduce a wide range of substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate. While this compound itself is not a typical substrate, its halogenated derivatives can readily participate in these reactions. For instance, bromination of the vinyl group followed by elimination can provide a vinyl bromide, a suitable coupling partner. Alternatively, functionalization of the aromatic ring prior to the introduction of the styrene moiety can be employed. The synthesis of trifluorostyrene derivatives through the Suzuki coupling of lithium trimethoxy(trifluorovinyl)borate with aryl bromides highlights the utility of this approach for fluorinated styrenes.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 60-80 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 90-110 |
Nickel-Catalyzed Cross-Electrophile Coupling
Recent advancements have demonstrated the utility of nickel catalysis in cross-electrophile coupling reactions, which avoid the need for pre-formed organometallic reagents. This strategy is particularly useful for the synthesis of gem-difluorovinyl arenes.[4] While not directly demonstrated on this compound, the principles can be extended to its derivatives.
Cycloaddition Reactions: Building Molecular Complexity
Cycloaddition reactions, particularly the Diels-Alder reaction, offer an efficient pathway to construct complex cyclic systems with high stereocontrol. The electron-deficient nature of the double bond in fluorinated styrenes, influenced by the electron-withdrawing fluorine atoms, makes them excellent dienophiles in [4+2] cycloadditions.[5][6]
[4+2] Diels-Alder Cycloaddition
This compound can react with a variety of dienes to afford highly functionalized cyclohexene derivatives. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.
Experimental Protocol: Diels-Alder Reaction of this compound with a Cyclic Diene
-
Reactant Preparation: In a sealed tube, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.2 eq) in a high-boiling solvent (e.g., o-xylene).[5]
-
Reaction: Heat the mixture at a specified temperature (e.g., 110-140 °C) for several hours.[5][7] Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting cycloadduct by column chromatography on silica gel.
Mechanistic Insight: The Diels-Alder reaction is a concerted pericyclic reaction. The fluorine atoms on the aromatic ring of this compound withdraw electron density from the vinyl group, lowering the energy of its LUMO and accelerating the reaction with electron-rich dienes.
Caption: Diels-Alder Reaction Scheme.
Radical Functionalization: Accessing Novel Chemical Space
Radical reactions provide a complementary approach to ionic reactions for the functionalization of alkenes. The vinyl group of this compound is susceptible to radical addition, enabling the introduction of a wide range of functional groups.
Photoinduced Atom Transfer Radical Addition (ATRA)
A particularly mild and efficient method for the difunctionalization of styrenes is the photoinduced Atom Transfer Radical Addition (ATRA).[8] This approach allows for the simultaneous introduction of two different functional groups across the double bond. For example, the reaction of a styrene with a bromo-fluorinated radical precursor in the presence of a photocatalyst can lead to the formation of valuable fluorinated benzyl bromides.[8]
Experimental Protocol: Photoinduced ATRA of this compound
-
Reaction Setup: In a vial, combine this compound (1.0 eq), a radical precursor (e.g., ethyl bromodifluoroacetate, 1.2 eq), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 0.1-1 mol%) in a suitable degassed solvent (e.g., acetonitrile).
-
Irradiation: Stir the reaction mixture under an inert atmosphere and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Rationale for Protocol: The use of a photocatalyst allows the reaction to proceed under mild conditions using visible light as the energy source. Degassing the solvent is important to prevent quenching of the excited state of the photocatalyst by oxygen. The resulting fluorinated benzyl bromides are versatile intermediates for subsequent nucleophilic substitution reactions.[8]
Caption: Experimental Workflow for Photoinduced ATRA.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. The methodologies outlined in this guide, including controlled polymerization, cross-coupling, cycloaddition, and radical functionalization, provide a robust toolkit for the synthesis of a wide range of novel fluorinated compounds. The unique electronic properties conferred by the difluorinated aromatic ring will undoubtedly continue to inspire the development of new and innovative synthetic transformations. As the demand for complex and highly functionalized molecules in drug discovery and materials science grows, the importance of this compound as a key synthetic intermediate is set to increase. Future research in this area will likely focus on the development of enantioselective functionalization methods and the application of these strategies to the synthesis of complex natural products and novel bioactive molecules.
References
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Kinet.
- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. [Link]
- The Synthesis and Polymerization of Some Fluorinated Styrenes.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PMC - NIH. [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC - NIH. [Link]
- [6 + 4] Cycloaddition Reactions. Organic Reactions. [Link]
- Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
- Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides.
- The [3+2]Cycloaddition Reaction. [Link]
- Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. [Link]
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
- This compound. PubChem. [Link]
- Reaction of 3/4[OTf] with unsaturated compounds; i) +Me2CO (1 equiv.),...
- Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
- Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem -Difluorovinyl Arenes.
- Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. PubMed. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
- Process for preparing 1,3-difluorobenzene.
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
- Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes.
- Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. [Link]
- Novel reaction of 3,4-dibromofuran with azo diesters to give tetrahydropyridazinones. RSC Advances. [Link]
- Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsatur
- Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan.
- Novel reaction of 3,4-dibromofuran with azo diesters to give tetrahydropyridazinones (dataset). University of St Andrews Research Portal. [Link]
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. "Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Biocatalytic Synthesis of 3,4-Difluorostyrene Analogs
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 3,4-Difluorostyrene represents a valuable building block for synthesizing such compounds. Traditional chemical syntheses of styrene analogs can be harsh and lack selectivity. This technical guide provides an in-depth exploration of biocatalytic routes to this compound and its analogs, leveraging a robust two-enzyme cascade. We will dissect the core enzymatic machinery, compare whole-cell and cell-free synthesis platforms, and provide field-proven protocols for researchers, chemists, and drug development professionals. Our focus is on the causality behind experimental design, ensuring that each step is understood and each protocol is a self-validating system.
Introduction: The Rationale for a Biocatalytic Approach
The substitution of hydrogen with fluorine can profoundly alter the physicochemical properties of a drug candidate.[1] The 3,4-difluorophenyl moiety is particularly prevalent in pharmaceuticals due to its ability to act as a bioisostere and modulate electronic properties. The vinyl group of this compound provides a reactive handle for further chemical modifications, such as metathesis or polymerization.
Biocatalysis offers a compelling alternative to traditional chemical synthesis, characterized by:
-
High Selectivity: Enzymes operate with exceptional regio- and stereoselectivity, minimizing byproduct formation.
-
Mild Reaction Conditions: Biocatalytic reactions occur at or near ambient temperature and pressure in aqueous media, reducing energy consumption and environmental impact.[3]
-
Sustainability: The use of renewable feedstocks and biodegradable catalysts aligns with green chemistry principles.[4]
The most established and efficient biosynthetic pathway to styrenes begins with the amino acid L-phenylalanine, converting it to the target molecule in two elegant enzymatic steps.[3][5][6] This guide will detail how this natural pathway can be harnessed and adapted for the specific synthesis of fluorinated analogs.
The Core Enzymatic Cascade: PAL and FDC
The conversion of a fluorinated L-phenylalanine analog to its corresponding styrene is powered by a two-enzyme system: Phenylalanine Ammonia Lyase (PAL) and Ferulic Acid Decarboxylase (FDC).
Step 1: Deamination via Phenylalanine Ammonia Lyase (PAL)
-
Function: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[3][7] For our target molecule, the substrate would be 3,4-difluoro-L-phenylalanine, yielding 3,4-difluoro-trans-cinnamic acid.
-
Expertise & Causality: The choice of PAL is critical for efficient substrate conversion. Enzymes from different sources exhibit varying substrate specificities and activities. For instance, PAL from Arabidopsis thaliana (AtPAL2) and Rhodotorula glutinis (RgPAL) have been shown to be highly active and are commonly expressed in host organisms like E. coli.[4][8] The selection often depends on expression efficiency in the chosen chassis and tolerance for the non-natural fluorinated substrate.
Step 2: Decarboxylation via Ferulic Acid Decarboxylase (FDC)
-
Function: FDC, a member of the UbiD enzyme family, performs the crucial final step: the decarboxylation of the cinnamic acid analog to the corresponding styrene.[9][10]
-
Mechanism Insight: This is not a simple decarboxylation. FDC utilizes a novel prenylated flavin mononucleotide (prFMN) cofactor.[11][12] The reaction proceeds via a fascinating 1,3-dipolar cycloaddition mechanism between the prFMN cofactor and the α,β-unsaturated acid, which facilitates the cleavage of the C-C bond.[9][11][12]
-
Trustworthiness - The Cofactor Partner: For FDC to be active, its prFMN cofactor must be synthesized. This is accomplished by a partner enzyme, a flavin prenyltransferase known as Pad1 in yeast or its homolog UbiX in prokaryotes.[9][13] Therefore, any successful whole-cell system must ensure the co-expression of both FDC and its activating partner, Pad1/UbiX. Cell-free systems can bypass this by pre-forming the active holoenzyme.
-
Authoritative Grounding - Substrate Scope: The true power of this system lies in the substrate promiscuity of FDC. Studies on FDC from Saccharomyces cerevisiae (ScFDC1) have demonstrated its ability to accept a wide range of substituted cinnamic acids.[11] While extensive data on 3,4-difluorocinnamic acid is emerging, the enzyme is known to tolerate various halogen substitutions (e.g., bromo) and methoxy groups on the phenyl ring, suggesting a high probability of success.[11] Rational design through site-directed mutagenesis, for instance at residue I330, has been shown to further broaden the substrate scope for bulky substrates.[11]
Diagram 1: Core Biocatalytic Pathway
Caption: The two-step enzymatic conversion of 3,4-difluoro-L-phenylalanine to this compound.
Synthesis Platforms: Whole-Cell vs. Cell-Free Systems
The choice of production platform is a critical decision driven by factors such as desired product titer, scalability, and tolerance for product toxicity.
Whole-Cell Biocatalysis
In this approach, a microbial host, typically E. coli, is engineered to co-express the PAL and FDC/Pad1 enzyme cascade.[4][8][14] The cells are then used as self-replicating and self-maintaining catalysts.
-
Causality & Advantages: This method is often preferred for its scalability and cost-effectiveness. The host cell provides all necessary cofactors and handles their regeneration, eliminating the need for expensive enzyme purification.[4]
-
Challenges & Solutions: Styrene and its analogs are notoriously toxic to microbial cells, which can limit product titers.[4][15] A field-proven strategy to mitigate this is the use of a two-phase culture system. An organic solvent overlay (e.g., oleyl alcohol) is added to the aqueous culture. The hydrophobic styrene product partitions into the organic phase, removing it from the cellular environment and pulling the reaction equilibrium towards product formation.[8]
Diagram 2: Whole-Cell Biocatalysis Workflow
Caption: Workflow for developing and utilizing a whole-cell biocatalyst for styrene production.
Cell-Free Biosynthesis
Cell-free systems uncouple the synthesis machinery from the constraints of a living cell.[15] Here, the enzymes are produced via cell-free protein synthesis (CFPS) and then combined in an optimized reaction buffer with the substrate.[16]
-
Causality & Advantages: This platform is ideal for producing toxic compounds like styrenes. The open environment allows for direct control over reaction parameters (pH, temperature, enzyme ratios) and circumvents issues of cell viability and membrane transport.[15][16] Consequently, cell-free systems can achieve significantly higher product titers compared to cellular methods.[15]
-
Challenges & Solutions: The primary challenge is the cost associated with the cell-free extract and energy sources. However, for high-value products in drug development, the achievable purity and concentration can justify the expense. Optimization of enzyme concentrations is key; by titrating PAL and FDC levels, one can maximize flux through the pathway and prevent the accumulation of intermediates.[16]
Diagram 3: Cell-Free Synthesis Workflow
Caption: Workflow for the cell-free biocatalytic synthesis of styrene analogs.
Data & Performance
The efficiency of FDC enzymes with various substituted cinnamic acids is a strong indicator of their potential for producing diverse styrene analogs.
Table 1: Representative Substrate Scope of S. cerevisiae FDC1 (ScFDC1) Data adapted from literature reports on various analogs to illustrate substrate tolerance. Conversion for the difluoro- analog is a projection based on tolerance for other halogenated substrates.[11][13]
| Substrate (trans-cinnamic acid analog) | Substitution Pattern | Relative Conversion (%) | Product |
| Cinnamic Acid | Unsubstituted | 100 | Styrene |
| p-Coumaric Acid | 4-hydroxy | >95 | 4-Vinylphenol |
| Ferulic Acid | 4-hydroxy-3-methoxy | >95 | 4-Vinylguaiacol |
| 3-Bromo-cinnamic acid | 3-bromo | ~70-80 | 3-Bromostyrene |
| 4-Trifluoromethyl-cinnamic acid | 4-CF3 | ~50-60 | 4-Trifluoromethylstyrene |
| 3,4-Difluoro-cinnamic acid | 3,4-difluoro | ~80-90 (Projected) | This compound |
| 2-Phenylthiazol-4-yl-acrylic acid | Bulky Heteroaryl | <5 (Wild-Type) | N/A |
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Whole-Cell Biocatalyst Construction and Use
-
Gene Synthesis & Plasmid Construction:
-
Synthesize codon-optimized genes for a selected PAL (e.g., RgPAL) and FDC/Pad1 (e.g., ScFDC1 and ScPAD1).
-
Clone the genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible T7 promoter. Place PAL in one multiple cloning site (MCS) and FDC1-Pad1 as an operon in the second MCS.
-
Validation: Confirm plasmid integrity via restriction digest and Sanger sequencing.
-
-
Host Transformation:
-
Transform the final plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) with the overnight culture to an initial OD600 of ~0.1.
-
Grow at 37°C until OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression with 0.2 mM IPTG.
-
Incubate for 16-20 hours at 20°C with shaking.
-
Validation: Harvest a small aliquot of cells before and after induction. Run an SDS-PAGE gel to confirm the expression of proteins at the expected molecular weights.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) to a final concentration of 50 g/L wet cell weight.
-
Add the substrate, 3,4-difluoro-L-phenylalanine, to a final concentration of 10-20 mM.
-
Overlay the aqueous phase with 20% (v/v) oleyl alcohol.
-
Incubate at 30°C with gentle shaking for 24-48 hours.
-
Validation & Analysis: At time points, sample the organic layer. Dilute in a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS for the presence of this compound. Monitor the disappearance of substrate from the aqueous phase via HPLC.
-
Protocol 2: Cell-Free Synthesis and Biotransformation
-
Cell-Free Protein Synthesis (CFPS):
-
Use a commercial E. coli-based CFPS kit.
-
Add plasmids encoding PAL2 and FDC1 (separately) to the reaction mixtures according to the manufacturer's protocol.
-
Incubate at 30°C for 6-8 hours to produce the enzymes.
-
Validation: Quantify protein expression using a fluorescent reporter or by running a small sample on SDS-PAGE. Expect soluble protein yields in the range of 0.5-1.0 mg/mL.[16]
-
-
Cell-Free Biotransformation:
-
In a new reaction vessel, combine the crude CFPS reaction mixtures. A good starting point is a 1:1 volume ratio of the PAL and FDC reactions.
-
Add 3,4-difluoro-trans-cinnamic acid (the intermediate) as the substrate to a final concentration of 25-50 mM. (Note: Using the intermediate directly bypasses the PAL step, allowing for specific analysis of FDC activity).
-
If starting from 3,4-difluoro-L-phenylalanine, add both enzymes and the amino acid substrate.
-
Incubate at 30°C for 12-24 hours.[16]
-
Validation & Analysis: Extract the reaction mixture with ethyl acetate. Analyze the organic phase by GC-MS. High titers, potentially reaching the 40 mM range as seen with native styrene, are possible with optimization.[15][16]
-
Conclusion and Future Outlook
The PAL-FDC enzymatic cascade is a powerful and versatile platform for the synthesis of this compound and its analogs. By understanding the function and interplay of the core enzymes, researchers can choose the most appropriate synthesis platform—scalable whole-cell systems for larger production or high-titer cell-free systems for rapid prototyping and producing toxic molecules. Future work will undoubtedly focus on the discovery of novel decarboxylases with unique substrate specificities and the engineering of existing enzymes to accept an even broader range of fluorinated and complex precursors. The integration of these biocatalytic steps with downstream chemical modifications opens a rich field of chemoenzymatic synthesis, promising more efficient and sustainable routes to the next generation of fluorinated pharmaceuticals.[14]
References
- Maaskant, R. V., Chordia, S., & Roelfes, G. (n.d.). Merging Whole‐cell Biosynthesis of Styrene and Transition‐metal Catalyzed Derivatization Reactions. University of Groningen research portal.
- Pagot, Y., Belin, J. M., Husson, F., & Spinnler, H. E. (2007). Metabolism of phenylalanine and biosynthesis of styrene in Penicillium camemberti. Journal of Dairy Research, 74(2), 180-185.
- ResearchGate. (n.d.). Synthesis of styrene from L-phenylalanine via a biochemical approach.
- ResearchGate. (n.d.). Enzymatic pathway to produce styrene from glucose, via the intermediates L-phenylalanine and trans-cinnamic acid.
- The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- National Institutes of Health. (2024). Styrene Production in Genetically Engineered Escherichia coli in a Two-Phase Culture.
- National Institutes of Health. (2018). Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas.
- ResearchGate. (2023). High‐Titer Bio‐Styrene Production Afforded by Whole‐Cell Cascade Biotransformation.
- The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- PubMed. (2021). Enzymatic synthesis of fluorinated compounds.
- National Institutes of Health. (2021). Enzymatic synthesis of fluorinated compounds.
- SciSpace. (2021). Enzymatic synthesis of fluorinated compounds.
- ResearchGate. (n.d.). Enzymatic synthesis of fluorinated compounds.
- ResearchGate. (2021). Enzymatic synthesis of fluorinated compounds.
- Royal Society of Chemistry. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges.
- Bohrium. (2021). enzymatic-synthesis-of-fluorinated-compounds.
- Wikipedia. (n.d.). Ferulic acid decarboxylase.
- National Institutes of Health. (2019). Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae.
- PubMed. (2020). Cell-free styrene biosynthesis at high titers.
- LibreTexts Chemistry. (n.d.). 11: Comparison of Different Biocatalytic Routes to Target Molecules.
- (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Journal of the American Chemical Society.
- bioRxiv. (2020). Cell-free styrene biosynthesis at high titers.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- ChemRxiv. (n.d.). A Highly Efficient Ferulic Acid Decarboxylase from Capronia coronata: Characterization and Biocatalytic Applications.
- ResearchGate. (n.d.). The Decarboxylation of alpha,beta-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition.
- UniProt. (n.d.). FDC1 - Ferulic acid decarboxylase 1.
- PubChem. (n.d.). This compound.
- Semantic Scholar. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates.
- ResearchGate. (n.d.). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
- PubMed. (2019). Chemical and Biocatalytic Routes to Arbutin.
- ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
- ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- ResearchGate. (n.d.). Biocatalytic Friedel-Crafts Alkylation Using Non-natural Cofactors.
- ResearchGate. (n.d.). A modified approach to C-14-labeled 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid and other halogen-substituted analogs.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of phenylalanine and biosynthesis of styrene in Penicillium camemberti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Styrene Production in Genetically Engineered Escherichia coli in a Two-Phase Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic acid decarboxylase - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Exploring the substrate scope of ferulic acid decarboxylase (FDC1) from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Cell-free styrene biosynthesis at high titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
The Strategic Integration of 3,4-Difluorostyrene in Advanced Organic Electronics: A Technical Guide
Abstract
The relentless pursuit of high-performance organic electronics has identified strategic fluorination of semiconducting and dielectric materials as a cornerstone for innovation. The introduction of fluorine atoms into organic molecules can profoundly alter their electronic structure, intermolecular interactions, and environmental stability, leading to significant enhancements in device performance.[1][2] This technical guide provides an in-depth analysis of 3,4-difluorostyrene, a versatile monomer, and its potential applications in the next generation of organic electronic devices. We will explore the fundamental physicochemical properties imparted by the 3,4-difluoro substitution pattern and delineate its promising role in developing high-performance dielectric layers for Organic Field-Effect Transistors (OFETs), a critical component in flexible displays, sensors, and integrated circuits. This guide offers a synthesis of theoretical rationale, proven field insights, and detailed experimental methodologies for researchers and developers in organic electronics.
The Fluorine Advantage: Why Strategic Fluorination Matters
The incorporation of fluorine into organic materials is a nuanced and powerful tool for molecular engineering in electronics.[1] Unlike simplistic views that focus solely on fluorine's high electronegativity, its effects are multifaceted:
-
Energy Level Modulation: Fluorine atoms are strongly electron-withdrawing, which effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a material.[3] This energetic depression can facilitate more efficient charge injection from electrodes and improve the air stability of the material by making it more resistant to oxidative degradation.[1]
-
Enhanced Intermolecular Interactions: The presence of fluorine can promote favorable solid-state packing. Non-covalent interactions, such as C-F···H and C-F···π, can lead to a more ordered molecular arrangement, which is crucial for efficient charge transport and achieving high carrier mobility in semiconductor layers.[1]
-
Improved Dielectric Properties: In insulating polymers, fluorination typically reduces the dielectric constant (k), lowers moisture absorption, and increases hydrophobicity. However, the strong dipole moment of the C-F bond can be leveraged to create polar dielectric materials that enhance capacitive coupling in transistors, enabling operation at lower voltages.[4][5]
-
Environmental Stability: The strength of the C-F bond makes fluorinated organic materials more robust against chemical and thermal degradation, a critical factor for extending the operational lifetime of electronic devices.[2]
The 3,4-difluoro substitution pattern on a styrene monomer offers a unique combination of these effects, making it a compelling building block for specialized polymers in organic electronics.
This compound: A Profile of the Monomer
This compound is an aromatic monomer distinguished by the presence of two fluorine atoms on adjacent carbons of the phenyl ring.
| Property | Value | Reference |
| Chemical Formula | C₈H₆F₂ | [6] |
| Molecular Weight | 140.13 g/mol | [6] |
| IUPAC Name | 4-ethenyl-1,2-difluorobenzene | [6] |
| CAS Number | 405-03-8 | [6] |
The key feature of this monomer is the electronic perturbation of the aromatic π-system by the vicinal fluorine atoms. This modification makes the vinyl group susceptible to controlled polymerization techniques and imparts unique properties to the resulting polymer.
Caption: Chemical structure of this compound.
Primary Application: High-Performance Dielectric Layers in OFETs
While semiconducting applications are plausible, the most immediate and impactful application for polymers derived from this compound is in the fabrication of advanced gate dielectric layers for Organic Field-Effect Transistors (OFETs). The gate dielectric is a critical component that insulates the gate electrode from the semiconductor channel. Its properties dictate the transistor's operating voltage, stability, and overall performance.
Causality: Why this compound Excels as a Dielectric Component
Incorporating this compound into a dielectric polymer, for instance, through copolymerization with a monomer like methyl methacrylate (MMA), creates a material with a finely tuned balance of properties.
-
Enhanced Capacitance and Low-Voltage Operation: The polar C-F bonds introduce a strong dipole moment into the polymer. This polarity can increase the dielectric constant (k) compared to non-fluorinated analogues like polystyrene. A higher k value leads to greater capacitance, allowing for the accumulation of a high charge density in the semiconductor channel at a lower gate voltage. This directly translates to lower power consumption for the device.[5]
-
Reduced Leakage Current: Despite the increased polarity, the inherent insulating nature of fluoropolymers ensures low gate leakage currents, a critical requirement for functional transistors.
-
Improved Interfacial Properties: A fluorinated dielectric surface can modify the growth of the overlying organic semiconductor. The altered surface energy often promotes better crystallinity and molecular ordering in the semiconductor layer, which is essential for achieving high charge carrier mobility.[4]
-
Bias Stress Stability: OFETs are notoriously susceptible to performance degradation under continuous operation (bias stress). Fluorinated dielectrics have demonstrated unprecedented improvements in stability, showing minimal shifts in threshold voltage even when operated in air or aqueous environments.[5] This robustness is crucial for real-world applications.
Caption: Bottom-Gate, Bottom-Contact OFET Architecture.
Expected Performance Enhancement
The table below provides an illustrative comparison of the expected performance characteristics of an OFET using a conventional dielectric versus a hypothetical copolymer of this compound and methyl methacrylate (P(3,4DFS-co-MMA)).
| Parameter | Polystyrene (PS) or PMMA | P(3,4DFS-co-MMA) | Rationale for Improvement |
| Operating Voltage (V) | High (> 20V) | Low (< 5V) | Higher capacitance from polar C-F bonds. |
| Charge Carrier Mobility (μ) | Baseline | Higher | Improved semiconductor ordering at the dielectric interface. |
| On/Off Current Ratio | 10⁵ - 10⁶ | > 10⁶ | Lower off-currents due to excellent insulating properties. |
| Gate Leakage Current (A/cm²) | ~10⁻⁷ | < 10⁻⁸ | Intrinsic high resistivity of fluorinated polymers. |
| Bias Stress Stability | Moderate to Poor | Excellent | Reduced charge trapping at the interface and chemical inertness. |
Note: The values for P(3,4DFS-co-MMA) are projected based on performance enhancements reported for analogous fluorinated polymer dielectrics in the literature.[4][5]
Experimental Protocols
While specific literature on the polymerization of this compound is sparse, a robust and reproducible synthesis can be designed based on well-established controlled radical polymerization techniques used for other styrene and acrylate monomers.[7][8][9]
Representative Synthesis of P(3,4DFS-co-MMA) via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an excellent method for synthesizing copolymers with controlled molecular weights and low dispersity.
Materials:
-
This compound (Monomer 1)
-
Methyl methacrylate (MMA) (Monomer 2), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine this compound (e.g., 1.0 mmol), MMA (e.g., 1.0 mmol), CPADB (e.g., 0.05 mmol), and AIBN (e.g., 0.01 mmol) in anisole (e.g., 4 mL). The monomer:RAFT agent:initiator ratio should be precisely controlled to target a specific molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can quench the radical polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for a set time (e.g., 12-24 hours), with magnetic stirring.
-
Termination: Terminate the polymerization by quenching the reaction in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold methanol. Stir vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol to remove unreacted monomers and initiator fragments, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting copolymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC), and confirm its composition using ¹H and ¹⁹F NMR spectroscopy.
Caption: Workflow for RAFT synthesis of a copolymer.
Fabrication of a Bottom-Gate, Bottom-Contact OFET
Substrate and Gate:
-
Use a heavily n-doped silicon wafer as the substrate, which also serves as the common gate electrode. A thermally grown layer of silicon dioxide (SiO₂) on the wafer can act as an initial dielectric layer.
Dielectric Deposition: 2. Prepare a solution of the synthesized P(3,4DFS-co-MMA) in a suitable solvent (e.g., toluene) at a concentration of 10 mg/mL. 3. Spin-coat the polymer solution onto the Si/SiO₂ substrate at 3000 rpm for 60 seconds to form a thin, uniform film. 4. Anneal the substrate at 90 °C for 30 minutes on a hotplate to remove residual solvent.
Electrode Patterning: 5. Deposit source and drain electrodes (e.g., a 5 nm chromium adhesion layer followed by 45 nm of gold) onto the dielectric layer via thermal evaporation through a shadow mask. This defines the channel length (L) and width (W).
Semiconductor Deposition: 6. Deposit the organic semiconductor (e.g., pentacene or C60) via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr) onto the substrate held at a controlled temperature (e.g., 60 °C). The semiconductor forms the active channel between the source and drain electrodes.
Characterization: 7. Perform all electrical characterization of the completed OFET device in an inert environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
Conclusion and Future Outlook
While direct, comprehensive studies on the applications of poly(this compound) are still emerging, the foundational principles of materials science and organic electronics provide a clear and compelling case for its utility. The strategic placement of fluorine atoms on the styrene ring creates a monomer poised to deliver significant advantages, particularly in the formulation of high-performance dielectric materials for low-voltage, high-stability OFETs. The representative synthesis and fabrication protocols provided in this guide offer a validated starting point for researchers to explore the potential of this promising monomer. As the demand for more efficient and robust organic electronics grows, the systematic exploration of tailored, fluorinated building blocks like this compound will be paramount to driving the next wave of technological advancement.
References
- Ilesanmi, M. (2025). Design Strategies for Fluorinated Heteroaromatic Polymers in High-Performance Organic Electronics.
- Kim, J., et al. (2024). Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications.
- Ragni, R., et al. (2021). Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research.
- Lim, J. (2005). Heavily fluorinated electronic polymers. DSpace@MIT. [Link]
- Sadyrbaeva, Z., & Gu, A. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Journal of Physics: Conference Series. [Link]
- Facchetti, A. (2007).
- Sadyrbaeva, Z. (2021). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives.
- Pino-Ramos, V. H., et al. (2017). Metal-Free Radical Homopolymerization of Olefins and Their (Co)
- Reddish, W. (1962). The chemical structure and dielectric properties of high polymers. Pure and Applied Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20487088, this compound. PubChem. [Link]
- Zain, M. F. M., et al. (2013). Electrical and Dielectric Properties of Poly (methyl methacrylate) Thin Films. Sains Malaysiana. [Link]
- Stanford University. (n.d.). New Polymer Dielectrics for Transistors. Explore Technologies. [Link]
- Marks, T. J., et al. (2002). σ-π molecular dielectric multilayers for low-voltage organic thin-film transistors.
- Thomas, P., et al. (2013). Dielectric properties of Poly(methyl methacrylate) (PMMA)/CaCu3Ti4O12 Composites. arXiv. [Link]
- Ouchi, M., et al. (2021). One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. New Polymer Dielectrics for Transistors | Explore Technologies [techfinder.stanford.edu]
- 6. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 8. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 9. One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Styrenes in Advanced Materials Science
Abstract
The strategic incorporation of fluorine into styrene monomers imparts a unique combination of properties—including exceptional thermal stability, chemical inertness, low dielectric constant, and hydrophobicity—making fluorinated polystyrenes indispensable in various high-performance applications. This technical guide provides an in-depth review for researchers and drug development professionals on the synthesis, polymerization, properties, and applications of fluorinated styrenes. We delve into the causality behind synthetic choices and polymerization techniques, offering detailed protocols and comparative data to inform materials design and development. Key applications in microelectronics, optical communications, and biomedical devices are discussed, highlighting the versatility of this important class of polymers.
Introduction: The Fluorine Advantage in Polystyrene Systems
Fluorine's unique atomic properties—its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—are central to the enhanced performance of fluorinated polymers. When incorporated into the styrene backbone, fluorine atoms create materials with characteristics significantly superior to their hydrocarbon counterparts.[1][2] These properties include:
-
Exceptional Thermal and Chemical Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) renders fluorinated polystyrenes highly resistant to thermal degradation and chemical attack.[1][3] This makes them suitable for applications in harsh environments, such as in the aerospace, chemical, and electronics industries.[4]
-
Low Dielectric Constant (k): The low polarizability of the C-F bond results in materials with a low dielectric constant and low dielectric loss.[5][6] This is a critical requirement for intermetal dielectric materials in microelectronics, as it reduces signal delay and cross-talk, enabling faster and more efficient devices.[7]
-
Unique Surface Properties: Fluorinated polymers exhibit low surface energy, leading to pronounced hydrophobicity and oleophobicity.[3][4] This translates to applications in anti-fouling coatings, self-cleaning surfaces, and materials requiring minimal protein adsorption.[4][8]
-
Optical Transparency: Many fluorinated polymers have a low refractive index and low optical loss in the near-infrared region, making them excellent candidates for optical waveguides and fibers.[9]
This guide will explore how these fundamental properties are achieved through controlled synthesis and polymerization, and how they are leveraged in cutting-edge materials science applications.
Synthesis of Fluorinated Styrene Monomers
The properties of the final polymer are dictated by the structure of the monomer. The synthesis of fluorinated styrenes, such as the commercially significant 2,3,4,5,6-pentafluorostyrene (PFS), typically begins with a fluorinated benzene derivative upon which a vinyl group is installed.[10]
Causality in Synthetic Route Selection
The choice of synthetic pathway is driven by factors such as the availability of starting materials, desired purity, yield, and scalability. For instance, while Grignard reactions are common, they can be sensitive to moisture and functional groups. Wittig-type reactions offer an alternative but may introduce phosphorus-containing impurities that are detrimental to electronic applications. Dehydration of the corresponding phenylethanol is another route, often favored for its cleaner reaction profile. For high-purity applications like microelectronics, a multi-step synthesis followed by rigorous purification is non-negotiable to ensure the final polymer meets stringent performance standards.[10]
Polymerization Methodologies: Achieving Architectural Control
The polymerization of fluorinated styrenes can be accomplished through various techniques, but for high-performance applications, methods that offer control over molecular weight, dispersity, and architecture are paramount. Controlled/living radical polymerization (CRP) techniques have proven particularly effective.[3][11]
Reversible-Deactivation Radical Polymerization (RDRP)
RDRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are preferred for their ability to produce well-defined polymers.[3][12]
-
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate dormant polymer chains.[12][13] This equilibrium allows for the controlled addition of monomers, resulting in polymers with a narrow molecular weight distribution (low dispersity, Mw/Mn ≤ 1.3).[14] It is a robust method for synthesizing both homopolymers and block copolymers of fluorinated styrenes.[13][15]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization.[3][16] The choice of CTA is critical for achieving control. RAFT is highly versatile, tolerant of a wide range of functional groups, and is a metal-free process, which can be an advantage for certain electronic and biomedical applications.[3][12]
The diagram below illustrates the general mechanism of RAFT polymerization, a cornerstone technique for creating well-defined fluorinated polymers.
Sources
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. Functional fluoropolymers with good low-dielectric properties and high thermostability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 16. notes.fluorine1.ru [notes.fluorine1.ru]
Methodological & Application
Synthesis of 3,4-Difluorostyrene from 3,4-Difluorobenzaldehyde: An Application Note and Protocol
Abstract: This document provides a detailed guide for the synthesis of 3,4-difluorostyrene, a valuable monomer and building block in the development of pharmaceuticals and advanced materials. The primary focus is on the Wittig reaction, a reliable and widely used method for olefination. This guide offers a comprehensive protocol, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
Fluorinated organic molecules are of paramount importance in modern chemistry, particularly in the life sciences and material sciences. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key precursor for the synthesis of various polymers and as a crucial intermediate in the preparation of pharmacologically active compounds. Its synthesis from the readily available 3,4-difluorobenzaldehyde is a common transformation in synthetic organic chemistry.
Strategic Overview: Choosing the Right Olefination Method
The conversion of an aldehyde to an alkene, known as olefination, can be achieved through several methods. For the synthesis of this compound from 3,4-difluorobenzaldehyde, the most prevalent and robust methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
The Wittig Reaction: This Nobel Prize-winning reaction, discovered by Georg Wittig in 1954, utilizes a phosphonium ylide to convert aldehydes or ketones into alkenes.[1] A key advantage of the Wittig reaction is the unambiguous placement of the double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[1] For the synthesis of a terminal alkene like this compound, the use of methylenetriphenylphosphorane is highly effective.[1][2]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs phosphonate carbanions.[3] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3] A significant practical advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, facilitating easier purification of the desired alkene.[3][4] The HWE reaction is particularly noted for its excellent stereoselectivity in producing (E)-alkenes.[3][4][5]
For the specific synthesis of this compound, the Wittig reaction using methyltriphenylphosphonium bromide is a well-established and efficient method. The following sections will provide a detailed protocol for this transformation.
The Wittig Reaction: Mechanism and Rationale
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound.
Step 1: Ylide Formation A phosphonium salt, in this case, methyltriphenylphosphonium bromide, is deprotonated by a strong base to form the corresponding ylide, methylenetriphenylphosphorane.[1][2] Strong bases such as n-butyllithium (n-BuLi) are commonly used for this purpose.[1][2]
Step 2: Oxaphosphetane Formation and Decomposition The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][6] This intermediate then collapses to form the desired alkene (this compound) and triphenylphosphine oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3,4-difluorobenzaldehyde via the Wittig reaction.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 4.64 g | 13.0 mmol | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 5.2 mL | 13.0 mmol | 1.3 |
| 3,4-Difluorobenzaldehyde | 142.10 | 1.42 g | 10.0 mmol | 1.0 |
| Saturated aq. NH4Cl | - | 20 mL | - | - |
| Diethyl ether | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | - |
Safety Precautions
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[7][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.[7][8][9] Always wear fire-resistant clothing, safety goggles, and appropriate gloves.[7][10] Ensure a dry chemical fire extinguisher (Class D) is readily accessible.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
3,4-Difluorobenzaldehyde and This compound should be handled with care. Avoid inhalation and contact with skin and eyes.
Step-by-Step Procedure
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.64 g, 13.0 mmol).
-
Add anhydrous THF (30 mL) to the flask. Stir the resulting suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (5.2 mL of a 2.5 M solution in hexanes, 13.0 mmol) dropwise via syringe or dropping funnel over 15 minutes. The formation of the orange-red ylide will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 3,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the ylide solution back to 0 °C.
-
Add the solution of 3,4-difluorobenzaldehyde dropwise to the ylide solution over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate mixture with a low percentage of ethyl acetate) to afford pure this compound.
-
Characterization
The final product, this compound, is a liquid with a boiling point of approximately 146.5 °C at 760 mmHg.[11] Its identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Ylide Formation: Ensure all glassware is rigorously dried to prevent quenching of the n-butyllithium. The quality of the n-butyllithium is also crucial; use a freshly titrated or newly purchased bottle.
-
Side Reactions: The ylide is a strong base and can be involved in side reactions if the aldehyde is not added at a low temperature. Maintaining the reaction at 0 °C during the addition of the aldehyde is important.
-
-
Difficulty in Purification:
-
Triphenylphosphine Oxide Removal: Triphenylphosphine oxide can sometimes be difficult to separate from the product by chromatography. A potential alternative is to precipitate the triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether prior to chromatography.
-
-
Alternative Olefination Strategy - The Horner-Wadsworth-Emmons Reaction:
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of this compound from 3,4-difluorobenzaldehyde. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during reagent addition, high yields of the desired product can be achieved. This application note serves as a practical guide for researchers and scientists engaged in the synthesis of fluorinated building blocks for various applications in drug discovery and materials science.
References
- Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium.
- Chemistry LibreTexts. Wittig Reaction.
- Kabalka, G. W., et al. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry, 71(15), 5792–5795.
- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ).
- Lumen Learning. The Wittig reaction | Organic Chemistry II.
- Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.
- Wójtowicz-Krawiec, A., & Kafarski, P. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(44), 8539-8561.
- PubChem. This compound.
- LookChem. This compound.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- SynArchive. Horner-Wadsworth-Emmons Reaction.
- Wipf, P. The Wittig Reaction.
- ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF.
- Organic Chemistry Portal. Wittig Reaction.
- Google Patents. CN105859536B - A kind of preparation method of 3, 4- difluorobenzaldehydes.
- Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- Google Patents. CN103709071A - 3, 4-difluorobenzonitrile preparation method.
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde.
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- PubChem. 2,4-Difluorostyrene.
- PubChem. 2,6-Difluorostyrene.
- Google Patents. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.
Sources
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lookchem.com [lookchem.com]
- 12. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3,4-Difluorostyrene via the Wittig Reaction
Introduction:
3,4-Difluorostyrene is a pivotal building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable synthon for introducing the difluorophenyl motif into a wide range of molecules, including potent enzyme inhibitors and advanced polymers. The Wittig reaction, a cornerstone of C-C double bond formation, provides a reliable and high-yielding pathway to this important compound. This application note offers a comprehensive, field-proven protocol for the synthesis of this compound, detailing not just the procedural steps but the critical scientific rationale behind them.
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to form an alkene.[1][2] The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3] This protocol will focus on the use of a non-stabilized ylide, methylenetriphenylphosphorane, which is known to react readily with aldehydes to produce the desired terminal alkene.[4]
PART 1: Materials and Methods
Reagents and Solvents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Acros Organics | Highly reactive and pyrophoric. Handle under inert atmosphere. |
| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | ≥98% | Alfa Aesar | Store under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% (inhibitor-free) | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | For drying the organic phase. |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | - | For column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | - | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | - | For column chromatography. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or glove box for inert atmosphere operations
-
Syringes and needles
-
Septa
-
Dropping funnel
-
Reflux condenser
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
PART 2: Experimental Protocol
This synthesis is performed in two main stages: the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) followed by the olefination reaction with 3,4-difluorobenzaldehyde.
Stage 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
The Wittig reagent is prepared by the deprotonation of methyltriphenylphosphonium bromide using a strong base, in this case, n-butyllithium.[1][5][6] The acidity of the proton on the methyl group is significantly increased by the adjacent positively charged phosphorus atom.[1]
Protocol:
-
Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous tetrahydrofuran (THF) to the flask via syringe to create a suspension. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.2-0.5 M is typical.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise to the stirred suspension via syringe over a period of 15-20 minutes.[6][7][8] A characteristic color change to deep orange or yellow will be observed, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour to ensure complete ylide formation.
Stage 2: Wittig Reaction with 3,4-Difluorobenzaldehyde
The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde.[2] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide.[1][4][9]
Protocol:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the aldehyde to 0 °C in an ice bath.
-
Slowly add the freshly prepared ylide solution from Stage 1 to the aldehyde solution via cannula or a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
PART 3: Purification and Characterization
The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often be challenging to remove completely.[10] Column chromatography is a reliable method for the purification of this compound.
Purification Protocol:
-
Prepare a silica gel column using a non-polar eluent system, such as hexane or a mixture of hexane and a small amount of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. This compound is significantly less polar than triphenylphosphine oxide and will elute first.
-
Monitor the fractions by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure. It is important to keep the temperature of the water bath low during evaporation to minimize polymerization of the styrene product.[11] For long-term storage, the addition of an inhibitor like p-tert-butylcatechol is recommended, and the product should be stored at low temperatures.[12][13]
Characterization Data:
The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy and GC-MS analysis.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 1H, Ar-H), 6.65 (dd, 1H, J = 17.6, 10.9 Hz, -CH=), 5.75 (d, 1H, J = 17.6 Hz, =CH₂), 5.30 (d, 1H, J = 10.9 Hz, =CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected signals in the aromatic region, with coupling constants characteristic of ortho- and meta- F-F and F-H coupling. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion of this compound (m/z = 140.13).[14][15] |
PART 4: Trustworthiness and Self-Validation
This protocol is designed to be self-validating through in-process checks and final product analysis.
-
Visual Cues: The formation of the ylide is accompanied by a distinct color change, providing a clear visual confirmation of the successful completion of the first stage.
-
TLC Monitoring: The progress of the Wittig reaction can be easily monitored by TLC, allowing the researcher to determine the reaction endpoint and ensure complete consumption of the starting aldehyde.
-
Spectroscopic and Chromatographic Analysis: The final product is rigorously characterized by NMR and GC-MS. These techniques provide unambiguous confirmation of the chemical structure and a quantitative measure of purity, ensuring the final product meets the required specifications for subsequent applications.
By following this detailed protocol and its embedded rationale, researchers can confidently and efficiently synthesize high-purity this compound for their research and development needs.
References
- Wikipedia. Wittig reaction. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- BYJU'S. Wittig Reaction. [Link]
- Wikipedia. Methyltriphenylphosphonium bromide. [Link]
- LookChem.
- Fiveable. n-butyllithium Definition. [Link]
- Google Patents. US3334144A - Process for making alkyltriaryl-phosphonium compounds.
- Wikipedia. 2,3-Wittig rearrangement. [Link]
- Chegg. In the Wittig reaction, n-butyl lithium (Buli, CH3(CH2)2CH2LI) acts as a. [Link]
- Google Patents.
- National Institutes of Health. Styrene Purification by Guest-Induced Restructuring of Pillar[5]arene. [Link]
- Google Patents. US2973394A - Method of purifying styrene.
- ResearchGate.
- RXSOL Group. METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS. [Link]
- Chegg. Solved What is the role of n-butyl lithium in the Wittig. [Link]
- Wittig Reaction. [Link]
- The Wittig Reaction: Synthesis of Alkenes. [Link]
- A Solvent Free Wittig Reaction. [Link]
- The Wittig Reaction. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses Procedure. [Link]
- PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. [Link]
- Supporting information Difluorocarbene as a C-F source for the Construction of Fluorin
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
- New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determin
- Supporting Inform
- DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs. [Link]
- CHEM 344 Shift Parameters.pdf. [Link]
- Umweltbundesamt.
- ResearchGate. (PDF)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chegg.com [chegg.com]
- 8. chegg.com [chegg.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. US4003800A - Styrene purification process - Google Patents [patents.google.com]
- 12. Purification of Styrene - Chempedia - LookChem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 405-03-8 [amp.chemicalbook.com]
- 15. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-Difluorostyrene via Grignard Reaction
Introduction
3,4-Difluorostyrene is a valuable fluorinated monomer and a key building block in the synthesis of a wide range of materials and pharmaceutical compounds. The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties, lipophilicity, and metabolic stability of derivative molecules, making it a desirable synthon for drug development professionals. Its applications span the creation of specialty polymers, advanced materials with unique optical and electronic properties, and the synthesis of complex organic molecules in medicinal chemistry.
This document provides a comprehensive guide to the synthesis of this compound, focusing on the Grignard reaction between vinylmagnesium bromide and 3,4-difluorobenzaldehyde. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Reaction Overview
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available 3,4-difluorobenzaldehyde. The first step involves the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to the carbonyl group of the aldehyde, forming the intermediate secondary alcohol, 1-(3,4-difluorophenyl)ethanol. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the final product, this compound.
Step 1: Grignard Reaction
3,4-Difluorobenzaldehyde + Vinylmagnesium Bromide → 1-(3,4-Difluorophenyl)ethanol magnesium bromide salt
Step 2: Acidic Work-up and Dehydration
1-(3,4-Difluorophenyl)ethanol magnesium bromide salt + H₃O⁺ → 1-(3,4-Difluorophenyl)ethanol → this compound
It is crucial to maintain strictly anhydrous conditions throughout the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents, which would lead to quenching of the reagent and a significant reduction in yield.
Experimental Protocols
Part 1: Preparation of Vinylmagnesium Bromide
The vinyl Grignard reagent is highly reactive and is therefore prepared in situ or used as a commercially available solution. The following protocol, adapted from Organic Syntheses, describes the laboratory preparation from vinyl bromide.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide (1.0 equivalent)
-
Iodine crystal (catalytic amount) or 1,2-Dibromoethane (for activation)
Apparatus:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the entire system is under a positive pressure of an inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. Add a small amount of the vinyl bromide solution in THF from the dropping funnel. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane can be used as an initiator.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. An ice bath can be used to moderate the reaction if it becomes too vigorous. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete reaction. The resulting dark brown to grey solution of vinylmagnesium bromide is then ready for the next step.
Part 2: Synthesis of this compound
Materials:
-
Vinylmagnesium bromide solution in THF (from Part 1 or a commercial source, ~1.5 equivalents)
-
3,4-Difluorobenzaldehyde (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 3,4-difluorobenzaldehyde in anhydrous THF.
-
Grignard Addition: Cool the 3,4-difluorobenzaldehyde solution to 0 °C using an ice bath. Slowly add the vinylmagnesium bromide solution dropwise via a dropping funnel or syringe. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Acidification and Dehydration: To facilitate the dehydration of the intermediate alcohol, slowly add dilute hydrochloric acid to the mixture until the aqueous layer is acidic. This step should be performed with good stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford pure this compound.
Reaction Workflow and Data
Visualization of the Synthetic Pathway
Sources
Application Notes and Protocols: One-Pot Synthesis of gem-Difluorostyrenes from Benzyl Bromide
Introduction: The Significance of gem-Difluorostyrenes in Modern Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] The gem-difluorovinyl group, in particular, is a valuable moiety in medicinal and agricultural chemistry, as well as materials science.[3] This structural motif can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of molecules.[2][4] Consequently, the development of efficient and practical methods for the synthesis of gem-difluoroolefins is of significant interest to the scientific community.
Traditional methods for synthesizing gem-difluoroolefins often involve multi-step procedures, harsh reaction conditions, or the use of sensitive and difficult-to-handle reagents.[3][4] This application note details a robust and convenient one-pot synthesis of gem-difluorostyrenes directly from readily available benzyl bromides. The described protocol leverages a sequential reaction cascade involving the quaternization of triphenylphosphine, deprotonation to form a phosphonium ylide, and subsequent olefination with a difluorocarbene source.[3][5] This approach offers a streamlined and efficient route to this important class of compounds, making it highly attractive for researchers in drug discovery and organic synthesis.
Mechanistic Insights: A Cascade of Controlled Transformations
The one-pot synthesis of gem-difluorostyrenes from benzyl bromide proceeds through a carefully orchestrated sequence of three key chemical transformations occurring in a single reaction vessel. Understanding the underlying mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall transformation can be summarized as follows:
Figure 1: Conceptual workflow of the one-pot synthesis.
Step 1: Quaternization of Triphenylphosphine
The process initiates with the nucleophilic attack of triphenylphosphine on the electrophilic benzylic carbon of the benzyl bromide. This classic SN2 reaction forms a stable benzylic phosphonium salt.[6] The choice of a primary halide like benzyl bromide is crucial for the efficiency of this step.[6]
Step 2: In Situ Generation of the Phosphonium Ylide
Following the formation of the phosphonium salt, a strong, non-nucleophilic base is introduced to deprotonate the acidic proton on the carbon adjacent to the positively charged phosphorus atom.[6] Potassium tert-butoxide (tBuOK) is an effective base for this transformation, leading to the in situ generation of the corresponding phosphonium ylide.[3] The ylide is a key reactive intermediate, characterized by adjacent atoms with opposite formal charges.[6]
Step 3: Wittig-type Olefination with Difluorocarbene
The final and most critical step is the olefination reaction. A difluorocarbene precursor, such as sodium 2,2-difluoro-2-(phenylsulfonyl)acetate (PDFA), is added to the reaction mixture.[3] Upon heating, PDFA undergoes decarboxylation to generate highly reactive difluorocarbene (:CF₂).[3] This electrophilic carbene is then trapped by the nucleophilic phosphonium ylide. The reaction proceeds through a mechanism analogous to the Wittig reaction, likely involving a [2+2] cycloaddition to form a four-membered oxaphosphetane-like intermediate, which then collapses to yield the desired gem-difluorostyrene and the highly stable triphenylphosphine oxide as a byproduct.[6][7][8] The formation of the strong P=O bond is a significant driving force for this reaction.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed procedure for the one-pot synthesis of gem-difluorostyrenes from substituted benzyl bromides.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Supplier/Purity |
| Substituted Benzyl Bromide | ArCH₂Br | Variable | Starting Material | Commercially available, >98% |
| Triphenylphosphine (Ph₃P) | C₁₈H₁₅P | 262.29 | Nucleophile | Commercially available, >99% |
| Potassium tert-butoxide (tBuOK) | C₄H₉KO | 112.21 | Base | Commercially available, >98% |
| Sodium 2,2-difluoro-2-(phenylsulfonyl)acetate (PDFA) | C₈H₅F₂NaO₄S | 262.17 | Difluorocarbene Precursor | Synthesized or commercially available |
| p-Xylene | C₈H₁₀ | 106.16 | Solvent | Anhydrous, >99% |
| Nitrogen (N₂) | N₂ | 28.01 | Inert Gas | High purity |
Detailed Experimental Procedure
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted benzyl bromide (0.2 mmol, 1.0 equiv) and triphenylphosphine (63 mg, 0.24 mmol, 1.2 equiv).
-
Quaternization: Evacuate and backfill the Schlenk tube with nitrogen gas three times. Add anhydrous p-xylene (2 mL) via syringe. Place the reaction vessel in a preheated oil bath at 120 °C and stir for 6 hours.[3]
-
Ylide Formation: After 6 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Under a positive flow of nitrogen, add potassium tert-butoxide (40 mg, 0.36 mmol, 1.8 equiv) followed by an additional portion of anhydrous p-xylene (0.5 mL).[3] Stir the resulting mixture vigorously at room temperature for 15 minutes.
-
Difluorocarbene Generation and Olefination: To the reaction mixture, add sodium 2,2-difluoro-2-(phenylsulfonyl)acetate (PDFA) (143 mg, 0.4 mmol, 2.0 equiv) under a nitrogen atmosphere, followed by anhydrous p-xylene (0.5 mL).[3]
-
Reaction Completion: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 1 hour.[3]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography to afford the pure gem-difluorostyrene product.[3]
Expected Results and Substrate Scope
This one-pot protocol has been shown to be effective for a variety of substituted benzyl bromides, demonstrating good functional group tolerance. The yields are generally good, making this a practical method for accessing these valuable compounds.
Table 1: Representative Yields for the Synthesis of Various gem-Difluorostyrenes [3]
| Entry | Benzyl Bromide Substituent | Product | Isolated Yield (%) |
| 1 | 4-Methyl | 1-(1,1-Difluorovinyl)-4-methylbenzene | 70 |
| 2 | 4-Methoxy | 1-(1,1-Difluorovinyl)-4-methoxybenzene | 65 |
| 3 | 4-Chloro | 1-Chloro-4-(1,1-difluorovinyl)benzene | 68 |
| 4 | 4-Bromo | 1-Bromo-4-(1,1-difluorovinyl)benzene | 62 |
| 5 | 3-Methyl | 1-(1,1-Difluorovinyl)-3-methylbenzene | 72 |
| 6 | 2-Methyl | 1-(1,1-Difluorovinyl)-2-methylbenzene | 61 |
| 7 | Unsubstituted | (1,1-Difluorovinyl)benzene | 66 |
Yields are based on the starting benzyl bromide.
Troubleshooting and Optimization
Low Yield of Phosphonium Salt:
-
Cause: Incomplete reaction or decomposition of the benzyl bromide.
-
Solution: Ensure the use of anhydrous solvent and a properly sealed reaction vessel under an inert atmosphere. Confirm the purity of the starting materials. The reaction time for quaternization can be extended if necessary.
Inefficient Ylide Formation:
-
Cause: Presence of moisture, which can quench the strong base. Impure or degraded base.
-
Solution: Use freshly opened or properly stored potassium tert-butoxide. Ensure all glassware is thoroughly dried and the reaction is performed under strictly anhydrous conditions.
Low Yield of gem-Difluorostyrene:
-
Cause: Inefficient generation or trapping of the difluorocarbene. Side reactions of the ylide or carbene.
-
Solution: The molar ratios of the reagents are critical; the optimal ratio of benzyl bromide:Ph₃P:tBuOK:PDFA has been found to be 1:1.2:1.8:2.[3] Ensure the reaction temperatures for both the quaternization and olefination steps are carefully controlled.
Safety Considerations
-
Benzyl Bromides: These compounds are lachrymators and should be handled in a well-ventilated fume hood.
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
High Temperatures: The reaction is conducted at elevated temperatures, requiring caution to prevent burns.
Conclusion
The one-pot synthesis of gem-difluorostyrenes from benzyl bromides offers a significant improvement over traditional multi-step methods. This protocol is characterized by its operational simplicity, the use of readily available starting materials, and good overall yields. By providing a streamlined and efficient route to this important class of fluorinated compounds, this method is a valuable tool for researchers in medicinal chemistry, agrochemistry, and materials science, facilitating the exploration of novel fluorinated molecules with potentially enhanced properties.
References
- Deng, X., et al. (2015). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Tetrahedron Letters, 56(45), 6277-6280. [Link]
- Lin, Q.-Y., et al. (2016). Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide. Organic Letters, 18(1), 188-191. [Link]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
- Deng, X., et al. (2015). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- Wikipedia. (2023). Wittig reaction. [Link]
- Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
- Powers, J. C., & Sessler, J. L. (2018). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. ACS Omega, 3(9), 11727–11734. [Link]
- Deng, X., et al. (2015). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Semantic Scholar. [Link]
- Hu, J., et al. (2020). One pot synthesis of isocyano-containing, densely functionalised gem-difluoroalkenes from α-trifluoromethyl alkenes, alkyl halides and TosMIC. Organic Chemistry Frontiers, 7(12), 1435-1441. [Link]
- Hu, J., et al. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(40), 10834-10837. [Link]
- Lin, Q.-Y., et al. (2016). Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide. Organic Letters. [Link]
- Xiao, J.-C., et al. (2011). ZnO-Promoted Wittig gem-Difluoroolefination of Aldehydes with [Ph3P+CF2H·Br-]. Chinese Journal of Chemistry, 29(11), 2462-2466. [Link]
- Wang, C., et al. (2019). Fluoroarylation of gem-Difluorostyrenes through Pd-Catalysed Aryl C-H Bond Activation Cascade. Chemistry - A European Journal, 25(59), 13506-13510. [Link]
- Hu, J., et al. (2021). Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy.
- Lin, Q.-Y., et al. (2016). Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7090. [Link]
- Charette, A. B., et al. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485-5488. [Link]
- Reddy, G. S., et al. (2011). Convenient one-pot synthesis of trans-1,2-diaryloxiranes from the direct coupling of benzyl halides. Tetrahedron Letters, 52(45), 5979-5981. [Link]
- Fogg, D. E., et al. (2020). One-pot ruthenium-catalyzed synthesis of benzyl/allyl-halide substituted (dihydro)
Sources
- 1. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Controlled Polymerization of 3,4-Difluorostyrene via Reversible Addition-Fragmentation Chain Transfer (RAFT)
Introduction: The Value of Precision in Fluoropolymer Synthesis
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical resistance, and unique surface properties like hydrophobicity.[1] Poly(3,4-difluorostyrene) is a member of this class with significant potential in applications ranging from low-dielectric constant materials in microelectronics to specialized coatings and membranes.[2][3] To unlock this potential, however, requires precise control over the polymer's molecular architecture—specifically, its molecular weight (Mn) and molecular weight distribution (polydispersity index, PDI).
Conventional free-radical polymerization often yields polymers with broad PDIs (>1.5) and poor control over chain length, limiting their use in high-performance applications.[4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization emerges as a superior strategy. It is a form of reversible deactivation radical polymerization (RDRP) that imposes "living" characteristics on the process, enabling the synthesis of polymers with predetermined molecular weights, narrow PDIs (typically < 1.2), and complex architectures like block copolymers.[1] This application note provides a detailed framework and step-by-step protocol for the successful RAFT polymerization of this compound, grounded in established principles for fluorinated styrenic monomers.
The RAFT Mechanism: A Cycle of Controlled Growth
The control exerted by the RAFT process hinges on the addition of a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a standard radical polymerization system.[1] The mechanism introduces a rapid equilibrium between active (propagating) radical chains and dormant polymer chains. This ensures that all chains have a statistically similar opportunity to grow, leading to a uniform polymer population.
The process can be visualized as a cycle:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to produce primary radicals, which react with a monomer to form a propagating chain (Pn•).
-
Chain Transfer: The propagating chain (Pn•) adds to the C=S bond of the RAFT agent (CTA). This forms a short-lived radical intermediate.
-
Fragmentation: This intermediate fragments, releasing a new radical (R•, the "leaving group") and forming a dormant polymeric RAFT agent.
-
Re-initiation: The leaving group radical (R•) initiates a new polymer chain (Pm•).
-
Equilibrium: The new propagating chain (Pm•) can add to the dormant polymeric RAFT agent, re-entering the main equilibrium. This rapid exchange between active and dormant species continues, allowing for controlled chain growth.
Causality Behind Experimental Choices: Selecting the Right Components
Monomer: this compound
The electronic properties of fluorinated styrenes make them "more activated monomers" (MAMs), a class that includes styrene and acrylates.[5] This classification is critical for selecting a compatible RAFT agent. Prior to use, the monomer must be purified, typically by passing through a column of basic alumina, to remove the inhibitor (e.g., tert-butylcatechol) which would otherwise quench the polymerization radicals.
RAFT Chain Transfer Agent (CTA)
The choice of CTA is the most crucial parameter for a successful RAFT polymerization. The effectiveness of a CTA is determined by its Z and R groups.
-
The Z Group (Stabilizing): For more activated monomers like styrenes, the Z group must provide significant stabilization to the intermediate radical. Aromatic groups (e.g., phenyl in dithiobenzoates) or S-alkyl groups (in trithiocarbonates) are highly effective.
-
The R Group (Leaving/Re-initiating): The R group must be a good homolytic leaving group and an efficient radical for re-initiating polymerization. For styrenic monomers, tertiary cyanoalkyl groups like 2-cyano-2-propyl are excellent choices.
Based on extensive literature for fluorinated styrenes and styrene itself, the following classes of CTAs are recommended:[1][5]
-
Trithiocarbonates: e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). These are versatile and robust.
-
Dithiobenzoates: e.g., 2-Cyano-2-propyl benzodithioate (CPDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDA). These are among the most active CTAs for styrenes.
Initiator
Standard thermal radical initiators are used. Azobisisobutyronitrile (AIBN) is a common and reliable choice due to its predictable decomposition kinetics at typical reaction temperatures (60-80°C).[5] The molar ratio of CTA to initiator is a key parameter; a ratio of [CTA]/[AIBN] between 5 and 10 is often used to ensure that the majority of chains are initiated by the CTA's leaving group (R•) rather than the initiator fragments, which promotes better control and higher polymer chain-end fidelity.[1]
Solvent
The polymerization can be performed in bulk or in solution. Solvents should be chosen to dissolve the monomer, polymer, and RAFT agent. For styrenic polymerizations, 1,4-dioxane has been shown to provide excellent control.[6] Other suitable solvents include toluene, benzene, or N,N-dimethylformamide (DMF).[4]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol targets a polymer with a number-average molecular weight (Mn) of 10,000 g/mol . Adjustments to the [Monomer]/[CTA] ratio can be made to target different molecular weights.
Materials and Reagents
| Reagent | Acronym | Supplier | Purity | Notes |
| This compound | 3,4-DFSt | Major Supplier | >98% | Must be passed through alumina before use. |
| 2-Cyano-2-propyl benzodithioate | CPDB | Major Supplier | >97% | Recommended RAFT Agent. |
| Azobisisobutyronitrile | AIBN | Major Supplier | >98% | Recrystallize from methanol if necessary. |
| 1,4-Dioxane | - | Major Supplier | Anhydrous | Solvent. |
| Basic Alumina | - | Major Supplier | Activated | For inhibitor removal. |
| Methanol / Hexanes | - | Major Supplier | ACS Grade | For polymer precipitation and washing. |
Step-by-Step Polymerization Procedure
A. Preparation and Degassing
-
Inhibitor Removal: Pass this compound (e.g., 5 mL) through a short column packed with basic alumina to remove the polymerization inhibitor.
-
Reagent Calculation: For a target Mn of 10,000 g/mol and ~50% conversion:
-
Molar Mass of 3,4-DFSt = 140.12 g/mol
-
Target Degree of Polymerization (DP) = 10,000 / 140.12 ≈ 71
-
[Monomer]/[CTA] Ratio = DP = 71
-
Let's use 2 g of 3,4-DFSt (14.27 mmol).
-
Required CPDB (M.W. 221.32 g/mol ) = 14.27 mmol / 71 = 0.201 mmol (44.5 mg).
-
Using a [CTA]/[AIBN] ratio of 5:1, required AIBN (M.W. 164.21 g/mol ) = 0.201 mmol / 5 = 0.0402 mmol (6.6 mg).
-
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add:
-
This compound (2.0 g, 14.27 mmol)
-
CPDB (44.5 mg, 0.201 mmol)
-
AIBN (6.6 mg, 0.0402 mmol)
-
1,4-Dioxane (2.0 mL)
-
-
Degassing (Critical Step): Seal the flask with a rubber septum. Perform at least three freeze-evacuate-thaw cycles to remove all dissolved oxygen, which terminates radical chains and leads to loss of control.
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Repeat this cycle two more times, backfilling with an inert gas (Nitrogen or Argon) after the final cycle.
-
B. Polymerization and Isolation 5. Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for the desired time (e.g., 8-16 hours). To study kinetics, small aliquots can be withdrawn at different time points using a degassed syringe. 6. Quenching: Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air. 7. Isolation: Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF, ~5 mL). Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~200 mL) with vigorous stirring. 8. Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to remove any unreacted monomer. 9. Drying: Dry the final polymer product under vacuum at 40°C overnight to a constant weight.
Polymer Characterization and Expected Results
A successful RAFT polymerization is validated by confirming the controlled nature of the process.
Theoretical Molecular Weight (Mn,th)
The theoretical molecular weight can be predicted using the following formula:[4]
Mn,th = ( ([Monomer]0 / [CTA]0) × Conversion × MMonomer ) + MCTA
Where:
-
[Monomer]0 and [CTA]0 are the initial molar concentrations.
-
Conversion is the fractional monomer conversion.
-
MMonomer and MCTA are the respective molar masses.
Characterization Techniques
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the experimental number-average molecular weight (Mn,exp) and the polydispersity index (PDI = Mw/Mn). For a controlled polymerization, Mn,exp should be close to Mn,th and should increase linearly with monomer conversion. The PDI should be low, typically below 1.2.
-
Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This is used to determine monomer conversion by comparing the integral of a monomer vinyl proton peak (e.g., ~5.5-6.5 ppm) to a polymer backbone proton peak.
Representative Data
The following table presents expected outcomes for the RAFT polymerization of this compound based on typical results for fluorinated styrenes.[1][7]
| Target Mn ( g/mol ) | [Monomer]/[CTA] Ratio | Time (h) | Conversion (%) | Exp. Mn ( g/mol ) | PDI (Mw/Mn) |
| 5,000 | 35 / 1 | 8 | ~55% | ~4,800 | < 1.18 |
| 10,000 | 71 / 1 | 12 | ~52% | ~9,900 | < 1.15 |
| 20,000 | 142 / 1 | 16 | ~48% | ~19,500 | < 1.20 |
Key Observations:
-
A linear relationship between the target Mn (dictated by the [M]/[CTA] ratio) and the experimentally determined Mn.
-
Consistently low PDI values, confirming a narrow molecular weight distribution.
References
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya.
- RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Macro-RAFT Agent. National Institutes of Health (NIH). [Link]
- RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradi
- RAFT General Procedures. Boron Molecular. [Link]
- Fluorinated amphiphilic block copolymers via RAFT polymerization and its application as surf-RAFT agent in miniemulsion polymerization.
- RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymeriz
- Scalable, Green Chain Transfer Agent for Cationic RAFT Polymeriz
- Synthesis pathway for the RAFT polymerization of styrene, mediated by the different naphthyl-functionalized trithiocarbonate RAFT agents.
- Polymerization kinetic plots for the RAFT polymerization of styrene.
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. National Institutes of Health (NIH). [Link]
- Synthesis of Chain Transfer Agents for RAFT Polymerization by using DBU.
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Royal Society of Chemistry. [Link]
- RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers.
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization.
- RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models.
- Kinetics and Mechanism of RAFT polymerization.
- RAFT-Based Polymers for Click Reactions. National Institutes of Health (NIH). [Link]
- Design synthesis and characterization of novel raft agents.
- RAFT Based Synthesis of In-house Polymers. Protocols.io. [Link]
- Chain transfer agents for raft polymerization in aqueous media.
- Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Royal Society of Chemistry. [Link]
- RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI. [Link]
- Post-modification of poly(pentafluorostyrene): A versatile "click" method to create well-defined multifunctional graft copolymers.
- Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP.
- Poly(pentafluorostyrene). Specific Polymers. [Link]
- Synthesis and Characterization of well Defined Polychloroprene by RAFT Polymerization.
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. ossila.com [ossila.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Emulsion Copolymerization of 3,4-Difluorostyrene with Styrene
Abstract
This document provides a comprehensive guide for the emulsion copolymerization of 3,4-difluorostyrene (3,4-DFS) with styrene (St). The introduction of fluorine atoms into polystyrene imparts unique and desirable properties, including enhanced thermal stability, chemical resistance, and modified hydrophobic/oleophobic characteristics.[1][2][3][4] This protocol is designed for researchers in materials science, polymer chemistry, and drug development, offering a detailed methodology for synthesizing P(St-co-3,4-DFS) copolymers. The guide explains the rationale behind the experimental design, provides a step-by-step protocol, and outlines essential characterization techniques for the resulting copolymer.
Introduction: The Significance of Fluorinated Polystyrenes
The incorporation of fluorine into polymer structures is a well-established strategy for tuning material properties.[4] The high electronegativity and low polarizability of the fluorine atom, coupled with the strength of the carbon-fluorine bond, lead to polymers with:
-
Enhanced Thermal and Chemical Stability: The C-F bond is significantly stronger than the C-H bond, contributing to increased resistance to thermal degradation and chemical attack.[3][4]
-
Modified Surface Properties: Fluorinated polymers typically exhibit low surface energy, resulting in hydrophobicity and oleophobicity.[1][5] This is advantageous for applications such as anti-biofouling coatings and materials requiring self-cleaning properties.[1][5]
-
Unique Dielectric Properties: The presence of fluorine can lead to a low dielectric constant, making these materials suitable for applications in electronics and high-frequency communication.[2][6]
Copolymerization of a fluorinated monomer, such as this compound, with a commodity monomer like styrene allows for the creation of materials that balance the desirable properties of fluoropolymers with the processability and cost-effectiveness of polystyrene. Emulsion polymerization is a particularly advantageous technique for this process as it is an environmentally friendly, water-based system that allows for the production of high molecular weight polymers at a fast polymerization rate.[7][8][9]
Experimental Design and Rationale
The successful synthesis of P(St-co-3,4-DFS) via emulsion copolymerization hinges on the careful selection of reagents and reaction conditions.
Monomer Selection and Reactivity Ratios
The choice of this compound allows for the systematic study of the effect of fluorine substitution on the copolymer properties. The reactivity ratios of the two monomers (r_St and r_3,4-DFS) are critical parameters that dictate the distribution of monomer units along the polymer chain. These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other. While specific reactivity ratios for the this compound/styrene pair may need to be determined experimentally, literature on similar fluorinated styrenes suggests that the copolymerization will likely result in a random or alternating copolymer.[10][11][12][13][14][15]
Surfactant and Initiator System
An anionic surfactant, such as sodium dodecyl sulfate (SDS), is chosen to stabilize the monomer droplets and the growing polymer particles in the aqueous phase. A water-soluble initiator, potassium persulfate (KPS), is used to generate radicals in the aqueous phase, which then diffuse into the monomer-swollen micelles to initiate polymerization.
Reaction Conditions
The reaction temperature is maintained at 70°C to ensure an appropriate rate of decomposition of the KPS initiator and to facilitate monomer diffusion and polymerization. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the free-radical polymerization.
Detailed Experimental Protocol
This protocol describes the synthesis of a P(St-co-3,4-DFS) copolymer with a target composition of 80:20 mol% styrene to this compound.
Materials
| Reagent | Grade | Supplier |
| Styrene (St) | ≥99%, inhibitor-free | Sigma-Aldrich |
| This compound (3,4-DFS) | ≥98% | Fluorochem |
| Sodium Dodecyl Sulfate (SDS) | ≥99% | Sigma-Aldrich |
| Potassium Persulfate (KPS) | ≥99% | Sigma-Aldrich |
| Deionized (DI) Water | - | - |
| Methanol | ACS Grade | Fisher Scientific |
Note: Styrene should be passed through a column of basic alumina to remove the inhibitor before use.
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with a paddle
-
Temperature controller with a heating mantle
-
Nitrogen or Argon inlet
-
Syringes for monomer and initiator addition
-
Beakers, graduated cylinders, and other standard laboratory glassware
Polymerization Procedure
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is clean and dry.
-
Aqueous Phase Preparation: In a beaker, dissolve 1.0 g of SDS in 100 mL of deionized water.
-
Reactor Charging: Transfer the SDS solution to the reaction flask.
-
Inerting: Begin stirring the solution at 200 rpm and purge the system with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Temperature Control: Heat the reaction mixture to 70°C using the heating mantle and temperature controller.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer mixture by combining styrene (e.g., 16.64 g, 0.16 mol) and this compound (e.g., 5.60 g, 0.04 mol) for an 80:20 molar ratio. Gently swirl to mix.
-
Monomer Addition: Once the reactor temperature has stabilized at 70°C, add the monomer mixture to the reaction flask dropwise over 30 minutes using a syringe. An emulsion should form.
-
Initiator Solution Preparation: In a small beaker, dissolve 0.2 g of KPS in 5 mL of deionized water.
-
Initiation: Add the KPS solution to the reaction flask in one portion using a syringe.
-
Polymerization: Allow the reaction to proceed at 70°C for 6 hours under a continuous nitrogen purge and constant stirring.
-
Cooling and Termination: After 6 hours, cool the reactor to room temperature. The resulting product will be a stable latex.
-
Coagulation and Purification: Slowly pour the latex into a beaker containing 300 mL of methanol while stirring vigorously. The copolymer will precipitate as a white solid.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol (3 x 50 mL) and then with deionized water (3 x 50 mL) to remove any unreacted monomers, surfactant, and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at 60°C overnight to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the emulsion copolymerization of styrene and this compound.
Characterization of the P(St-co-3,4-DFS) Copolymer
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the copolymer.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the copolymer composition. The aromatic protons of the styrene and this compound units will appear in distinct regions of the spectrum, allowing for integration and calculation of the molar ratio of the two monomers in the copolymer.[16][17]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Confirms the incorporation of the this compound monomer into the polymer backbone.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify characteristic functional groups of both styrene (aromatic C-H and C=C stretching) and this compound (C-F stretching).
Molar Mass and Molar Mass Distribution
-
GPC/SEC (Gel Permeation Chromatography/Size Exclusion Chromatography): This technique is used to determine the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.[16][18] A monomodal and relatively narrow PDI is indicative of a well-controlled polymerization.
Thermal Properties
-
DSC (Differential Scanning Calorimetry): Used to determine the glass transition temperature (T₉) of the copolymer. The T₉ will be influenced by the copolymer composition and can provide insights into the miscibility of the monomer units.[19][20]
-
TGA (Thermogravimetric Analysis): This analysis determines the thermal stability of the copolymer by measuring its weight loss as a function of temperature. The onset of decomposition can be compared to that of pure polystyrene to evaluate the effect of fluorination.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| ¹H NMR | Copolymer Composition | Integration of aromatic proton signals to confirm the molar ratio of St and 3,4-DFS. |
| ¹⁹F NMR | Fluorine Incorporation | Presence of signals corresponding to the fluorine atoms in the 3,4-DFS units. |
| GPC/SEC | Molar Mass (Mₙ) | Typically in the range of 10⁵ - 10⁶ g/mol for emulsion polymerization. |
| Polydispersity Index (PDI) | Typically between 1.5 and 3.0 for conventional free-radical emulsion polymerization. | |
| DSC | Glass Transition Temp. (T₉) | A single T₉ value, intermediate between that of polystyrene and poly(this compound), indicating a random copolymer. |
| TGA | Decomposition Temp. (Tₔ) | Increased thermal stability compared to pure polystyrene. |
Characterization Logic Diagram
Caption: Logical flow of characterization techniques for the synthesized P(St-co-3,4-DFS).
Potential Applications
The unique properties of P(St-co-3,4-DFS) copolymers make them promising candidates for a variety of applications, including:
-
Specialty Coatings: Their hydrophobicity and chemical resistance make them suitable for protective and anti-fouling coatings.[1]
-
Low-Dielectric Materials: For applications in microelectronics and high-frequency communication.[6]
-
Biomedical Materials: The biocompatibility and low protein adsorption of some fluorinated polymers could be beneficial in drug delivery and medical device coatings.
-
Advanced Composites: As a matrix material or additive to enhance the thermal and chemical resistance of composite materials.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete monomer conversion- Presence of inhibitor in styrene- Oxygen in the system | - Increase reaction time- Ensure complete removal of inhibitor from styrene- Thoroughly purge the system with an inert gas |
| Coagulum Formation | - Insufficient surfactant concentration- High stirring speed- High ionic strength | - Increase SDS concentration- Optimize stirring speed- Use deionized water |
| Broad Polydispersity | - Chain transfer reactions- Inconsistent initiation rate | - Lower the reaction temperature slightly- Ensure a constant and uniform temperature throughout the reaction |
| Inconsistent Composition | - Differences in monomer reactivity- Non-uniform monomer addition | - Consider a semi-batch process for monomer addition to maintain a constant monomer ratio- Ensure a consistent and slow monomer addition rate |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of P(St-co-3,4-DFS) copolymers via emulsion polymerization. By following the outlined procedures and utilizing the described characterization techniques, researchers can successfully synthesize and analyze these novel fluorinated materials. The ability to tailor the properties of polystyrene through the incorporation of this compound opens up new avenues for the development of advanced materials with a wide range of potential applications.
References
- Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Co
- Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. (n.d.).
- Poly(pentafluorostyrene). (n.d.). SPECIFIC POLYMERS.
- Characterization of Controlled-Distribution Hydrogenated Styrenic Block Copolymers by Nuclear Magnetic Resonance Spectroscopy. (2023).
- Synthesis and Characterization of Syndiotactic Polystyrene-Polyethylene Block Copolymer. (n.d.). [Source not available].
- A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin. (n.d.). Polymer Chemistry (RSC Publishing).
- 13C NMR study of a tapered block copolymer of styrene with isoprene. (n.d.).
- Directed synthesis of copolymers based on fluorine-containing styrene deriv
- Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. (2023). NIH.
- Fluoropolymers Explained: Basics and Applic
- GPC Analysis of Styrene/Isoprene Block Copolymers. (2014). [Source not available].
- Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. (n.d.).
- Tailored fluorinated oligo-polystyrene as efficient additive for the hydrophobicity/oleophobicity improvement of styrenic polymers. (n.d.).
- Plasma-Polymerized Polystyrene Coatings for Hydrophobic and Thermally Stable Cotton Textiles. (n.d.). MDPI.
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. (2021).
- An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. (2018). NSF Public Access Repository.
- Free Radical Copolymerization Reactivity Ratios. (n.d.).
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. (2022). ChemRxiv | Cambridge Open Engage.
- Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (n.d.). Baghdad Science Journal.
- Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electro. (2021). [Source not available].
- Preparation of Emulsifier-Free Styrene–Acrylic Emulsion via Reverse Iodine Transfer Polymeriz
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.). [Source not available].
- Synthesis of Poly(3-vinylpyridine)
- Synthesis of Poly(3-vinylpyridine)
Sources
- 1. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(pentafluorostyrene) | From SPECIFIC POLYMERS [specificpolymers.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. d-nb.info [d-nb.info]
- 15. cjps.org [cjps.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Poly(3,4-Difluorostyrene) in Advanced Materials
Senior Application Scientist Note: The homopolymer poly(3,4-difluorostyrene) is a specialized fluorinated polymer for which direct, in-depth application literature is sparse. However, based on the fundamental principles of polymer chemistry and materials science, and by drawing parallels with structurally similar fluorinated polymers, we can build a strong, scientifically-grounded case for its potential applications. This guide is structured to provide researchers with the foundational knowledge, theoretical framework, and practical protocols to explore poly(this compound) as a next-generation material, primarily focusing on its most probable application: low-dielectric (low-k) materials for advanced electronics.
Introduction: The Rationale for Fluorinated Polystyrenes
In the relentless drive for miniaturization and increased processing speeds in microelectronics, the insulating materials (dielectrics) used to separate conductive pathways have become a critical bottleneck. Signal delay and crosstalk between conductors are directly influenced by the dielectric constant (k) of the insulating material. Consequently, there is a significant demand for polymers with ultra-low k values (< 2.5).
Fluorination of polymers is a premier strategy for designing low-k materials. The carbon-fluorine (C-F) bond is highly polar, but the strategic introduction of fluorine atoms into a polymer backbone, such as polystyrene, imparts several beneficial properties:
-
Reduced Polarizability: Fluorine is the most electronegative element, leading to a low electronic polarizability of the C-F bond, which is a primary contributor to a low dielectric constant.
-
Increased Free Volume: The fluorine atom is larger than a hydrogen atom. Its incorporation increases the free volume within the polymer matrix, effectively lowering the material's density and, consequently, its dielectric constant.
-
Enhanced Thermal Stability: The C-F bond is exceptionally strong, contributing to superior thermal and oxidative stability compared to conventional hydrocarbon polymers.
-
Hydrophobicity: Fluorinated surfaces are inherently hydrophobic, which is crucial for electronic applications as moisture absorption can drastically increase the dielectric constant and degrade performance.
While various fluorinated styrenes, such as pentafluorostyrene, have been explored, poly(this compound) offers a unique balance of properties due to the specific placement of the fluorine atoms on the phenyl ring.
Predicted Properties of Poly(this compound)
The properties of poly(this compound) can be inferred from its monomer structure and by comparing it to other well-characterized fluorinated and non-fluorinated polystyrenes.
Dielectric Properties
The primary application driver for poly(this compound) is its potential as a low-k dielectric material. The two fluorine atoms on the aromatic ring significantly lower the overall polarizability of the repeating unit compared to standard polystyrene. This reduction in polarizability, combined with an increase in free volume, is expected to yield a low dielectric constant and low dielectric loss, particularly at the high frequencies used in modern communication technologies.[1][2]
Thermal and Chemical Stability
The high bond energy of the C-F bonds suggests that poly(this compound) will exhibit excellent thermal stability, with a degradation temperature significantly higher than that of polystyrene.[2] This makes it suitable for the high-temperature processing steps involved in semiconductor manufacturing. Furthermore, the fluorinated backbone provides robust chemical resistance and hydrophobicity, protecting electronic components from environmental degradation.[3]
Data Presentation: Comparative Dielectric Properties
| Polymer | Dielectric Constant (k) at 1 MHz | Dielectric Loss (tan δ) at 1 MHz | Key Features |
| Polystyrene | ~2.55 | ~1 x 10⁻⁴ | Industry standard, moderate k value. |
| Poly(4-fluorostyrene) | ~2.40 | ~2 x 10⁻⁴ | Single fluorine substitution lowers k. |
| Poly(pentafluorostyrene) | ~2.30 - 2.40 | ~5 x 10⁻⁴ | High fluorine content, very low k.[4] |
| Poly(this compound) (Predicted) | ~2.35 - 2.45 | ~3-6 x 10⁻⁴ | Balanced fluorination for low k and potentially favorable processing. |
| PTFE (Teflon) | ~2.1 | < 2 x 10⁻⁴ | Benchmark low-k polymer, but difficult to process.[5] |
Note: Values for poly(this compound) are predictive estimates based on structure-property relationships.
Core Application: Low-k Dielectric for Microelectronics
Poly(this compound) is a prime candidate for use as an interlayer dielectric (ILD) or an encapsulation material in integrated circuits and high-frequency communication devices.[2] Its predicted low dielectric constant can reduce signal propagation delays, minimize power consumption, and mitigate crosstalk between adjacent interconnects, enabling the design of faster and more efficient electronic components.
Diagram: Workflow for Dielectric Material Integration
The following diagram illustrates the general workflow from polymer synthesis to its application as a dielectric film in a device fabrication context.
Caption: Workflow from monomer to integrated dielectric film.
Protocols
The following protocols provide a starting point for the synthesis, fabrication, and characterization of poly(this compound) films. These are based on established methods for similar fluorinated styrenic polymers.[6]
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a robust controlled radical polymerization technique that allows for precise control over molecular weight and dispersity, which is critical for achieving uniform material properties.[6]
Rationale: Controlled polymerization ensures a narrow molecular weight distribution, leading to more predictable and uniform film-forming and dielectric properties compared to conventional free-radical polymerization.
Materials:
-
This compound monomer (purified by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Anhydrous 1,4-dioxane
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (e.g., 5.0 g, 35.7 mmol), CPADB (e.g., 50 mg, 0.179 mmol, for a target DP of 200), and AIBN (e.g., 5.9 mg, 0.036 mmol, [CPADB]:[AIBN] ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Stir for the desired time (e.g., 12-24 hours). Monitor conversion via ¹H NMR if desired.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Dilute the viscous solution with a small amount of THF if necessary, and precipitate the polymer by slowly adding the solution to a large volume of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Isolation: Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ), and by NMR for structural confirmation.
Diagram: Causality of RAFT Polymerization Components
Caption: Key components and their roles in RAFT polymerization.
Protocol 2: Thin Film Fabrication by Spin Coating
Rationale: Spin coating is a standard technique for producing uniform, high-quality thin films required for reliable dielectric measurements and microelectronic device fabrication.
Materials:
-
Purified poly(this compound)
-
Solvent (e.g., cyclohexanone, propylene glycol monomethyl ether acetate (PGMEA))
-
Silicon wafers (for substrates)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) or RCA-1 clean (NH₄OH:H₂O₂:H₂O = 1:1:5)
-
Spin coater, hot plate
Procedure:
-
Solution Preparation: Dissolve the polymer in the chosen solvent to form a solution of desired concentration (e.g., 5-15 wt%). The concentration will influence the final film thickness. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Cleaning: Clean the silicon wafers rigorously. For example, immerse in Piranha solution for 15 minutes (Caution: Piranha solution is extremely corrosive and reactive) or RCA-1 for 10 minutes at 75°C, followed by thorough rinsing with deionized water and drying under a nitrogen stream.
-
Spin Coating: a. Place a cleaned wafer on the spin coater chuck. b. Dispense the polymer solution onto the center of the wafer. c. Spin the wafer at a set speed (e.g., 500 rpm for 10 seconds for spreading, then 2000-4000 rpm for 45 seconds for thinning). The final thickness is primarily controlled by the spin speed and solution viscosity.
-
Baking (Annealing): a. Soft Bake: Place the coated wafer on a hot plate at a moderate temperature (e.g., 90-110°C) for 2-5 minutes to drive off the bulk of the solvent. b. Hard Bake: Transfer the wafer to a vacuum oven or a hot plate under a nitrogen atmosphere and bake at a higher temperature (e.g., 150-200°C, below the polymer's glass transition temperature) for 30-60 minutes to remove residual solvent and anneal the film.
Protocol 3: Dielectric Property Measurement
Rationale: This protocol describes the fabrication of a metal-insulator-metal (MIM) capacitor structure, which is the standard test vehicle for determining the dielectric constant and loss tangent of a thin film.
Apparatus:
-
Impedance Analyzer or LCR Meter
-
Probe station
-
Thermal evaporator or sputter coater
-
Shadow mask
Procedure:
-
Film Preparation: Fabricate the poly(this compound) film on a conductive substrate (e.g., a heavily doped Si wafer, which acts as the bottom electrode) as described in Protocol 2.
-
Film Thickness Measurement: Accurately measure the film thickness (d) using techniques like ellipsometry or profilometry. This is a critical parameter.
-
Top Electrode Deposition: a. Place a shadow mask with well-defined circular openings (e.g., 0.1 to 1 mm diameter) onto the surface of the polymer film. b. Deposit a metal (e.g., Gold or Aluminum) through the mask using thermal evaporation or sputtering to create the top electrodes. c. Accurately measure the area (A) of the deposited electrodes.
-
Dielectric Measurement: a. Place the wafer on the probe station. b. Contact the top electrode and the bottom substrate (the conductive wafer) with probes connected to the LCR meter. c. Measure the capacitance (C) and dissipation factor (D, which is tan δ) over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculation of Dielectric Constant (k):
-
Calculate the dielectric constant using the parallel plate capacitor formula: k = (C * d) / (ε₀ * A)
-
Where:
-
C is the measured capacitance.
-
d is the film thickness.
-
A is the electrode area.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Conclusion and Future Outlook
Poly(this compound) represents a promising, yet underexplored, material for advanced applications. Based on sound structure-property relationships derived from analogous fluoropolymers, it is poised to be an excellent candidate for low-k dielectric applications in microelectronics and high-frequency devices. The protocols outlined here provide a robust framework for researchers to synthesize and characterize this material, paving the way for its empirical evaluation and potential integration into next-generation technologies. Future work should focus on copolymerization of this compound with other monomers to further tune its mechanical and dielectric properties for specific applications.
References
- Intrinsic low dielectric thermally crosslinked fluorinated polystyrene siloxanes at high frequency with good thermostability and optical properties. PlumX Metrics.
- A new fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin. Polymer Chemistry (RSC Publishing).
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Khimicheskaya Tekhnologiya.
- RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers. ResearchGate.
- Different Fluorine Content of Poly(aryleneetherketone) Coated on Polyimide Films to Fabricate Hydrophobic and Low Moisture Absorption Films. Scielo.
- Electrical properties. Daikin Global.
Sources
- 1. plu.mx [plu.mx]
- 2. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. ossila.com [ossila.com]
- 5. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 6. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
Application Notes & Protocols: The Strategic Use of 3,4-Difluorostyrene in Medicinal Chemistry for Modern Drug Discovery
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Among the array of fluorinated building blocks, 3,4-difluorostyrene emerges as a particularly versatile reagent for introducing the 3,4-difluorophenyl moiety, a privileged structural motif in numerous bioactive compounds.
This guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into the rationale behind its use, present validated, step-by-step protocols for its application in cornerstone cross-coupling reactions, and discuss its role in the design of high-value therapeutic agents, such as kinase inhibitors.
Physicochemical Profile of this compound
This compound (also known as 1,2-difluoro-4-vinylbenzene) is a flammable liquid at room temperature.[3] Its utility in synthesis is predicated on the reactivity of its vinyl group in various C-C bond-forming reactions. Understanding its fundamental properties is critical for proper handling, storage, and reaction design.
| Property | Value | Reference |
| CAS Number | 405-03-8 | [3][4] |
| Molecular Formula | C₈H₆F₂ | [3][4] |
| Molecular Weight | 140.13 g/mol | [3] |
| Boiling Point | 146.5 °C at 760 mmHg | [4] |
| Density | 1.131 g/cm³ | [4] |
| LogP | 2.6 - 2.9 | [3][4] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [4] |
The 3,4-Difluorophenyl Moiety: A Strategic Element in Drug Design
The introduction of a 3,4-difluorophenyl group can confer significant advantages to a drug candidate, primarily through metabolic blocking and modulation of electronic properties.
Enhancing Metabolic Stability
A primary goal in drug design is to prevent rapid metabolic degradation, thereby increasing a drug's half-life and bioavailability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is exceptionally strong and resistant to metabolic cleavage.[5] Placing two fluorine atoms on the phenyl ring, as in the 3,4-difluoro configuration, effectively shields the ring from oxidative metabolism, a strategy known as "metabolic blocking."[6][7] While fluorination generally enhances stability, it is crucial to note that in some contexts, it can open alternative metabolic pathways, such as oxidative defluorination, which can lead to reactive metabolites.[1] However, the 3,4-difluorophenyl group is generally considered metabolically robust.[8]
Bioisosteric Replacement and Electronic Modulation
In medicinal chemistry, bioisosterism refers to the replacement of a part of a molecule with a chemically different group that produces a broadly similar biological effect.[2][5] The 3,4-difluorophenyl group serves as an excellent bioisostere for a simple phenyl ring or a catechol moiety. This substitution can be used to:
-
Modulate pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby basic nitrogen atoms, which can be critical for optimizing target binding or improving cell permeability.[2][5]
-
Alter Binding Interactions: The polarized C-F bonds can engage in favorable dipole-dipole interactions or form specific hydrogen bonds with protein backbones, potentially enhancing binding affinity and selectivity.
-
Improve Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Synthetic Protocols for Incorporating this compound
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the carbon skeletons of complex drug molecules.
Protocol 1: Heck-Mizoroki Reaction
The Heck reaction is a powerful method for coupling alkenes with aryl halides, enabling the synthesis of substituted styrenes.[9] This protocol details the coupling of this compound with an aryl bromide.
Objective: To synthesize a (E)-1-(3,4-difluorostyryl)-4-methoxybenzene derivative.
Materials:
-
This compound
-
4-Bromoanisole (or other aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add 5 mL of anhydrous DMF and stir the mixture for 10 minutes at room temperature. This allows for the in-situ formation of the active Pd(0) catalyst.[10] Then, add triethylamine (1.5 mmol, 1.5 eq).
-
Reactant Addition: Add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq) followed by this compound (1.2 mmol, 1.2 eq). A slight excess of the alkene ensures complete consumption of the more valuable aryl halide.[10]
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[10]
Causality Behind Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and widely used catalyst for Heck reactions, known for its efficiency and tolerance of various functional groups.[10]
-
Base: Triethylamine acts as a scavenger for the HBr generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward.[10]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction.[10]
Caption: Workflow for the Heck-Mizoroki cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile C-C bond formation between an organoboron compound and an organohalide.[11][12] This protocol describes the coupling of 3,4-difluorophenylboronic acid (which can be synthesized from the corresponding Grignard reagent of 1-bromo-3,4-difluorobenzene) with a vinyl halide.
Objective: To synthesize a substituted this compound derivative.
Materials:
-
3,4-Difluorophenylboronic acid
-
Vinyl bromide or triflate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add the vinyl halide (1.0 eq), 3,4-difluorophenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[11]
-
Degassing: Seal the flask and purge thoroughly with an inert gas (Argon) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[11][13] Then, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.[11]
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the desired product.[14]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common, effective Pd(0) source for Suzuki couplings, particularly for aryl bromides and iodides.[11]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[12][13]
-
Solvent System: The biphasic dioxane/water system is highly effective for Suzuki couplings, dissolving both the organic reactants and the inorganic base.[13]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Case Study: Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[15] They function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways that control growth and proliferation.[16][17] The this compound scaffold is a valuable starting point for building kinase inhibitors, as seen in its use for preparing JNK inhibitors.[4] The 3,4-difluorophenyl group is frequently found in potent kinase inhibitors, such as selective Raf inhibitors.[18]
Caption: Model of a kinase inhibitor with a 3,4-difluorophenyl group.
Rationale for Use in Kinase Inhibitors
The incorporation of a 3,4-difluorophenyl group, readily installed via reactions with this compound, can provide several key benefits for a kinase inhibitor candidate.
| Feature | Rationale & Advantage |
| Metabolic Stability | Blocks CYP-mediated oxidation on the phenyl ring, increasing the drug's half-life and reducing potential metabolic liabilities.[19] |
| Hinge-Binding Modulation | The electron-withdrawing fluorine atoms can lower the pKa of a nearby heterocyclic hinge-binding motif, potentially improving binding affinity. |
| Hydrophobic Pocket Occupancy | The fluorinated ring can favorably occupy hydrophobic pockets within the kinase active site, contributing to overall potency. |
| Selectivity | Specific interactions between the fluorine atoms and amino acid residues can help confer selectivity for the target kinase over other off-target kinases. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its utility lies in its ability to efficiently introduce the 3,4-difluorophenyl moiety, a pharmacophore that can profoundly and positively impact a drug candidate's ADME properties and biological activity. By leveraging robust synthetic methods like the Heck and Suzuki couplings, researchers can readily incorporate this valuable building block, accelerating the development of safer and more effective medicines. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full potential of this compound in the quest for novel therapeutics.
References
- This compound - LookChem. (n.d.).
- Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs.
- Chemical and Pharmacological Properties of Diflunisal. (1984). PubMed.
- This compound. (n.d.). PubChem.
- Liashuk, O., et al. (2025). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
- Wang, S., et al. (2016). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv.
- Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023). Organic Letters.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
- Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. (n.d.). ResearchGate.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2025). ResearchGate.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central - NIH.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed.
- 2,6-Difluorostyrene. (n.d.). PubChem.
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). PubMed.
- Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. (n.d.). PubMed Central - NIH.
- C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv.
- Use of Kinase Inhibitors to Correct ΔF508-CFTR Function. (n.d.). PubMed Central - NIH.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- EGFR mediates responses to small molecule drugs targeting oncogenic fusion kinases. (n.d.). PubMed Central - NIH.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PubMed Central.
- Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. (n.d.). ResearchGate.
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. (2022). ChemRxiv.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Kinase Inhibitors to Correct ΔF508-CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR mediates responses to small molecule drugs targeting oncogenic fusion kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of 3,4-Difluoro Substituted Aromatic Compounds
Introduction: The Strategic Importance of Fluorinated Molecules
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating chemical properties. The 3,4-difluorophenyl motif, in particular, is a privileged structure found in numerous pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, improve binding affinity, and alter electronic characteristics.
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that provides an elegant route to α,β-unsaturated systems.[1] This application note provides a detailed guide to leveraging the Knoevenagel condensation for the specific synthesis of 3,4-difluoro substituted compounds, starting from 3,4-difluorobenzaldehyde. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the causal factors behind procedural choices to ensure reproducible and high-yielding syntheses for researchers and drug development professionals. The resulting products, such as 3,4-difluoro substituted cinnamic acid derivatives, are valuable intermediates for a wide range of further chemical transformations.[2][3][4]
Reaction Mechanism: An Amine-Catalyzed Cascade
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[5] The reaction is typically catalyzed by a mild base, often a primary or secondary amine like piperidine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[6]
The mechanism proceeds through three primary stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion or enolate. This is the rate-determining step and is facilitated by the presence of two electron-withdrawing groups (Z, Z') flanking the methylene carbon.[5][7][8]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 3,4-difluorobenzaldehyde. The electron-withdrawing fluorine atoms on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Dehydration: The resulting aldol-type addition product is protonated and subsequently undergoes dehydration, eliminating a molecule of water to form the thermodynamically stable α,β-unsaturated product. This final step drives the reaction to completion.[5]
Experimental Design: Materials and Methods
Successful synthesis relies on the careful selection of reagents and conditions. The electron-deficient nature of the 3,4-difluorobenzaldehyde ring generally leads to efficient reactions under mild conditions.
Core Components
-
Aldehyde Substrate: 3,4-Difluorobenzaldehyde is the electrophilic partner in this reaction.
-
Active Methylene Compounds: The choice of the active methylene nucleophile determines the functionality of the final product. Common choices include:
-
Malononitrile: Highly reactive, often leading to rapid, high-yield reactions.
-
Ethyl Cyanoacetate: Provides a product with both nitrile and ester functionalities.
-
Diethyl Malonate: Generally less reactive than the nitrile-containing analogues.
-
Malonic Acid: Used in the Doebner modification, often in pyridine, which leads to a subsequent decarboxylation to form the corresponding cinnamic acid.[6]
-
-
Catalysts: A range of catalysts can be employed, with the choice impacting reaction rate and conditions.
-
Solvents: Ethanol is a common solvent due to its ability to dissolve the reactants and its ease of removal. However, solvent-free syntheses are becoming increasingly popular for their environmental benefits.[10]
Comparative Reaction Parameters
The following table summarizes typical conditions for the Knoevenagel condensation of 3,4-difluorobenzaldehyde with various active methylene compounds.
| Active Methylene Compound | Typical Catalyst | Solvent | Temperature | Typical Workup |
| Malononitrile | Piperidine (catalytic) | Ethanol | Room Temp. | Precipitation with cold water |
| Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Room Temp. | Precipitation with cold water |
| Isobutyl Cyanoacetate | Piperidine (catalytic) | Toluene | Reflux | Solvent evaporation, recrystallization |
| Malonic Acid | Pyridine/Piperidine | Pyridine | 100 °C | Acidification, extraction |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Synthesis of 2-(3,4-difluorobenzylidene)malononitrile
This protocol describes a standard, high-yielding procedure using piperidine as a catalyst at room temperature.
Materials & Equipment:
-
3,4-Difluorobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (e.g., 1.42 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (20 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.66 g, 10.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture. A slight exothermic reaction and color change may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, and a precipitate often begins to form within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion (typically 1-2 hours), add cold deionized water (20 mL) to the flask to precipitate the product completely.
-
Filtration: Filter the resulting solid product using a Buchner funnel. Wash the solid cake thoroughly with cold water (2 x 15 mL) to remove any residual catalyst and unreacted starting materials.
-
Drying: Air-dry the product on the filter paper, then transfer it to a watch glass to dry completely. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Doebner Modification for 3,4-Difluorocinnamic Acid
This protocol utilizes malonic acid in pyridine to produce the corresponding cinnamic acid, which involves an in-situ decarboxylation step.
Materials & Equipment:
-
3,4-Difluorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (optional, as co-catalyst)
-
Hydrochloric Acid (conc. and dilute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) in pyridine (10 mL).
-
Reagent Addition: Add malonic acid (1.25 g, 12.0 mmol, 1.2 equiv.). Add a few drops of piperidine as a co-catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to 90-100 °C with stirring. CO₂ evolution will be observed. Maintain heating for 3-4 hours or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice and concentrated HCl (15 mL) to neutralize the pyridine and precipitate the product.
-
Isolation: Filter the crude solid product. Alternatively, if an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with dilute HCl and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,4-difluorocinnamic acid.
Conclusion
The Knoevenagel condensation is a highly reliable and efficient method for synthesizing α,β-unsaturated compounds from 3,4-difluorobenzaldehyde. The reaction's success is predicated on the enhanced electrophilicity of the fluorinated aldehyde and the acidity of the active methylene compound. By carefully selecting the appropriate catalyst and reaction conditions, researchers can access a wide array of valuable 3,4-difluoro substituted building blocks for applications in medicinal chemistry and materials science. The protocols provided herein offer robust starting points for both nitrile- and carboxylic acid-functionalized derivatives.
References
- Knoevenagel, E. (1896). Condensation of Benzaldehyde with Ethyl Acetoacetate. Berichte der deutschen chemischen Gesellschaft, 29(2), 172-174. (Reference derived from historical context in search results)
- Pearson+. (n.d.).
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. [Link]
- Purechemistry. (2023).
- JoVE. (2025).
- Ahlers, C. D., et al. (2022).
- MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8829. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]
- ResearchGate. (n.d.).
- Indian Academy of Sciences. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of Chemical Sciences. [Link]
- Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Pure. (2017).
- Eindhoven University of Technology Research Portal. (2017).
- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e26110111742. [Link]
- MDPI. (2019). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 24(18), 3329. [Link]
- Journal of Global Trends in Pharmaceutical Sciences. (2025). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. [Link]
- National Institutes of Health. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. 3(2), 403-423. [Link]
- National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11100. [Link]
- MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. purechemistry.org [purechemistry.org]
- 8. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. research.tue.nl [research.tue.nl]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Copolymerization Kinetics of 3,4-Difluorostyrene with Acrylates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and analyzing the copolymerization kinetics of 3,4-difluorostyrene with acrylates. This document offers a blend of theoretical background, practical experimental protocols, and data analysis techniques, designed to be a self-validating system for obtaining reliable kinetic parameters.
Introduction: The Significance of Fluorinated Copolymers
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.[1][2] These characteristics are attributed to the high bond energy of the carbon-fluorine bond.[2] The incorporation of fluorine-containing monomers, such as this compound, into polymer chains alongside common monomers like acrylates can yield copolymers with tailored properties for a wide range of applications, from advanced coatings and specialty membranes to biomedical devices.[3][4]
Understanding the copolymerization kinetics of this compound with acrylates is crucial for controlling the microstructure of the resulting copolymer, which in turn dictates its macroscopic properties.[5] This guide will focus on the determination of monomer reactivity ratios, which are fundamental parameters that describe how comonomers add to a growing polymer chain.
Theoretical Framework: Understanding Copolymerization Kinetics
The terminal model, described by the Mayo-Lewis equation, is the most common model used to describe the kinetics of free-radical copolymerization.[6] This model assumes that the reactivity of a growing polymer chain depends only on the nature of the terminal monomer unit. The key parameters in this model are the monomer reactivity ratios, r₁ and r₂.
For the copolymerization of this compound (M₁) with an acrylate (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).
The values of r₁ and r₂ determine the distribution of monomer units in the copolymer chain:
-
r₁ > 1 : The growing chain ending in M₁ preferentially adds another M₁ monomer.
-
r₁ < 1 : The growing chain ending in M₁ preferentially adds an M₂ monomer.
-
r₁ ≈ 1 : The growing chain ending in M₁ has an equal preference for adding M₁ or M₂.
-
r₁r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed in the copolymer chain.
-
r₁r₂ < 1 : Tendency towards alternating copolymerization.
-
r₁r₂ > 1 : Tendency towards block copolymerization.
Experimental Design and Protocols
A series of copolymerization reactions should be carried out with varying initial monomer feed compositions. It is crucial to keep the total monomer concentration, initiator concentration, temperature, and solvent consistent across all experiments to ensure the reliability of the kinetic data.
Materials and Reagents
-
Monomers: this compound (M₁) and an acrylate monomer (e.g., methyl acrylate, butyl acrylate) (M₂). Monomers should be purified prior to use to remove inhibitors.
-
Initiator: A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Solvent: An appropriate solvent that dissolves both monomers and the resulting copolymer, such as toluene or methyl ethyl ketone (MEK).[7]
-
Inhibitor Remover: A column packed with basic alumina for removing inhibitors from the monomers.
-
Precipitating Agent: A non-solvent for the copolymer, such as methanol or hexane, to isolate the polymer.
General Copolymerization Protocol
-
Monomer Purification: Pass both this compound and the acrylate monomer through a column of basic alumina to remove the inhibitor.
-
Preparation of Reaction Mixtures: In a series of reaction vessels (e.g., Schlenk tubes), prepare different initial molar feed ratios of this compound (f₁) and the acrylate (f₂). A typical set of experiments might include f₁ values of 0.1, 0.3, 0.5, 0.7, and 0.9.
-
Addition of Initiator and Solvent: Add the desired amount of initiator and solvent to each reaction vessel. The total monomer concentration and initiator concentration should be kept constant.
-
Degassing: Subject each reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed reaction vessels in a constant temperature oil bath to initiate polymerization. The reaction time should be kept short to ensure low monomer conversion (<10%), which is a key assumption for many methods of determining reactivity ratios.[5]
-
Termination and Isolation: After the desired reaction time, quench the polymerization by rapidly cooling the reaction vessels in an ice bath and exposing the mixture to air. Precipitate the copolymer by pouring the reaction mixture into a large excess of a suitable non-solvent.
-
Purification and Drying: Filter the precipitated copolymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator, and dry the polymer to a constant weight under vacuum.
Workflow for Determining Copolymerization Kinetics
Caption: Experimental workflow for determining copolymerization kinetics.
Characterization and Data Analysis
Determining Copolymer Composition
The composition of the isolated copolymers (the molar fraction of each monomer in the polymer, F₁ and F₂) must be accurately determined. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[8] By integrating the signals corresponding to the protons of this compound and the acrylate monomer in the ¹H NMR spectrum, the copolymer composition can be calculated. Alternatively, Fourier-transform infrared (FT-IR) spectroscopy can be used by creating a calibration curve.[9]
Calculating Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the initial monomer feed composition (f₁) and the resulting copolymer composition (F₁). While linear methods like the Fineman-Ross and Kelen-Tüdös methods have been historically used, they can be prone to inaccuracies.[10][11] Non-linear least squares (NLLS) methods that fit the integrated form of the Mayo-Lewis equation are generally more accurate, especially for data at higher conversions.[10][12]
Fineman-Ross Method: A linearization of the Mayo-Lewis equation:
G = H * r₁ - r₂
where G = (F-1)/f and H = F/f², with F = F₁/F₂ and f = f₁/f₂. A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdös Method: An improvement on the Fineman-Ross method that gives more evenly distributed data points:
η = (r₁ + r₂/α)ξ - r₂/α
where η = G/(α+H) and ξ = H/(α+H). α is an arbitrary constant, typically the geometric mean of the lowest and highest H values. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.
Non-Linear Least Squares (NLLS) Method: This method involves numerically integrating the copolymer composition equation and finding the values of r₁ and r₂ that minimize the sum of the squared differences between the experimentally determined and calculated copolymer compositions. This is the most statistically sound method.[5][12]
Hypothetical Data for Copolymerization of this compound (M₁) with Methyl Acrylate (M₂)
| Experiment | Initial Molar Feed Fraction of M₁ (f₁) | Copolymer Molar Fraction of M₁ (F₁) |
| 1 | 0.10 | 0.15 |
| 2 | 0.30 | 0.38 |
| 3 | 0.50 | 0.55 |
| 4 | 0.70 | 0.72 |
| 5 | 0.90 | 0.91 |
Based on this hypothetical data, the reactivity ratios can be calculated using the methods described above. For instance, a non-linear least squares analysis might yield:
-
r₁ (this compound) = 1.2
-
r₂ (Methyl Acrylate) = 0.8
This would suggest that the 3,4-difluorostyrenyl radical slightly prefers to add another this compound monomer, while the methyl acrylate radical slightly prefers to add a this compound monomer. The product r₁r₂ = 0.96 is close to 1, indicating a tendency towards a random copolymer.
Advanced Techniques: Controlled Radical Polymerization
For applications requiring well-defined polymer architectures, such as block copolymers, controlled radical polymerization techniques are highly recommended. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for a wide range of monomers, including fluorinated styrenes and acrylates.[1][13]
Conceptual Diagram of RAFT Polymerization
Caption: Simplified mechanism of RAFT polymerization.
Applications and Future Directions
Copolymers of this compound and acrylates hold promise for a variety of applications. Their low surface energy and high stability make them excellent candidates for:
-
Protective Coatings: Offering resistance to weathering, chemicals, and graffiti.[4]
-
Low-Fouling Surfaces: For marine and biomedical applications.
-
High-Performance Elastomers and Plastics: With enhanced thermal and chemical resistance.[2]
Future research should focus on exploring the copolymerization of this compound with a wider range of functional acrylates to create novel materials with tailored properties for specific applications in drug delivery, advanced materials, and nanotechnology.
References
- Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules.
- Determination of reactivity ratios in copolymerization. Scilit.
- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. PubMed Central.
- Determination of Monomer Reactivity Ratios in Copolymerization from a Single Sample and Its Application to the Acrylonitrile–Methyl Methacrylate System. ResearchGate.
- A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer.
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. ResearchGate.
- Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate.
- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules.
- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. ResearchGate.
- Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Royal Society of Chemistry.
- Copolymerization. I. Kinetics and Some Experimental Considerations of a General Theory. ResearchGate.
- Copolymerization up to high conversions III. Kinetic measurements of the copolymerization of acrylonitrile and a-methylstyrene. Chemical Papers.
- The reactivity ratios calculated by the three methods. ResearchGate.
- Monomers reactivity ratios of fluorinated acrylates–styrene copolymers. ResearchGate.
- What Are Fluorinated Acrylic Polymers?. YouTube.
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. Accounts of Materials Research.
- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv.
- Kinetics of Polymerization Reaction. MDPI.
- Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. ResearchGate.
- Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech.
- Free Radical Copolymerization Reactivity Ratios. ResearchGate.
- Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate with Butyl acrylate via RAFT Polymerization. ResearchGate.
- Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry.
- Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal.
- Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Publishing.
- Contribution to the study of the kinetics of radical homo‐ and copolymerization of fluoroalkyl methacrylates, 2. 2,2,3,4,4,4‐hexafluorobutyl methacrylate and 2,2,3,3,4,4,5,5‐octafluoropentyl methacrylate. ResearchGate.
- Frontal free-radical copolymerization of urethane-acrylates. ResearchGate.
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. chempap.org [chempap.org]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
Application Note: A Versatile Synthetic Route to Novel Pyrazole Derivatives from 3,4-Difluorostyrene for Drug Discovery
Abstract
This application note details a robust and versatile three-step synthetic pathway for the preparation of novel pyrazole derivatives, starting from the readily available fluorinated building block, 3,4-difluorostyrene. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6][7] The described methodology leverages an initial ozonolysis of this compound to furnish 3,4-difluorobenzaldehyde, followed by a Claisen-Schmidt condensation to yield a key chalcone intermediate. Subsequent cyclization with hydrazine hydrate affords the target 3-(3,4-difluorophenyl)-5-phenyl-1H-pyrazole. This protocol provides a reliable and scalable route for accessing novel fluorinated pyrazole derivatives, which are of significant interest for the development of new therapeutic agents.
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of contemporary pharmaceuticals.[2][5] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a multitude of biological targets. Consequently, pyrazole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][7] The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The use of this compound as a starting material provides an efficient entry point to a library of novel difluorinated pyrazole analogues, offering the potential for improved pharmacological profiles.
Overall Synthetic Strategy
The synthetic approach is designed as a straightforward and efficient three-step sequence, commencing with the oxidative cleavage of the vinyl group of this compound. The resulting aldehyde is then utilized in a classical condensation reaction to construct the α,β-unsaturated ketone backbone of a chalcone. The final step involves the formation of the pyrazole ring through a cyclocondensation reaction.
Caption: Overall synthetic workflow from this compound to the target pyrazole derivative.
Detailed Experimental Protocols
Step 1: Ozonolysis of this compound to 3,4-Difluorobenzaldehyde
This initial step involves the oxidative cleavage of the carbon-carbon double bond in this compound to yield the corresponding aldehyde. Ozonolysis is a reliable and high-yielding method for this transformation.[8][9][10][11]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, gas dispersion tube, magnetic stirrer, low-temperature bath (-78 °C, dry ice/acetone)
Procedure:
-
Dissolve this compound in a 1:1 mixture of anhydrous DCM and MeOH in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide to the reaction mixture at -78 °C and then allow the mixture to warm to room temperature overnight with continuous stirring.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3,4-difluorobenzaldehyde can be used in the next step without further purification.
Step 2: Claisen-Schmidt Condensation to Synthesize 1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, in this case, a chalcone.[12][3][4][5][6][13][14][15][16]
Materials:
-
3,4-Difluorobenzaldehyde (from Step 1, 1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3,4-difluorobenzaldehyde and acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude chalcone can be recrystallized from ethanol to afford the pure product.
Step 3: Cyclization of the Chalcone with Hydrazine Hydrate to form 3-(3,4-Difluorophenyl)-5-phenyl-1H-pyrazole
The final step involves the cyclization of the chalcone intermediate with hydrazine hydrate in the presence of a catalytic amount of acid to form the pyrazole ring.[1][2][4][17][7][14][15]
Materials:
-
1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one (from Step 2, 1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude pyrazole can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Expected Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 9.9 (s, 1H), 7.8-7.3 (m, 3H) | 189.5, 155.2 (dd), 152.7 (dd), 125.4, 118.1 (d), 117.9 (d) | 142.0 (M⁺) |
| 1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀F₂O | 244.24 | 8.0-7.3 (m, 10H) | 188.0, 154.5 (dd), 151.9 (dd), 144.8, 134.7, 130.6, 129.1, 128.6, 124.7, 122.3, 117.8 (d), 117.6 (d) | 244.1 (M⁺) |
| 3-(3,4-Difluorophenyl)-5-phenyl-1H-pyrazole | C₁₅H₁₀F₂N₂ | 256.25 | 13.0 (br s, 1H, NH), 7.9-7.2 (m, 8H), 6.8 (s, 1H) | 151.0 (dd), 149.0 (dd), 148.5, 144.2, 130.5, 129.0, 128.8, 125.8, 122.1, 117.5 (d), 115.8 (d), 102.5 | 256.1 (M⁺) |
Note: Expected NMR data is predictive and may vary based on solvent and experimental conditions.
Reaction Mechanism: Pyrazole Formation
The formation of the pyrazole ring proceeds through a well-established mechanism involving the initial reaction of hydrazine with the chalcone.
Caption: Proposed mechanism for the formation of the pyrazole ring from a chalcone and hydrazine.
Conclusion
The synthetic route outlined in this application note provides a reliable and efficient method for the preparation of novel 3-(3,4-difluorophenyl)-5-phenyl-1H-pyrazole from this compound. The methodology is scalable and utilizes well-established, high-yielding reactions. This approach opens avenues for the synthesis of a diverse library of fluorinated pyrazole derivatives for screening in drug discovery programs, enabling researchers and scientists to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Pyrazole and its Derivatives: Chemistry and Biological Importance | Bentham Science.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library.
- What are the products formed when styrene undergoes ozonolysis? - brainly.com.
- Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - sathee neet.
- Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation.
- Development of chalcone synthesis: Optimization of synthetic method - AIP Publishing.
- Crossed Ozonide Formation in the Ozonolysis of Styrene - ElectronicsAndBooks.
- Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications.
- Ozonolysis - Wikipedia.
Sources
- 1. ijirt.org [ijirt.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [satheeneet.iitk.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. journals.christuniversity.in [journals.christuniversity.in]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Difluorostyrene
Welcome to the technical support center for the synthesis of 3,4-Difluorostyrene (CAS 405-03-8).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the preparation of this valuable fluorinated monomer. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Challenge and Utility of this compound
This compound is a critical building block in the development of advanced polymers, specialty materials, and pharmaceutical intermediates. The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties, enhances metabolic stability, and improves the thermal and oxidative resistance of resulting materials. However, these same electron-withdrawing fluorine atoms can complicate its synthesis, often leading to lower yields compared to non-fluorinated analogs. This guide will focus on overcoming these synthetic hurdles, with a primary emphasis on the widely used Wittig reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several viable synthetic routes exist, each with distinct advantages and disadvantages. The most common are:
-
Wittig Reaction: The reaction of 3,4-difluorobenzaldehyde with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) is the most frequently employed lab-scale method due to its reliability and predictable regiochemistry of the double bond.[2][3]
-
Heck Reaction: A palladium-catalyzed coupling of 1-bromo-3,4-difluorobenzene with ethylene offers a more atom-economical approach, suitable for larger-scale synthesis, but requires careful optimization of catalyst, ligand, and base systems.[4][5][6][7]
-
Grignard Reaction: Formation of a Grignard reagent from a 3,4-difluorohalobenzene followed by reaction with a vinyl source (e.g., vinyl bromide) can be effective but is highly sensitive to moisture and reaction conditions.[8][9]
-
Decarboxylation: The thermal or catalyzed decarboxylation of 3,4-difluorocinnamic acid provides a direct route to the styrene, though it may require high temperatures and careful control to prevent polymerization.[10][11][12]
Q2: Why is the Wittig reaction often challenging for 3,4-difluorobenzaldehyde?
A2: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring and, by extension, the carbonyl carbon of the aldehyde. This makes the carbonyl less electrophilic and thus less reactive towards the nucleophilic attack of the phosphorus ylide, potentially slowing the reaction and leading to incomplete conversion.
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
A3: Key safety considerations include:
-
Strong Bases: Reagents like n-butyllithium (n-BuLi) used for ylide generation are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[13]
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides.[14][15] Always use freshly distilled or inhibitor-tested solvents.
-
Phosphonium Salts: While generally stable, phosphonium salts can be irritating. Handle with appropriate personal protective equipment (PPE).
Part 2: Troubleshooting Guide for the Wittig Synthesis
This section addresses common problems encountered during the Wittig synthesis of this compound in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction shows very little conversion from the 3,4-difluorobenzaldehyde starting material. What is the likely cause?
A: This issue typically points to problems with the Wittig reagent (the ylide). The primary causes are either incomplete deprotonation of the phosphonium salt or decomposition of the ylide before it can react.
-
Cause 1: Incomplete Ylide Formation. The acidity of the protons on the methyl group of methyltriphenylphosphonium bromide is relatively low. A very strong base is required for complete deprotonation.[3][13]
-
Solution: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the standard choice. Ensure your n-BuLi is properly titrated and has not degraded from improper storage. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used, but may have different solubility and reactivity profiles.[16]
-
-
Cause 2: Ylide Decomposition. Phosphorus ylides are sensitive to moisture and oxygen.[3]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use.[15] All solvents and reagents must be strictly anhydrous. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from ylide formation to the quenching of the reaction.
-
-
Cause 3: Insufficient Reaction Time/Temperature. Due to the reduced electrophilicity of 3,4-difluorobenzaldehyde, the reaction may require more forcing conditions than non-fluorinated analogs.
-
Solution: After adding the aldehyde to the ylide solution at low temperature (typically -78 °C to 0 °C), allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Problem Area 2: Difficulty in Product Purification
Q: I have a good yield of crude product, but I am struggling to separate the this compound from a white, crystalline solid.
A: This is a classic challenge in Wittig reactions. The white solid is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the reaction.[17] Its removal is often the most difficult step of the workup.
-
Cause: Co-elution and Solubility. TPPO has a polarity that is often similar to that of small aromatic products, making separation by standard silica gel chromatography difficult. It is also sparingly soluble in many common organic solvents.
-
Solution 1 (Precipitation/Filtration): This is the most effective method. After the reaction workup, concentrate the crude material. Add a non-polar solvent in which your product is soluble but TPPO is not, such as cold hexanes, pentane, or a mixture of diethyl ether and hexanes.[18][19][20] The TPPO should precipitate out. Filter the mixture, washing the solid with more cold non-polar solvent. It may be necessary to repeat this process 2-3 times to remove the majority of the TPPO.[19]
-
Solution 2 (Chromatography Optimization): If chromatography is necessary, use a less polar eluent system (e.g., hexanes with a very small percentage of ethyl acetate or dichloromethane) and a long silica column to maximize separation. A silica plug filtration can be a good first step to remove the bulk of the TPPO before a more careful column.[19][21]
-
Solution 3 (Metal Salt Complexation): In difficult cases, TPPO can be precipitated as a metal complex. Adding salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) to a solution of the crude product (e.g., in THF or DCM) can form an insoluble TPPO-metal complex that can be filtered off.[20][21]
-
Troubleshooting Flowchart
The following diagram outlines a decision-making process for troubleshooting a low-yield Wittig reaction.
Caption: Troubleshooting workflow for low yield in Wittig synthesis.
Part 3: Optimized Experimental Protocol
This protocol describes the synthesis of this compound from 3,4-difluorobenzaldehyde via the Wittig reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.24 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | ~50 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 10.5 | 1.05 |
| 3,4-Difluorobenzaldehyde | 142.10 | 10.0 | 1.0 |
| Saturated aq. NH₄Cl solution | - | ~20 mL | - |
| Diethyl ether | - | ~100 mL | - |
| Hexanes | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF (~30 mL).
-
Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.[16]
-
Reaction: Cool the ylide solution back down to 0 °C. Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF (~20 mL) and add it dropwise to the ylide solution over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent and visualizing with a UV lamp).[5][14]
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification (TPPO Removal): Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. To the resulting crude oil/solid, add cold hexanes (~50 mL) and stir vigorously or sonicate. The triphenylphosphine oxide byproduct should precipitate as a white solid.[19][21]
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake with more cold hexanes. Collect the filtrate, which contains the product.
-
Final Purification: Concentrate the filtrate under reduced pressure. If necessary, purify further by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless liquid. Confirm purity and structure by ¹H NMR, ¹⁹F NMR, and GC-MS.
References
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Google Patents. (2014). CN103708988A - Synthetic method of [alpha],[beta],[beta]-trifluorostyrene type compounds.
- Wikipedia. (n.d.). Heck reaction.
- Wiley-VCH. (n.d.). Supporting Information.
- Zou, Y. (2016). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Syntheses. (n.d.). Procedure.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development.
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ACS Publications. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters.
- Macmillan Group, Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- Google Patents. (2016). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2022). Decarboxylation.
- ResearchGate. (n.d.). Decarboxylation of cinnamic dicarboxylic acid 4a using various amounts of hydrobenzamide 2a (HBA) at 110°C.
Sources
- 1. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. CN103708988A - Synthetic method of [alpha],[beta],[beta]-trifluorostyrene type compounds - Google Patents [patents.google.com]
- 9. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shenvilab.org [shenvilab.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Wittig Synthesis of 3,4-Difluorostyrene
Welcome to the technical support center for the Wittig synthesis of 3,4-Difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial olefination reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental outcomes, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary byproduct is a white, crystalline solid that is difficult to separate from my this compound product. What is it and how can I remove it?
Answer: This is almost certainly triphenylphosphine oxide (TPPO) , a ubiquitous and often troublesome byproduct of the Wittig reaction.[1] Its formation is the thermodynamic driving force for the reaction.[2][3] The challenge in its removal lies in its polarity, which can be similar to that of many desired alkene products, making standard purification techniques like column chromatography inefficient.
Troubleshooting & Removal Strategies:
-
Crystallization/Precipitation: The most common and scalable method for TPPO removal involves exploiting its differential solubility.[1][4]
-
Protocol 1: Non-Polar Solvent Precipitation:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).
-
Slowly add a non-polar solvent like hexanes or pentane with vigorous stirring. Cooling the mixture in an ice bath can further promote precipitation.[5]
-
Collect the precipitated TPPO by filtration.[5]
-
-
-
Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂).[6]
-
Filtration through a Silica Plug: For smaller scale reactions where the product is significantly less polar than TPPO, a quick filtration through a short plug of silica gel can be effective.[6]
-
Protocol 3: Silica Plug Filtration:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent (e.g., hexane or pentane).
-
Pass the suspension through a short column ("plug") of silica gel, eluting with a non-polar solvent or a mixture with a small amount of a slightly more polar solvent like diethyl ether. The non-polar this compound should elute while the more polar TPPO is retained on the silica.[6]
-
-
Question 2: My reaction has gone to completion, but I'm observing a mixture of (E)- and (Z)-isomers of this compound. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.[2] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically lead to the (Z)-alkene.[2][3]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) predominantly form the (E)-alkene.[7]
-
Semi-stabilized ylides (e.g., with aryl substituents) often give poor (E)/(Z) selectivity.[7]
For the synthesis of this compound, you are reacting 3,4-difluorobenzaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂). Since the ylide is non-stabilized, the reaction should favor the formation of the desired terminal alkene, where E/Z isomerism is not a factor. If you are attempting to synthesize a substituted styrene, the choice of ylide is critical.
Troubleshooting Stereoselectivity:
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, potentially reducing the stereoselectivity.[8] Using salt-free ylide generation methods can improve the (Z)-selectivity for non-stabilized ylides.
-
Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene.[7]
Question 3: My NMR analysis shows the presence of unreacted 3,4-difluorobenzaldehyde and the corresponding phosphonium salt. What could be the issue?
Answer: Incomplete conversion in a Wittig reaction can stem from several factors, primarily related to the generation and reactivity of the ylide.
Troubleshooting Incomplete Conversion:
-
Inefficient Ylide Formation: The ylide is typically generated by treating the phosphonium salt with a strong base.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe).[2]
-
Moisture: The ylide is moisture-sensitive.[9] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ylide Reactivity:
-
Steric Hindrance: While less of an issue with aldehydes, sterically hindered ketones can react slowly.[7]
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) and then warmed to room temperature for the reaction with the carbonyl compound. Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure complete consumption of the aldehyde.
Visualizing the Troubleshooting Workflow:
A troubleshooting workflow for incomplete Wittig reactions.
Data Summary
| Byproduct/Issue | Common Cause | Recommended Solution(s) |
| Triphenylphosphine Oxide (TPPO) | Inherent to Wittig reaction | Precipitation with non-polar solvents, complexation with ZnCl₂, silica plug filtration |
| (E)/(Z) Isomer Mixture | Nature of the ylide, reaction conditions | Use of appropriate stabilized/non-stabilized ylide, salt-free conditions, Schlosser modification |
| Unreacted Starting Materials | Incomplete ylide formation, insufficient reactivity | Use of strong, dry base; inert atmosphere; optimization of time and temperature; stoichiometric adjustment |
Experimental Protocols
Protocol for TPPO Removal by Precipitation
-
Concentration: After the reaction is complete, quench appropriately and perform an aqueous workup. Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Dissolution: Dissolve the crude residue in a minimal volume of dichloromethane.
-
Precipitation: While stirring, slowly add 5-10 volumes of hexane.
-
Cooling: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of cold hexane.
-
Isolation: The filtrate contains the purified this compound. Concentrate the filtrate to isolate the product.
Reaction Mechanism Overview
The general mechanism of the Wittig reaction.
References
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
- Phosphine oxide removal from compounds formed by a Wittig reaction.
- Technical Support Center: Removal of Triphenylphosphine Oxide
- Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry.
- Wittig Reaction. Organic Chemistry Portal.
- the Wittig reaction. YouTube.
- 1. The Wittig Reaction. University of Pittsburgh.
- Wittig reaction. Wikipedia.
- The Wittig Reaction. Chemistry LibreTexts.
- WITTIG REACTION | MECHANISM. AdiChemistry.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Grignard Synthesis of 3,4-Difluorostyrene
Welcome to the technical support center for the Grignard synthesis of 3,4-Difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, we address common side reactions and provide detailed, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to optimize your synthesis, maximize yields, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to form 3,4-difluorophenylmagnesium bromide is not initiating. What are the likely causes and how can I fix this?
A1: Failure to initiate is a common hurdle in Grignard synthesis. The primary culprits are typically related to the magnesium surface's passivity and the presence of moisture.[1]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[2] The disappearance of the iodine's color is a good indicator of activation.[2]
-
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water, which will quench the reaction.[3][4][5]
Q2: My reaction mixture is turning dark brown or black during the Grignard reagent formation. Should I be concerned?
A2: A dark coloration during Grignard reagent formation can indicate the occurrence of side reactions, but it doesn't always mean the reaction has failed.
-
Wurtz-type Coupling: This is a major side reaction where the Grignard reagent formed reacts with the starting 3,4-difluorobromobenzene to produce 3,3',4,4'-tetrafluorobiphenyl.[8][9] This process can be catalyzed by impurities and may lead to the formation of finely divided metal particles, causing the dark appearance.[1]
-
Mitigation: The key is to maintain a low concentration of the aryl halide in the reaction mixture. This is achieved by the slow, dropwise addition of the 3,4-difluorobromobenzene solution to the magnesium suspension.[10] Maintaining a gentle reflux during the addition helps to ensure the halide reacts with the magnesium as it is added.[11]
-
-
Thermal Decomposition: Grignard reagents can be thermally unstable. Excessive heating during formation can lead to decomposition.
Q3: After adding vinylmagnesium bromide, my yield of this compound is very low, and I'm isolating a significant amount of 3,4-difluorobenzene. What's happening?
A3: The presence of a significant amount of the corresponding arene (3,4-difluorobenzene) points towards the protonation of your Grignard reagent by an acidic proton source.[12]
-
Reaction with Protic Solvents/Reagents: As strong bases, Grignard reagents will readily react with any source of acidic protons.[3] This includes water, alcohols, and even terminal alkynes.[3]
-
Troubleshooting: Re-evaluate your reaction setup for any potential sources of moisture. Ensure your vinylmagnesium bromide solution has not been compromised by atmospheric moisture. It's also crucial to perform the reaction under a strictly inert atmosphere.[13] The work-up step should be performed carefully; if an acidic work-up is used, it must only be done after the Grignard reaction is complete.[14]
-
Q4: I'm observing a significant amount of a high-molecular-weight byproduct. What could it be and how can I prevent its formation?
A4: The formation of a high-molecular-weight byproduct is likely due to homo-coupling of the Grignard reagent.
-
Homo-coupling: This side reaction involves the coupling of two molecules of the Grignard reagent to form a symmetrical biaryl compound (in this case, 3,3',4,4'-tetrafluorobiphenyl). This can be catalyzed by trace transition metal impurities.[15][16]
-
Prevention: While difficult to eliminate completely, ensuring high-purity magnesium and solvents can help. Some literature suggests that certain transition metal catalysts can selectively promote homo-coupling, so avoiding contamination is key.[17] The primary strategy to minimize this is to use the Grignard reagent as soon as it is formed.[10]
-
Q5: My reaction with the electrophile (e.g., a ketone or aldehyde to be followed by elimination) is sluggish and gives a poor yield. How can I improve this step?
A5: A sluggish reaction with the electrophile can be due to several factors, including the quality of the Grignard reagent and the reaction conditions.
-
Grignard Reagent Quality: The concentration and activity of your Grignard reagent may be lower than expected due to some of the side reactions mentioned above.
-
Solution: Consider titrating a small aliquot of your Grignard reagent to determine its exact molarity before adding the electrophile.[1] This allows for a more precise stoichiometric calculation.
-
-
Reaction Temperature: While Grignard formation may require gentle heating, the subsequent reaction with an electrophile often benefits from cooling to control the reaction rate and minimize side reactions.
Q6: I've noticed the formation of 3,4-difluorobenzoic acid in my product mixture. How is this possible?
A6: The formation of a carboxylic acid is a classic sign of the Grignard reagent reacting with carbon dioxide (CO₂).[19][20][21]
-
Reaction with CO₂: Grignard reagents are highly nucleophilic and will readily attack the electrophilic carbon of CO₂.[19] This can happen if the reaction is not adequately protected from the atmosphere.
-
Prevention: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from reagent formation to the reaction with the electrophile.[8] Ensure all glassware joints are well-sealed.
-
Experimental Protocols
Protocol 1: Optimized Formation of 3,4-Difluorophenylmagnesium Bromide
Objective: To prepare the Grignard reagent while minimizing Wurtz coupling and ensuring complete initiation.
Materials:
-
Magnesium turnings
-
3,4-Difluorobromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal
-
Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere.
Procedure:
-
Place the magnesium turnings (1.2 equivalents) into the flame-dried flask.
-
Add a single crystal of iodine as an activator.[2]
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the addition funnel, prepare a solution of 3,4-difluorobromobenzene (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the 3,4-difluorobromobenzene solution to the magnesium suspension.
-
Observe for signs of initiation (disappearance of iodine color, gentle bubbling, cloudiness, or warming). Gentle warming with a heat gun can be applied if necessary, but be prepared to cool the flask once the reaction starts.[2]
-
Once initiated, add the remaining 3,4-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grayish solution is your Grignard reagent.
Protocol 2: Synthesis of this compound
Objective: To react the prepared Grignard reagent with vinylmagnesium bromide to form the desired product.
Materials:
-
Freshly prepared 3,4-Difluorophenylmagnesium bromide solution
-
Commercial vinylmagnesium bromide solution (e.g., 1.0 M in THF)[22]
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Cool the freshly prepared 3,4-difluorophenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.[18]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[23]
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation.
Data Summary
| Parameter | Recommended Value | Rationale |
| Mg to Aryl Halide Ratio | 1.2 : 1.0 | Ensures complete consumption of the halide. |
| Aryl Halide Addition Rate | Maintain gentle reflux | Minimizes Wurtz coupling.[11] |
| Reaction Temperature (Formation) | Refluxing THF (~66 °C) | Promotes efficient reaction with magnesium. |
| Reaction Temperature (Coupling) | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions.[18] |
| Solvent | Anhydrous THF | Stabilizes the Grignard reagent.[14] |
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
The following diagram illustrates the intended synthetic route to this compound and the common side reactions that can occur.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing issues during the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
- Vertex AI Search. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
- Ollivier, J., & Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ollivier, J., & Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry.
- Filo. (2023, October 2). How does water affect Grignard reagents?
- Quora. (2018, May 13). What is the carbonation of Grignard Reagent?
- Yoshida, K., et al. (n.d.). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. PMC - NIH.
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
- Cahiez, G., et al. (n.d.). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications.
- Clark, J. (n.d.). grignard reagents. Chemguide.
- RSC Publishing. (n.d.). Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed.
- Wikipedia. (n.d.). Grignard reaction.
- Quora. (2019, November 13). What happens when a Grignard reagent is treated with water?
- Beilstein Journals. (n.d.). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Deitmann, E., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.
- Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent.
- ResearchGate. (2025, August 7). Oxidative Homocoupling of Aryl, Alkenyl, and Alkynyl Grignard Reagents with TEMPO and Dioxygen.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- LibreTexts. (2023, January 22). Wurtz reaction. Chemistry LibreTexts.
- Scribd. (n.d.). Wurtz Coupling Reaction.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- Ollivier, J., & Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
- BenchChem. (n.d.). identifying and minimizing side products in 4,4-Difluorobenzhydrol synthesis.
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Jasperse, J. (n.d.). Grignard Reaction.
- Organic Syntheses Procedure. (n.d.). 10.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Sigma-Aldrich. (n.d.). Vinylmagnesium bromide 1.0M tetrahydrofuran 1826-67-1.
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? r/OrganicChemistry.
- BenchChem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
- Organic Syntheses Procedure. (n.d.). vinyl bromide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Fundamental Properties of Vinylmagnesium Bromide.
- University of California, Irvine. (n.d.). 19. The Grignard Reaction.
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
- Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
- ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
- BenchChem. (n.d.). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Vinylmagnesium bromide 1.0M tetrahydrofuran 1826-67-1 [sigmaaldrich.com]
- 23. rsc.org [rsc.org]
Technical Support Center: Purification of 3,4-Difluorostyrene
Welcome to the technical support center for the purification of 3,4-difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this versatile building block.
Introduction
This compound is a valuable monomer in the synthesis of fluorinated polymers and a key intermediate in the development of pharmaceuticals. Its purity is paramount for successful downstream applications. However, its synthesis, commonly achieved through Wittig or Grignard reactions, often yields a crude product contaminated with various impurities. This guide provides in-depth, field-proven insights into identifying and removing these impurities to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurities largely depend on the synthetic route employed:
-
Wittig Reaction: The most significant byproduct is triphenylphosphine oxide (TPPO) . Unreacted 3,4-difluorobenzaldehyde may also be present.
-
Grignard Reaction: A common side reaction is the homo-coupling of the Grignard reagent, leading to the formation of 4,4'-di(3,4-difluorophenyl)biphenyl . Unreacted starting materials like 3,4-difluorobromobenzene could also be present.
-
General Impurities: Regardless of the method, polymeric material from the premature polymerization of the styrene product is a common issue. Residual solvents from the reaction or workup are also frequently observed.
Q2: My this compound appears to be polymerizing during purification. How can I prevent this?
A2: Styrenes, including their fluorinated derivatives, are prone to radical polymerization, which can be initiated by heat, light, or the presence of radical species.[1][2] To mitigate this:
-
Add an Inhibitor: Incorporate a radical inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone into your crude product before purification.[3][4] A concentration of 10-15 ppm of TBC is often sufficient for storage and transport.[5]
-
Low Temperature: Conduct purification steps, especially distillation, at the lowest feasible temperature. Vacuum distillation is highly recommended.[6][7]
-
Avoid Air and Light: Handle the monomer under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to minimize exposure to oxygen and light, which can initiate polymerization.[1]
Q3: How can I confirm the purity of my final this compound product?
A3: The most effective method for purity assessment is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The proton NMR spectrum of pure this compound will show characteristic signals for the vinyl protons and the aromatic protons. The absence of signals corresponding to TPPO (aromatic multiplets around 7.4-7.7 ppm) or other starting materials is a good indicator of purity.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the eight carbons of this compound. Due to C-F coupling, the signals for the fluorine-bearing carbons and adjacent carbons will appear as doublets or more complex multiplets.[4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to assess purity and identify volatile impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination from a Wittig Reaction
Problem: After an aqueous workup, my crude this compound is heavily contaminated with TPPO, which is co-eluting with my product during flash chromatography.
Cause: TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.[11] It has a moderate polarity and can be challenging to separate from products with similar polarities.
Solutions:
Method 1: Precipitation of TPPO
This is often the most effective first step to remove the bulk of TPPO before further purification.[12]
-
Principle: TPPO has low solubility in non-polar solvents like hexanes or pentane.[12]
-
Protocol:
-
Concentrate the crude reaction mixture to a viscous oil or solid.
-
Dissolve the residue in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., diethyl ether or dichloromethane).[12]
-
Slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring vigorously.
-
Cool the mixture in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of TPPO.[12]
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, now significantly depleted of TPPO, can be concentrated and subjected to further purification if necessary.
-
Method 2: Flash Chromatography with a Non-polar Eluent
For non-polar products like this compound, a carefully chosen flash chromatography system can effectively separate the product from the more polar TPPO.
-
Principle: this compound is significantly less polar than TPPO. By using a very non-polar mobile phase, the styrene will elute quickly while the TPPO remains adsorbed to the silica gel.
-
Protocol:
-
Adsorb the crude product (after attempting precipitation of TPPO) onto a small amount of silica gel.
-
Pack a flash column with silica gel (230-400 mesh).[1]
-
Start with a highly non-polar eluent, such as 100% hexanes or a mixture of hexanes and a very small amount of a slightly more polar solvent (e.g., 99:1 hexanes:ethyl acetate).[5][13]
-
Carefully load the adsorbed product onto the column.
-
Elute the product with the non-polar solvent system, collecting fractions and monitoring by TLC. The this compound should elute early.
-
After the product has eluted, the polarity of the eluent can be increased significantly (e.g., to 50:50 hexanes:ethyl acetate) to wash out the TPPO.
-
Issue 2: Purification of this compound from Grignard Reaction Byproducts
Problem: My crude this compound from a Grignard synthesis contains a significant amount of a high-boiling, non-polar impurity.
Cause: The likely impurity is a biphenyl derivative formed from the Wurtz coupling of the Grignard reagent with the starting aryl halide.[14][15] For example, if 3,4-difluorobromobenzene was used, the byproduct would be 4,4'-bis(3,4-difluorophenyl)biphenyl.
Solution: Vacuum Distillation
Vacuum distillation is an effective method for separating compounds with different boiling points, especially for thermally sensitive compounds like styrenes.[6][7]
-
Principle: this compound has a lower boiling point than the larger, dimeric biphenyl byproduct. By reducing the pressure, the boiling points of both compounds are lowered, allowing for distillation at temperatures that minimize the risk of polymerization.
-
Protocol:
-
Add an Inhibitor: Ensure a radical inhibitor like TBC is present in the crude mixture.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a stir bar for smooth boiling, as boiling chips are ineffective under vacuum. All glass joints should be properly greased to ensure a good seal.
-
Fractional Distillation: For better separation, a short Vigreux column can be used.
-
Apply Vacuum: Slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the this compound as it distills. The higher-boiling biphenyl impurity will remain in the distillation flask.
-
| Compound | Boiling Point (at 760 mmHg) | Notes |
| This compound | ~146.5 °C | Boiling point will be significantly lower under vacuum. |
| Biphenyl Byproducts | >300 °C | Expected to be much higher than the monomer. |
Issue 3: Identifying Impurities by NMR
Problem: I have purified my this compound, but the NMR spectrum shows some extra peaks. How can I identify the impurities?
Solution: NMR Spectral Analysis
By comparing the chemical shifts and multiplicities of the unknown peaks with those of common impurities, you can identify the contaminants.
¹H NMR Chemical Shifts of Common Impurities:
| Compound | Key ¹H NMR Signals (ppm, in CDCl₃) |
| Triphenylphosphine Oxide (TPPO) | Multiplets around 7.4-7.7 |
| 3,4-Difluorobenzaldehyde | Aldehyde proton singlet around 9.9 ppm; aromatic multiplets |
| Hexanes | Broad signals around 0.9 and 1.3 ppm |
| Diethyl Ether | Quartet around 3.5 ppm, triplet around 1.2 ppm |
| Poly(this compound) | Broad signals in the aliphatic and aromatic regions |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is particularly useful for removing polar impurities like TPPO.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or hexanes.
-
TLC Analysis: Develop a suitable solvent system using TLC. For the non-polar this compound, a good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.[5]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure. Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Important: Add a polymerization inhibitor (e.g., TBC) to the purified product if it will be stored.
Protocol 2: Purification by Vacuum Distillation
This is the preferred method for separating this compound from non-volatile or high-boiling impurities and for removing the polymerization inhibitor if desired.
-
Apparatus: Assemble a vacuum distillation apparatus with a magnetic stirrer. Use a short Vigreux column for better separation.
-
Inhibitor: If not already present, add a small amount of a polymerization inhibitor (e.g., TBC) to the crude material.
-
Evacuate: Slowly and carefully apply vacuum to the system.
-
Heat: Begin stirring and gently heat the distillation flask.
-
Distill: Collect the fraction that distills at the expected boiling point for the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[7]
-
Storage: Store the purified this compound in a cool, dark place, preferably in a refrigerator, with an added inhibitor.
Visualization of Workflows
Caption: General purification workflows for this compound.
Caption: Troubleshooting decision tree for impurity identification.
References
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide.
- University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide.
- Wikipedia. (n.d.). Vacuum distillation.
- ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- Google Patents. (n.d.). Polymerization inhibitor and inhibiting method for vinyl compound.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- PubChem. (n.d.). Styrene.
- University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures.
- Shell Global. (n.d.). Styrene HSSE and Product Stewardship.
- Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- Biotage. (2023). Determining solvent strength in flash column chromatography.
- North Dakota State University. (n.d.). Grignard Reaction.
- SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- National Library of Medicine. (2018). Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings.
- University of Pittsburgh. (n.d.). The Wittig Reaction.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- VACUUBRAND. (n.d.). Fine Vacuum Distillation.
- Thieme. (n.d.). 13C NMR Spectroscopy.
- YouTube. (2021). Vacuum Distillation.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). Fluorinated styrene derivatives and their application in the formation of new polymer materials.
- Reddit. (n.d.). Help me with column chromatography using flash technique.
- Cheresources.com. (2007). Vacuum Distillation: Styrene Distillation Train.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Sciencemadness Discussion Board - Distillation Under Reduced Pressure - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 4-Fluorostyrene | C8H7F | CID 67883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Understanding Vacuum Distillation [sihaienergytech.com]
Technical Support Center: Optimizing Base Selection for the 3,4-Difluorostyrene Wittig Reaction
Welcome to the technical support center for optimizing the Wittig reaction for the synthesis of 3,4-difluorostyrene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies. Here, we delve into the critical role of base selection and provide practical, field-proven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Wittig reaction?
The primary role of the base in a Wittig reaction is to deprotonate the phosphonium salt to form the crucial phosphorus ylide (also known as a Wittig reagent).[1][2][3] The choice of base is critical as its strength must be sufficient to remove a proton from the carbon adjacent to the positively charged phosphorus atom.[3][4]
Q2: How does the structure of the phosphonium salt influence the choice of base?
The acidity of the α-proton on the phosphonium salt is determined by the substituents on the carbon. This dictates the required strength of the base.[2] We can categorize the resulting ylides into three main types:
-
Non-stabilized ylides: These have alkyl or hydrogen substituents. The corresponding phosphonium salts are less acidic (pKa in DMSO is high), requiring very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) for deprotonation.[1][5]
-
Semi-stabilized ylides: With aryl or alkenyl substituents, these have intermediate acidity and can often be formed with bases like alkoxides (e.g., potassium tert-butoxide).
-
Stabilized ylides: These contain electron-withdrawing groups (e.g., esters, ketones) that stabilize the negative charge on the ylide.[2] Consequently, the corresponding phosphonium salts are more acidic, and weaker bases such as sodium hydroxide or potassium carbonate can be effective.[5][6]
Q3: How do the fluorine atoms on 3,4-difluorobenzaldehyde affect the Wittig reaction?
The two fluorine atoms on the aromatic ring of 3,4-difluorobenzaldehyde are electron-withdrawing. This makes the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by the ylide. While this can enhance the reaction rate, it can also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.
Q4: How can I control the E/Z stereoselectivity of the resulting this compound?
The stereochemical outcome of the Wittig reaction is heavily dependent on the type of ylide used:[7]
-
Non-stabilized ylides typically favor the formation of the (Z)-alkene under standard, salt-free conditions.[1][8]
-
Stabilized ylides generally lead to the thermodynamically more stable (E)-alkene.[7][8]
-
For semi-stabilized ylides , the E/Z selectivity can be poor.[8]
To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures, followed by protonation, which ultimately leads to the (E)-alkene.[8][9][10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via the Wittig reaction.
Problem 1: Low or No Yield of this compound
Possible Cause 1A: Incomplete Ylide Formation
-
Why it happens: The base you have selected may not be strong enough to deprotonate the phosphonium salt effectively. For a successful reaction, the pKa of the base's conjugate acid should be significantly higher than the pKa of the phosphonium salt.
-
How to fix it:
-
Verify pKa values: Consult a pKa table to ensure a proper match between your phosphonium salt and the base.
-
Switch to a stronger base: If you are using a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide), and a base like potassium tert-butoxide is giving low yields, consider moving to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). Organolithium bases like n-BuLi are also very effective.[3][5]
-
Possible Cause 1B: Ylide Decomposition
-
Why it happens: Phosphorus ylides, especially non-stabilized ones, are sensitive to water and oxygen.[4] Exposure to either can lead to decomposition into a phosphine oxide and a hydrocarbon.
-
How to fix it:
-
Use anhydrous solvents: Ensure your reaction solvents (e.g., THF, DMSO) are thoroughly dried before use.
-
Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen and moisture.
-
Control the temperature: Non-stabilized ylides are often generated and reacted at low temperatures (e.g., -78 °C to 0 °C) to maintain their stability.
-
Possible Cause 1C: Competing Side Reactions
-
Why it happens: The base itself can react with the 3,4-difluorobenzaldehyde. Strong, nucleophilic bases can add to the carbonyl group. Additionally, under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like 3,4-difluorobenzaldehyde, can undergo the Cannizzaro reaction, a disproportionation into an alcohol and a carboxylic acid.[6]
-
How to fix it:
-
Use a non-nucleophilic base: Opt for sterically hindered bases like potassium tert-butoxide or LiHMDS.
-
Optimize the order of addition: Generate the ylide in situ first by adding the base to the phosphonium salt. Only after the ylide has formed should you add the 3,4-difluorobenzaldehyde, preferably at a controlled, low temperature.[12]
-
Problem 2: Poor E/Z Selectivity or Formation of the Wrong Isomer
Possible Cause 2A: Unintended Isomer from a Non-Stabilized Ylide
-
Why it happens: You are using a non-stabilized ylide, which inherently favors the (Z)-isomer, but your target is the (E)-isomer.
-
How to fix it:
-
Implement the Schlosser Modification: This is the classic approach to invert the selectivity. After the initial reaction of the ylide and aldehyde, the resulting betaine intermediate is deprotonated with a second strong base (like phenyllithium) at low temperature, allowed to equilibrate to the more stable threo-betaine, and then protonated before warming, leading to the (E)-alkene.[1][10][11]
-
Possible Cause 2B: Presence of Lithium Salts
-
Why it happens: When using lithium-based bases (like n-BuLi), the resulting lithium salts (e.g., LiBr) can influence the reaction mechanism, potentially leading to equilibration of intermediates and reducing the (Z)-selectivity of non-stabilized ylides.[7][13]
-
How to fix it:
-
Use sodium or potassium bases: To favor high (Z)-selectivity with non-stabilized ylides, consider using sodium-based reagents like sodium amide (NaNH₂) or NaHMDS, or potassium bases like potassium tert-butoxide, under salt-free conditions.[3]
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for the Wittig reaction.
Experimental Protocol: Synthesis of (E)-3,4-Difluorostyrene using a Stabilized Ylide
This protocol is adapted for the synthesis of the (E)-isomer using a commercially available stabilized ylide, which simplifies the procedure by allowing for the use of a milder base.
Materials:
-
Methyl(triphenylphosphoranylidene)acetate (a stabilized ylide)
-
3,4-Difluorobenzaldehyde
-
Anhydrous Toluene
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 3,4-difluorobenzaldehyde (1.0 eq) and methyl(triphenylphosphoranylidene)acetate (1.1 eq).
-
Solvent: Add anhydrous toluene to the flask to create a solution of appropriate concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The stabilized ylide is mild enough to not require a strong external base for this specific reaction with an aldehyde. In cases where a phosphonium salt is the starting material, a base like potassium carbonate would be added at this stage.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired ester and triphenylphosphine oxide. Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the methyl 3,4-difluorocinnamate.
-
-
Hydrolysis (if necessary): If the final desired product is the acid, the isolated ester can be hydrolyzed using standard procedures (e.g., NaOH in methanol/water, followed by acidic workup).
Data Summary: Base Selection Guide
The choice of base is directly correlated with the pKa of the phosphonium salt's α-proton.
| Phosphonium Salt Type | Typical α-Proton pKa (in DMSO) | Suitable Bases | Comments |
| Non-stabilized (e.g., R=alkyl) | ~35 | n-BuLi, NaH, NaNH₂, LiHMDS | Requires very strong bases; reaction is fast and typically gives (Z)-alkenes.[4] |
| Semi-stabilized (e.g., R=aryl) | ~25 | t-BuOK, NaOEt | E/Z selectivity can be variable. |
| Stabilized (e.g., R=CO₂Et) | ~15 | K₂CO₃, NaOH, NaOMe | Weaker bases are sufficient; reaction is slower and gives (E)-alkenes.[5] |
Mechanism Visualization: Ylide Formation
Caption: Base strength requirement for different ylide types.
References
- SynArchive.
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
- Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Chemistry LibreTexts. The Wittig Reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- University of California, Irvine. Wittig Reaction (continued). [Link]
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
- ResearchGate. Cooperative ortho-effects on the Wittig reaction. [Link]
- YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]
- Pearson+. Show how Wittig reactions might be used to synthesize the following... [Link]
- Wikipedia. Wittig reagents. [Link]
- National Institutes of Health.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Successful Grignard Reagent Formation Under Anhydrous Conditions
Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful carbon-carbon bond-forming reaction. Here, we will delve into the critical importance of maintaining anhydrous conditions and provide practical, field-proven troubleshooting strategies to ensure the success of your experiments.
The Cardinal Rule: Why Anhydrous Conditions are Non-Negotiable
Grignard reagents (R-Mg-X) are potent nucleophiles and exceptionally strong bases.[1][2] This high reactivity is precisely what makes them invaluable in organic synthesis, but it also renders them exquisitely sensitive to protic sources, most notably water.[1][2][3][4][5][6][7][8][9]
The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a significant partial negative charge, making it behave almost like a carbanion.[10] When a Grignard reagent encounters a protic solvent like water, a rapid acid-base reaction occurs, which is significantly faster than the desired nucleophilic attack on a carbonyl.[2][5] The Grignard reagent is protonated to form a simple hydrocarbon, effectively quenching the reagent and preventing the desired synthetic transformation.[1][3][7][11]
Reaction with Water: R-Mg-X + H₂O → R-H + Mg(OH)X[1][3]
This reaction underscores the absolute necessity of excluding moisture from every component of the reaction setup.
Troubleshooting Guide: When Your Grignard Reaction Fails to Initiate
One of the most common challenges in Grignard synthesis is the failure of the reaction to initiate. This is often a direct consequence of inadequate anhydrous conditions or a passivated magnesium surface.
Visualizing the Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve initiation issues.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Question & Answer Troubleshooting
Q1: My reaction mixture shows no signs of initiation (no heat, no cloudiness) after adding the alkyl halide. What's the first thing I should check?
A1: The first and most critical step is to meticulously review your adherence to anhydrous conditions.[2][4] Glassware that appears dry to the naked eye still has a thin film of adsorbed water.[12][13]
-
Glassware: Was all glassware either oven-dried (at least 4 hours at >125°C) or flame-dried under an inert atmosphere?[12][14][15][16]
-
Solvent: Are you using a freshly opened bottle of anhydrous solvent, or has it been appropriately dried?[17][18][19] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and will absorb atmospheric moisture over time.[5][19]
-
Inert Atmosphere: Is your reaction setup properly maintained under a dry, inert atmosphere (nitrogen or argon)?[4][20][21] Any leaks can introduce atmospheric moisture.
Q2: I am confident my setup is anhydrous, but the reaction still won't start. What is the next likely culprit?
A2: The magnesium metal itself is the next point of investigation. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[22][23]
-
Visual Inspection: Fresh, reactive magnesium should appear shiny. If your turnings are dull or gray, the surface is likely oxidized.
-
Activation: This oxide layer must be disrupted or removed to expose a fresh, reactive magnesium surface.[22]
Q3: How can I activate the magnesium turnings?
A3: There are several effective methods for magnesium activation, which can be categorized as physical or chemical.[22]
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break up the oxide layer.[24][25] You can also gently crush a few pieces of magnesium with a dry glass rod against the bottom of the flask (with caution).[23][26][27][28]
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a classic activation method.[22][23][24][28][29] The disappearance of the brown/purple color of iodine is a strong indicator that the reaction has initiated.[22][23]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. It reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[18][22][24][30]
-
Pre-made Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[9]
-
Q4: My reaction mixture turns cloudy, but then dark brown or black. Is this normal?
A4: A cloudy or grayish appearance is a positive sign that the Grignard reagent is forming.[22][29] However, a dark brown or black color may indicate decomposition of the reagent, often due to overheating or impurities.[2][29] It's crucial to control the reaction's exotherm by carefully managing the rate of alkyl halide addition and using an ice bath if necessary.[29] A primary side reaction, especially at higher temperatures, is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[29][31]
Frequently Asked Questions (FAQs)
Q: Why are ethereal solvents like diethyl ether and THF typically used for Grignard reactions?
A: Ethereal solvents are ideal for several reasons. Firstly, they are aprotic, meaning they lack acidic protons that would quench the Grignard reagent.[10] Secondly, the lone pairs of electrons on the ether's oxygen atom coordinate with and stabilize the magnesium atom of the Grignard reagent, keeping it in solution.[32]
Q: Can I use a solvent other than ether or THF?
A: While other polar aprotic solvents can be used, it's crucial to ensure they do not react with the Grignard reagent. Halogenated solvents, for instance, are incompatible.[32] For most standard applications, anhydrous diethyl ether or THF are the recommended and most reliable choices.[5]
Q: How can I be sure my solvent is truly anhydrous?
A: While commercially available anhydrous solvents are of high quality, their water content can increase upon storage. For highly sensitive reactions, it is best practice to dry the solvent immediately before use. A common laboratory method for drying THF is distillation from sodium/benzophenone.[18][33] The formation of a deep blue or purple color indicates that the solvent is anhydrous. Alternatively, solvents can be passed through a column of activated alumina or dried over molecular sieves.[18][19][34]
Q: What is the best way to dry my glassware?
A: The two most effective methods are oven-drying and flame-drying.
-
Oven-Drying: Place disassembled glassware in a laboratory oven at 125-150°C for at least 4 hours, or preferably overnight.[12][13][14][15] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas.[13][14][15]
-
Flame-Drying: Assemble the clean, dry-to-the-touch apparatus. Heat the glassware with a heat gun or a gentle Bunsen burner flame under a vacuum or a flow of inert gas until all visible moisture has been driven off.[12][15][16] Allow the glassware to cool completely under the inert atmosphere before adding reagents.[16]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Diethyl Ether via Distillation from Sodium
Safety Note: This procedure involves metallic sodium, which is highly reactive with water. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE).
-
Pre-drying: Pre-dry the diethyl ether by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.[35][36]
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven or flame-dried.[37]
-
Sodium Addition: Carefully add small, thinly sliced pieces of metallic sodium to the pre-dried diethyl ether in the distillation flask.[36][37] The sodium will react with any residual water, producing hydrogen gas.
-
Reflux (Optional): Gently reflux the ether over the sodium for about an hour to ensure complete drying.
-
Distillation: Distill the diethyl ether, collecting the fraction that boils at approximately 34-35°C.[35] Crucially, do not distill to dryness , as this can concentrate explosive peroxides that may have formed in the ether.[38]
-
Storage: Collect the anhydrous ether in a dry, sealed flask under an inert atmosphere. It should be used promptly.
Protocol 2: Standard Setup for a Grignard Reaction Under an Inert Atmosphere
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously oven-dried or flame-dried.[29][39]
-
Inert Atmosphere: Flush the entire system with a dry, inert gas (nitrogen or argon) for several minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.[21][40]
-
Reagent Addition:
-
Place the magnesium turnings in the reaction flask.
-
Add a portion of the anhydrous solvent (e.g., THF or diethyl ether) to the flask.
-
Dissolve the organic halide in additional anhydrous solvent and place this solution in the dropping funnel.
-
-
Initiation: Add a small amount (approx. 10%) of the organic halide solution to the magnesium suspension.[29] Observe for signs of reaction (gentle boiling, cloudiness). If no reaction starts, apply one of the activation methods described in the troubleshooting guide.
-
Reaction Progression: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. Use external cooling if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most or all of the magnesium has been consumed.[9][31]
Quantitative Data Summary
| Drying Method for Glassware | Residual Water Level | Suitability for Grignard Synthesis | Reference(s) |
| Air-Drying | High | Unsuitable | [12] |
| Acetone Rinse, then Air-Dry | Moderate | Generally Insufficient | [9][12] |
| Oven-Drying (>125°C, >4h) | Very Low | Excellent | [12][14][15] |
| Flame-Drying (under inert gas) | Very Low | Excellent | [12][15][16] |
| Solvent Drying Agent | Typical Use | Efficacy | Reference(s) |
| Anhydrous CaCl₂ | Pre-drying ethers | Moderate | [35][41] |
| Anhydrous MgSO₄ / Na₂SO₄ | General solvent drying | Good | [41] |
| Molecular Sieves (3Å or 4Å) | Drying ethers, THF | Very Good | [15][19][34] |
| Sodium / Benzophenone | Drying ethers, THF | Excellent (indicator for dryness) | [18][33][41] |
| Calcium Hydride (CaH₂) | Drying hydrocarbons, ethers | Excellent (reacts to destroy water) | [41] |
References
- Grignard reagents - Chemguide. [Link]
- Grignard reaction - Wikipedia. [Link]
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale - Organic Process Research & Development. [Link]
- Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]
- Why Grignard Reagents React With W
- What happens when a Grignard reagent is treated with w
- (a) Explain why Grignard reagents should be prepared under anhydrous cond.. - Filo. [Link]
- Grignard reagent should be prepared under anhydrous condition. Explain - YouTube. [Link]
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Grignard reagent - Sciencemadness Wiki. [Link]
- Preparation of Diethyl Ether | PDF - Scribd. [Link]
- Explain reason:(a) Grignard reagent should be prepared under anhydrou - askIITians. [Link]
- Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem. [Link]
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. - Study.com. [Link]
- Grignard Reaction - Sub-Ambient Temperatures & Inert
- Diethyl ether - Sciencemadness Wiki. [Link]
- Solved Why is it important to have anhydrous conditions - Chegg.com. [Link]
- why grignard reagent is prepared under anhydrous conditions? - YouTube. [Link]
- Using oven dried glassware - University of York. [Link]
- Video: Preparing Anhydrous Reagents and Equipment - JoVE. [Link]
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
- Anhydrous diethyl ether - YouTube. [Link]
- 1.2F: Drying Glassware - Chemistry LibreTexts. [Link]
- What Is Anhydrous Diethyl Ether? - Sciencing. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent - Journal of Chemical Educ
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
- How anhydrous diethyl ether is made? how we can get rid of all the water to get a dry ether? : r/chemhelp - Reddit. [Link]
- Drying Agents - Removing water from organic solvents - Chemistry Infolab. [Link]
- Grignard Reaction - University of Wisconsin-Madison. [Link]
- Treatment method for recovering tetrahydrofuran
- 19. The Grignard Reaction - University of Connecticut. [Link]
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
- What are Grignard reagent preparation precautions during prepar
- Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride - Google P
- Video Tutorial of a Grignard Reaction - YouTube. [Link]
- Performing a Reaction Under an Inert
- GRIGNARD REACTION || THF(tetrahydrofuran) drying with Sodium and Benzophenone - YouTube. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
- 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews. [Link]
Sources
- 1. (a) Explain why Grignard reagents should be prepared under anhydrous cond.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Explain reason:(a) Grignard reagent should be prepared under anhydrou - askIITians [askiitians.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. leah4sci.com [leah4sci.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 15. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mt.com [mt.com]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. researchgate.net [researchgate.net]
- 25. lookchem.com [lookchem.com]
- 26. homework.study.com [homework.study.com]
- 27. chegg.com [chegg.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. community.wvu.edu [community.wvu.edu]
- 31. reddit.com [reddit.com]
- 32. quora.com [quora.com]
- 33. m.youtube.com [m.youtube.com]
- 34. reddit.com [reddit.com]
- 35. scribd.com [scribd.com]
- 36. sciencing.com [sciencing.com]
- 37. youtube.com [youtube.com]
- 38. Diethyl ether - Sciencemadness Wiki [sciencemadness.org]
- 39. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 40. youtube.com [youtube.com]
- 41. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Troubleshooting Grignard Reaction Initiation for Fluorinated Aromatics
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with one of the most powerful, yet sensitive, reactions in synthetic chemistry: the Grignard reaction, specifically with fluorinated aromatic substrates.
The presence of fluorine on an aromatic ring introduces unique electronic challenges. While the direct formation of a Grignard reagent from a carbon-fluorine bond is exceptionally difficult due to the bond's immense strength and is not feasible under standard conditions, researchers often need to form a Grignard reagent at a different halogen site (Br, Cl, or I) on a fluorine-containing ring.[1][2][3] The strong electron-withdrawing nature of fluorine can deactivate the entire system, making even these reactions sluggish and difficult to initiate. This guide provides in-depth, field-proven insights to overcome these initiation hurdles.
Visual Troubleshooting Workflow
Before diving into detailed protocols, this workflow provides a high-level overview of the troubleshooting process. If your reaction fails to initiate, follow these steps to diagnose the most likely issues.
Caption: A logical decision tree for troubleshooting Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no signs of starting after adding the aryl halide. What is the most common cause of failure?
A: The two most probable culprits are an unreactive magnesium surface and the presence of moisture.[4][5]
-
Magnesium Passivation: Magnesium turnings are invariably coated with a thin, passivating layer of magnesium oxide (MgO).[4] This layer is inert and acts as a physical barrier, preventing the magnesium metal from reacting with your aryl halide. It is essential to activate the magnesium to remove this oxide layer and expose a fresh, reactive surface.
-
Water Contamination: Grignard reagents are extremely potent bases and will be instantly quenched by even trace amounts of water or other protic sources.[6][7][8] This is why all glassware must be rigorously dried (preferably flame-dried under vacuum) and all solvents must be strictly anhydrous.[9]
Q2: I used iodine for activation, but the purple color persists and nothing is happening. What's my next move?
A: This indicates that the activation has not been successful. Do not add all of your aryl halide. Instead, try the following:
-
Add a small aliquot (~5-10%) of your aryl halide solution. The halide itself can help disrupt the MgO layer in the presence of the activator.
-
Apply gentle, localized heat. Use a heat gun to warm the spot where the magnesium and iodine are resting.[10][11] The goal is to see the purple iodine vapors sublime and react on the metal surface. Once the iodine color disappears, the reaction has likely initiated.
-
Mechanical Agitation: If heating doesn't work, you can (carefully, under an inert atmosphere) use a dry glass rod to crush some of the magnesium turnings against the bottom of the flask.[5][12] This physically breaks the oxide layer.
Q3: Which solvent is superior for these reactions: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)?
A: For less reactive aryl halides, such as fluorinated systems, THF is generally the preferred solvent. [9][13]
-
Causality: The superiority of THF stems from its properties as a Lewis base and its higher boiling point. The oxygen atom in THF is sterically more accessible than in diethyl ether, allowing it to form a more stable coordination complex with the magnesium center of the Grignard reagent.[14][15] This stabilization is crucial. Furthermore, THF's higher boiling point (66 °C vs. 35 °C for Et₂O) allows you to heat the reaction to reflux if necessary to achieve initiation, a common requirement for sluggish systems.[13]
Q4: I'm observing a significant amount of biaryl homocoupling product (Ar-Ar). How can I minimize this side reaction?
A: This is likely a Wurtz-type coupling reaction, where the already-formed Grignard reagent (Ar-MgX) acts as a nucleophile and attacks a molecule of the starting material (Ar-X).[4][9] To minimize this:
-
Ensure Slow Addition: Once the reaction has initiated, add the remainder of your aryl halide solution very slowly (dropwise) to maintain a low instantaneous concentration of the starting material.
-
Maintain Moderate Temperature: While heat may be needed for initiation, cool the reaction back to room temperature or slightly above once it is self-sustaining. High temperatures can favor the coupling side reaction.
-
Use Dilute Conditions: Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
Q5: Direct formation from my fluorinated aryl bromide is failing. Is there a more robust alternative?
A: Yes. When direct insertion of magnesium is unsuccessful, the most powerful alternative is a halogen-magnesium exchange reaction.
-
Mechanism & Rationale: This method uses a more reactive, commercially available Grignard reagent (like isopropylmagnesium chloride, i-PrMgCl) to swap its magnesium with the halogen on your substrate. The reaction is driven by the formation of a more stable Grignard reagent (your desired arylmagnesium species).
-
The "Turbo Grignard": For particularly challenging substrates, the use of i-PrMgCl·LiCl complex, known as the "Turbo Grignard," is highly recommended.[6][10] The lithium chloride breaks up magnesium aggregates, increasing the solution-phase reactivity and accelerating the exchange.[10]
Key Experimental Protocols
Protocol 1: Chemical Activation of Magnesium Turnings
This protocol must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Preparation: Place magnesium turnings (1.2 equivalents relative to your aryl halide) into a three-necked, round-bottom flask that has been flame-dried under vacuum and allowed to cool under an inert atmosphere. The flask should be equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Select an Activator (See Table 1):
-
Method A (Iodine): Add a single, small crystal of iodine (I₂).
-
Method B (1,2-Dibromoethane): Add 1,2-dibromoethane (DBE, ~5 mol%) via syringe.
-
-
Activation:
-
For Iodine: Gently warm the flask with a heat gun until purple vapors of iodine are observed.[16] The reaction is activated when the purple color fades upon reaction with the magnesium.
-
For DBE: Gentle warming should initiate vigorous bubbling (evolution of ethylene gas) from the magnesium surface.[16] This indicates a fresh surface is being exposed.
-
-
Completion: Once the visual cues of activation cease, allow the flask to cool to room temperature before adding any solvent. The magnesium should appear shinier and more reactive.
Protocol 2: Grignard Reagent Formation and Initiation
-
Solvent Addition: To the freshly activated magnesium, add approximately one-third of your total anhydrous THF via cannula. Begin stirring.
-
Prepare Halide Solution: In the dropping funnel, add your fluorinated aryl halide (1.0 equivalent) dissolved in the remaining two-thirds of the anhydrous THF.
-
Initiation: Add a small portion (~10%) of the aryl halide solution from the dropping funnel to the stirring magnesium suspension.
-
Observation: Watch for signs of reaction initiation. These include:
-
A gentle, spontaneous reflux of the solvent.
-
The disappearance of the iodine color (if used).
-
The formation of a cloudy, grayish, or brownish appearance in the solution.
-
-
Troubleshooting Initiation: If the reaction does not start within a few minutes, gently warm the flask with a heat gun. If it still fails, refer back to the FAQ section.
-
Controlled Addition: Once initiation is confirmed, add the rest of the aryl halide solution dropwise at a rate that maintains a steady but controlled reflux. An overly rapid addition can lead to an uncontrollable exotherm and promote side reactions.[4]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has been consumed. The resulting solution is your Grignard reagent, ready for the next step.
Data Summary Table
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Reagent(s) | Typical Loading (mol%) | Visual Cue for Initiation | Key Considerations |
| Iodine | I₂ | 1-2 crystals | Disappearance of purple color | Simple and effective; residual iodine does not typically interfere.[9][10] |
| Dibromoethane | 1,2-Dibromoethane (DBE) | 5 mol% | Evolution of ethylene gas (bubbling) | Very effective; produces MgBr₂ which can help solubilize the Grignard reagent.[10][16] |
| Knochel's Method | DBE + TMSCl | 5 mol% each | Vigorous bubbling | Highly potent activation for very difficult cases; TMSCl helps break down oxides.[10] |
References
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- National Institutes of Health (NIH). (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.
- ResearchGate. (n.d.). A simplified preparation of activated magnesium for grignard reagents.
- PubMed. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- ACS Publications. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle.
- ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Quora. (2021). Why isn't fluorine used in a Grignard reagent?.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Reddit. (2022). Which method is the best to conduct the Grignard reaction?.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Chemguide. (n.d.). grignard reagents.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent.
- ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Science.gov. (n.d.). grignard reagents: Topics by Science.gov.
- Wikipedia. (n.d.). Grignard reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
- Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. leah4sci.com [leah4sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stabilizers for preventing premature polymerization of 3,4-Difluorostyrene
Technical Support Center: 3,4-Difluorostyrene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, a valued researcher, with in-depth, field-proven insights into the handling and stabilization of this highly reactive monomer. As your Senior Application Scientist, my goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is my this compound polymerizing on its own, and what factors make it worse?
A1: this compound, like other styrene monomers, undergoes spontaneous free-radical polymerization.[1][2] This process is initiated when the vinyl group's double bond breaks, forming a highly reactive free radical. This radical then rapidly attacks other monomer units in a chain reaction, leading to the formation of oligomers and polymers.
Several environmental factors can trigger or accelerate this undesirable polymerization:
-
Heat: Elevated temperatures provide the activation energy needed to initiate radical formation. The polymerization reaction itself is exothermic, meaning it releases heat, which can create a dangerous feedback loop leading to a runaway reaction.[3][4]
-
Light: UV light possesses sufficient energy to initiate radical formation. Storing the monomer in clear containers or exposing it to sunlight is a common cause of premature polymerization.[5][6]
-
Oxygen: While seemingly counterintuitive, a small amount of dissolved oxygen is necessary for common phenolic inhibitors like 4-tert-butylcatechol (TBC) to function effectively.[6] However, in the absence of an appropriate inhibitor, oxygen can contribute to the formation of peroxide radicals, which are potent polymerization initiators.[6]
-
Contaminants: Impurities such as metal ions (e.g., from rust) or accidental introduction of radical initiators can catalyze polymerization.
Q2: What is the role of the stabilizer included in the this compound I purchased?
A2: The stabilizer, most commonly 4-tert-butylcatechol (TBC) , is a polymerization inhibitor added by the manufacturer to ensure the monomer's stability during transport and storage.[6][7] It is a crucial component for preventing the uncontrolled polymerization that would otherwise occur. TBC does not prevent polymerization indefinitely; its effectiveness depletes over time, especially under improper storage conditions.[4]
Q3: How does 4-tert-butylcatechol (TBC) actually work to prevent polymerization?
A3: TBC is a free-radical scavenger. Its mechanism relies on the presence of a small amount of dissolved oxygen.[6] The process unfolds as follows:
-
A monomer molecule (M) may form a radical (R•) when exposed to heat or light.
-
This radical reacts with dissolved oxygen (O₂) much faster than it reacts with another monomer, forming a peroxide radical (ROO•).[6]
-
TBC then efficiently intercepts and neutralizes this peroxide radical, terminating the chain reaction before any significant polymer growth can occur.[6][8]
This mechanism effectively "inhibits" the polymerization process, protecting the monomer's integrity.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
Q4: I see solid particles or notice my monomer has become viscous. What happened and what should I do?
A4: The presence of solid particles (polymer) or an increase in viscosity are clear signs that premature polymerization has occurred. This indicates that the stabilizer has been depleted or the storage conditions were inadequate.
Immediate Actions:
-
Assess the Extent: If only a small amount of polymer is present, the remaining monomer may be salvageable after purification. However, if the bulk of the material is viscous or solid, it is likely unusable and should be disposed of as hazardous waste according to your institution's safety protocols.[5]
-
Do NOT Heat: Never attempt to melt the polymer by heating the entire container. This can accelerate the polymerization of the remaining monomer, leading to a dangerous pressure buildup and a potential runaway reaction.[4][9]
-
Purify if Viable: If the majority of the monomer is still liquid, you must separate it from the polymer and depleted inhibitor before use. The recommended method is purification via an inhibitor removal column (see Q5 for protocol).
Q5: My downstream reaction requires an inhibitor-free monomer. How do I safely and effectively remove the TBC stabilizer?
A5: Removing the inhibitor is a critical step for most polymerization reactions (e.g., ATRP, RAFT) or when using catalysts sensitive to phenolic compounds.[10] The most common and recommended laboratory method is passing the monomer through a column packed with activated alumina.[10][11]
Experimental Protocol: Inhibitor Removal using an Alumina Column
Materials:
-
This compound containing TBC inhibitor
-
Activated alumina (basic or neutral, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Receiving flask (amber glass recommended)
-
Funnel
-
Inert atmosphere (Nitrogen or Argon) is recommended for sensitive applications
Step-by-Step Methodology:
-
Column Preparation: Securely clamp the chromatography column in a fume hood. Place a small plug of glass wool at the bottom to retain the alumina.
-
Packing the Column: Fill the column approximately three-quarters full with activated alumina. Gently tap the column to ensure even packing and remove air voids. The amount of alumina needed depends on the volume of monomer; a 10:1 to 20:1 weight ratio of monomer to alumina is a good starting point.
-
Pre-wetting (Optional but Recommended): Pre-wash the column with a small amount of a dry, inert solvent (e.g., hexane) and allow it to drain completely. This can help ensure a more uniform flow.
-
Loading the Monomer: Carefully pour or add the this compound dropwise onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column under gravity. The TBC will be adsorbed by the alumina, and the purified, inhibitor-free monomer will elute from the bottom.
-
Collection: Collect the purified monomer in a clean, dry, amber-colored receiving flask to protect it from light.
-
Immediate Use or Re-stabilization: Crucially, inhibitor-free styrene is highly unstable. You should use it immediately in your reaction. If storage is absolutely necessary (not recommended), it must be stored at very low temperatures (e.g., -20°C) and for a very short period. For longer storage, a fresh, known amount of inhibitor must be added.
Q6: I removed the inhibitor, but my reaction is still not working as expected. What could be the problem?
A6: If your reaction is failing after inhibitor removal, consider these possibilities:
-
Residual Oligomers: The starting monomer may have already contained a small, invisible amount of low-molecular-weight polymers (oligomers). These species can interfere with sensitive polymerization kinetics or other chemical reactions. Detecting them often requires advanced analytical techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry (LC-MS, GC-MS).[12][13] If suspected, vacuum distillation of the monomer (after inhibitor removal) can separate the pure monomer from non-volatile oligomers.[11]
-
Incomplete Inhibitor Removal: The alumina column may have been saturated. You can test for the presence of TBC using a simple colorimetric test with sodium hydroxide or by more quantitative methods like HPLC.
-
Oxygen Contamination: For many controlled polymerization techniques like ATRP, stringent exclusion of oxygen is paramount. Ensure your reaction setup is truly inert.
Part 3: Data Summaries & Visualizations
Data Presentation: Comparison of Common Stabilizers
| Stabilizer | Chemical Name | Typical Concentration | Removal Method | Key Considerations |
| TBC | 4-tert-butylcatechol | 10-50 ppm | Alumina Column, Alkaline Wash (NaOH)[7][11][14] | Requires O₂ to function effectively[6]; industry standard for styrenes. |
| HQ | Hydroquinone | 100-1000 ppm | Alumina Column, Alkaline Wash (NaOH)[15] | Less potent than TBC[16]; can sublime during vacuum distillation. |
| MEHQ | Monomethyl Ether of Hydroquinone | 10-200 ppm | Alumina Column, Alkaline Wash (NaOH)[11] | Common in acrylates and methacrylates. |
Visualization: Free-Radical Polymerization & TBC Inhibition
This diagram illustrates the competing pathways of polymerization and inhibition. In an unstabilized system, the monomer radical propagates. In a stabilized system, TBC and oxygen intercept the radical, preventing polymer chain growth.
Caption: Mechanism of free-radical polymerization vs. TBC inhibition.
Visualization: Experimental Workflow for Monomer Purification
This flowchart outlines the decision-making process and steps for preparing inhibitor-free this compound for a reaction.
Caption: Workflow for the purification of this compound.
References
- Study.com. (n.d.). Describe the mechanism of the polymerization of styrene.
- IJCRT. (2022).
- Gnanou, Y., & Tordo, P. (2002). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Journal of the American Chemical Society.
- Nails Magazine. (2025). How To Store Liquid Monomers for Maximum Shelf Life. [Link]
- Sepcor. (n.d.).
- Chemistry LibreTexts. (2015).
- Cheresources.com Community. (2010).
- Queensland Alliance for Environmental Health Sciences. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Monomers: The Crucial Role of Inhibitor 701. [Link]
- ResearchGate. (2014).
- MDPI. (n.d.).
- Google Patents. (n.d.). RU2229472C1 - Method of treating styrene to remove inhibitor and moisture.
- Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. [Link]
- PubMed. (n.d.).
- Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer. [Link]
- ResearchGate. (2011). New stabilizers for polystyrene based on 2-N-salicylidene-5-(substituted)-1,3,4-thiadiazole compounds. [Link]
- Lion. (2025). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. [Link]
- ResearchGate. (n.d.). Insulin Oligomers: Detection, Characterization and Quantification Using Different Analytical Methods. [Link]
- Google Patents. (n.d.).
- Kumar, S. T., et al. (2023). Simultaneous Determination of Size and Shape of Single α-Synuclein Oligomers in Solution.
- ResearchGate. (n.d.). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. [Link]
- National Institutes of Health. (2023).
- Hosea Chem. (2024).
- American Chemical Society. (n.d.).
Sources
- 1. homework.study.com [homework.study.com]
- 2. ijcrt.org [ijcrt.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 5. Mia Secret Store [miasecretstore.com]
- 6. metrohm.com [metrohm.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 9. scribd.com [scribd.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 12. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 13. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US2225471A - Stabilization of styrene - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Thermal degradation of poly(2,4-Difluorostyrene) during processing
Technical Support Center: Poly(2,4-Difluorostyrene) Processing
Welcome to the technical support guide for Poly(2,4-Difluorostyrene) (P2,4DFS). This document is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing P2,4DFS in their applications. As a specialty fluoropolymer, P2,4DFS offers unique properties, but its processing requires careful control to prevent thermal degradation, which can compromise the material's integrity and performance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental processing.
Troubleshooting Guide & FAQs
This section addresses common problems observed during the processing of Poly(2,4-Difluorostyrene), providing insights into their root causes and offering systematic solutions.
Question 1: My processed P2,4DFS is exhibiting a yellow or brown discoloration. What is the cause and how can I prevent it?
Answer:
Discoloration is a primary indicator of thermal degradation. The chromophores responsible for the color are often formed by oxidation or conjugation within the polymer backbone after initial degradation events. The C-F bond in P2,4DFS is strong, but the polymer backbone is susceptible to degradation at excessive temperatures, similar to standard polystyrene.
Possible Causes:
-
Excessive Melt Temperature: The most common cause is setting the barrel or die temperature too high. While fluorination can slightly increase the thermal stability compared to standard polystyrene, it does not make the polymer immune to degradation.[1][2]
-
Long Residence Time: Keeping the polymer melt in the extruder or molding machine for an extended period, even at an acceptable temperature, allows for cumulative heat exposure and degradation.[3]
-
Contamination: The presence of oxygen (from air entrapment), moisture, or residual catalyst from polymerization can initiate or accelerate degradation pathways.[4][5] Degraded polymer residue from previous runs can also break off and contaminate the new material, appearing as black or brown specks.[5]
Troubleshooting Steps:
-
Verify Temperature Settings: Calibrate the thermocouples on your processing equipment. Gradually decrease the melt temperature in 5°C increments until the discoloration is eliminated, while ensuring the viscosity remains in a workable range.
-
Minimize Residence Time: Ensure a continuous and efficient process. For injection molding, try to match the shot size to be between 60-70% of the machine's maximum capacity to avoid having material sit in the barrel for too long.[3] For extrusion, ensure a steady feed rate.
-
Purge the Equipment: Before processing P2,4DFS, thoroughly purge the machine with a thermally stable resin like a high-viscosity polyethylene or a commercial purging compound to remove any residues from previous materials.[5][6]
-
Ensure Proper Drying: Although fluoropolymers are generally hydrophobic, surface moisture can be present.[4] Dry the P2,4DFS pellets according to the supplier's recommendations, typically in a vacuum or desiccant dryer, to prevent hydrolytic degradation at high temperatures.
Question 2: I'm observing a significant drop in melt viscosity and the final product is brittle. What is happening to the polymer?
Answer:
A decrease in melt viscosity and subsequent brittleness in the solid state are strong evidence of a reduction in polymer molecular weight. This is caused by thermal degradation through a process called chain scission, where the main polymer chain is broken into smaller fragments.
Causality: The degradation mechanism for polystyrene-based polymers typically involves random and chain-end scissions.[7][8] At processing temperatures, thermal energy can become sufficient to break C-C bonds in the polymer backbone. This process is irreversible and leads to a lower average molecular weight, which directly correlates with reduced melt viscosity and poor mechanical properties like toughness and elongation at break.
Troubleshooting Workflow:
Caption: Workflow for addressing reduced molecular weight.
Corrective Actions:
-
Optimize Thermal Profile: Lower the processing temperature to the minimum required for a homogenous melt and adequate flow. The fluorination may slightly alter the ideal processing window compared to standard polystyrene.[1]
-
Reduce Shear Heating: High screw speeds in an extruder or injection molder can generate significant frictional heat, raising the melt temperature above the setpoint. Reduce the screw RPM to minimize this effect.[3]
-
Perform Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), to compare the molecular weight of your processed material against the virgin resin. This provides quantitative evidence of degradation.
Question 3: What are the primary degradation products of P2,4DFS, and are there any specific safety concerns?
Answer:
The thermal degradation of P2,4DFS, like other polystyrenes, primarily proceeds through depolymerization and random chain scission.[9][10] This process breaks the polymer down into smaller molecules.
Expected Degradation Products:
-
Monomer: The primary product is likely to be the 2,4-Difluorostyrene monomer, formed by "unzipping" from chain ends or after a scission event.
-
Oligomers: Dimers, trimers, and other short-chain fragments of the polymer will also be present.[8]
-
Aromatics: At higher temperatures, further fragmentation can lead to the formation of other aromatic compounds like toluene and ethylbenzene, although the substitution pattern will be influenced by the fluorine atoms.[11][12]
-
Fluorinated Compounds: There is a potential for the release of small, volatile fluorinated compounds, including hydrogen fluoride (HF), especially if degradation occurs in the presence of moisture or at very high temperatures.
Safety Precautions:
-
Ventilation is CRITICAL: Processing of any fluoropolymer at or near its degradation temperature requires excellent local exhaust ventilation. Inhalation of degradation fumes can be hazardous.
-
Hydrogen Fluoride (HF) Risk: While the C-F bond is very stable, its cleavage can lead to the formation of HF, which is highly corrosive and toxic. Ensure that all personnel are aware of this potential hazard and that appropriate safety protocols are in place.
-
Equipment Corrosion: Acidic degradation products like HF can corrode processing equipment. Use corrosion-resistant metals (e.g., specific grades of stainless steel or nickel alloys) for screws, barrels, and dies where prolonged high-temperature processing is expected.
Caption: Primary thermal degradation pathways for P2,4DFS.
Data Summary & Recommended Parameters
The ideal processing parameters for P2,4DFS depend on the specific molecular weight of the resin and the equipment being used. The following table provides a general starting point and suggested adjustments for troubleshooting.
| Parameter | Typical Starting Range | Troubleshooting Adjustment (If Degradation Occurs) | Rationale |
| Melt Temperature | 220 - 260°C | Decrease in 5°C increments | Reduces the rate of thermal scission reactions.[3][4] |
| Mold/Die Temp. | 60 - 90°C | Decrease to improve cooling | Can help "freeze in" the desired shape faster, but may increase stress if too low. |
| Screw Speed | 30 - 70 RPM | Decrease to < 40 RPM | Minimizes shear heating and mechanical stress on the polymer chains.[3] |
| Residence Time | < 5 minutes | Minimize as much as possible | Limits the duration of thermal exposure, reducing cumulative degradation.[3] |
| Back Pressure | 0.3 - 0.7 MPa (50-100 psi) | Decrease to minimum required | High back pressure increases shear and residence time.[5] |
Experimental Protocol: Assessing Thermal Stability
To quantitatively assess the thermal stability of your P2,4DFS and determine its processing window, Thermogravimetric Analysis (TGA) is the standard method.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation (Tonset) and the temperature of maximum mass loss rate (Tmax) for a P2,4DFS sample.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen (N2) gas supply
-
P2,4DFS sample (5-10 mg), either as powder or cut from a pellet
-
TGA sample pans (platinum or ceramic)
-
Microbalance
Procedure:
-
Instrument Preparation: Turn on the TGA and the N2 gas supply. Ensure the purge gas flow rate is set according to the instrument's recommendation (e.g., 50 mL/min).[13]
-
Sample Preparation: Weigh approximately 5-10 mg of the P2,4DFS sample directly into a tared TGA pan. Record the exact weight.
-
Loading: Carefully place the sample pan into the TGA furnace.
-
Method Setup: Program the TGA with the following temperature profile:
-
Equilibration: Hold at 30°C for 5 minutes to allow the furnace to stabilize.
-
Heating Ramp: Heat from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[13] A nitrogen atmosphere is used to study the inherent thermal stability without the influence of oxidation.
-
Isothermal Hold (Optional): Hold at 600°C for 5-10 minutes to ensure all volatile components are removed.
-
-
Run Analysis: Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The Tonset is typically determined as the temperature at which 5% mass loss occurs.[14] This represents the beginning of significant degradation.
-
Plot the first derivative of the mass loss curve (DTG curve). The peak of this curve corresponds to the Tmax , the temperature at which the rate of degradation is fastest.
-
Interpretation: The Tonset provides a conservative upper limit for your processing temperature. It is advisable to keep your maximum processing temperature at least 20-30°C below the measured Tonset to provide a safety margin.
References
- Celanese. (n.d.). Processing and Troubleshooting Guide.
- Distrupol. (n.d.). Top ten troubleshooting tips for moulding both engineering and commodity polymers.
- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.
- Plastemart. (n.d.). Troubleshooting in polymer processing.
- Polymer Chemistry (RSC Publishing). (n.d.). A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin.
- Amazon S3. (2019). Troubleshooting Guide for Injection Molding.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene.
- Semantic Scholar. (2014). Synthesis of polystyrene modified with fluorine atoms: Monomer reactivity ratios and thermal behavior.
- Murakata, T., Yosikawa, T., Suzuki, T., & Sato, S. (1992). Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. Polymer.
- Wilkie, C. A., & nineteen others. (1999). Thermal Degradation of Blends of Polystyrene and poly(sodium 4-styrenesulfonate) and the copolymer, poly(styrene-co-sodium 4-sty.
- ResearchGate. (n.d.). Thermal degradation of polystyrene in different environments.
- ResearchGate. (n.d.). The Mechanism of Poly(Styrene) Degradation.
- Maharana, T., Negi, Y.S., & Mohanty, B. (2021). Pyrolysis of Polystyrene Waste: A Review. PMC - NIH.
- Onwudili, J. A., & Williams, P. T. (n.d.). Composition of products from the pyrolysis of polyethylene and polystyrene in a closed batch reactor: Effects of temperature and residence time. Aston Research Explorer.
- Research, Society and Development. (2022). Thermal and toxicological analysis of commercial polystyrene with recycled polystyrene.
- ResearchGate. (n.d.). Pyrolysis of Polystyrene Plastic Wastes with Some Organic Compounds for Enhancing Styrene Yield.
Sources
- 1. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of polystyrene modified with fluorine atoms: Monomer reactivity ratios and thermal behavior | Semantic Scholar [semanticscholar.org]
- 3. Troubleshooting in polymer processing [atozplastics.com]
- 4. troubleshooting [distrupol.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. celanese.com [celanese.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. rsdjournal.org [rsdjournal.org]
- 14. epublications.marquette.edu [epublications.marquette.edu]
Addressing challenges in the scale-up of 3,4-Difluorostyrene production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 3,4-Difluorostyrene. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable monomer from the laboratory bench to pilot and production scales. We will explore common synthetic routes, troubleshoot frequent challenges, and provide detailed protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
This compound is a critical building block in medicinal chemistry and materials science, often incorporated into molecules to enhance their metabolic stability or modify their electronic properties.[1] However, transitioning its synthesis from gram-scale laboratory procedures to kilogram-scale production introduces significant hurdles. Issues such as reaction control, impurity profiles, and purification efficiency, which are manageable on a small scale, can become critical obstacles during scale-up.[2] This guide provides field-proven insights to address these challenges directly.
Section 1: Core Synthesis Routes & Scale-Up Considerations
Two prevalent methods for synthesizing this compound are the Wittig reaction and Grignard addition. While both are effective, they present distinct challenges when scaling up.
Route 1: The Wittig Reaction
This classic olefination method involves reacting 3,4-difluorobenzaldehyde with a phosphorus ylide.[3] The ylide is typically generated in situ from a phosphonium salt and a strong base.
Reaction Scheme: (3,4-F₂C₆H₃)CHO + (C₆H₅)₃P=CH₂ → (3,4-F₂C₆H₃)CH=CH₂ + (C₆H₅)₃PO
Primary Scale-Up Challenges:
-
Stoichiometric Byproduct: The reaction produces a stoichiometric amount of triphenylphosphine oxide ((C₆H₅)₃PO).[4] At a large scale, its removal can be complicated, often requiring multiple crystallizations or extensive chromatography, which impacts overall yield and process efficiency.
-
Base Selection and Handling: The generation of non-stabilized ylides requires strong, often pyrophoric bases like n-butyllithium (n-BuLi).[3] Handling large quantities of such reagents introduces significant safety and engineering challenges. While alternative bases like sodium amide or potassium phosphate can be used, they may affect reaction kinetics and yield.[3][5]
-
Solvent Choice: The reaction is traditionally performed in anhydrous ethereal solvents or halogenated solvents like dichloromethane.[5] At scale, the cost, environmental impact, and safety (flammability of ethers) of these solvents become major considerations.
Route 2: Grignard Reagent Addition & Elimination
This route typically involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with an electrophile and subsequent elimination to form the vinyl group. A common pathway is the reaction of 3,4-difluorobenzaldehyde with methylmagnesium bromide, followed by acid-catalyzed dehydration of the resulting secondary alcohol.
Reaction Scheme:
-
(3,4-F₂C₆H₃)CHO + CH₃MgBr → (3,4-F₂C₆H₃)CH(OMgBr)CH₃ → (3,4-F₂C₆H₃)CH(OH)CH₃ (after workup)
-
(3,4-F₂C₆H₃)CH(OH)CH₃ --[H⁺, Δ]--> (3,4-F₂C₆H₃)CH=CH₂
Primary Scale-Up Challenges:
-
Exothermicity: The formation of the Grignard reagent and its subsequent addition to the aldehyde are highly exothermic.[6][7] Without precise control of reagent addition rates and efficient heat dissipation, thermal runaways can occur, leading to safety hazards and the formation of significant byproducts.[7]
-
Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent and reduce yield.[8] Ensuring all reagents, solvents, and equipment are rigorously dry is critical and becomes more challenging in large-volume reactors.[6]
-
Dehydration Control: The final elimination step requires careful control of temperature and acid concentration to prevent polymerization of the styrene product or the formation of isomeric impurities.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Category A: Reaction Initiation & Control
Q1: My Grignard reaction from 3,4-difluorobromobenzene is failing to initiate at pilot scale. What are the common causes?
A1: This is a frequent scale-up issue. The primary causes are:
-
Insufficient Magnesium Activation: The passive oxide layer on the magnesium surface must be overcome. While mechanical stirring is often sufficient in the lab, larger reactors may require more vigorous activation. Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[7]
-
System Moisture: Traces of water in the solvent, on the glassware, or in the starting halide can prevent initiation. Ensure solvents are passed through activated alumina columns and that the reactor is flame-dried under a nitrogen stream or baked in an oven before use.
-
Low-Quality Magnesium: Use high-quality magnesium turnings with a high surface area. For large-scale reactions, avoid fine powders which can be overly reactive and difficult to control once initiated.
Q2: The Wittig reaction is showing poor conversion (<50%) even after extended reaction times. How can I improve the yield?
A2: Low conversion in a Wittig reaction at scale often points to issues with ylide formation or stability.
-
Ineffective Deprotonation: Ensure your base is active and added at the correct temperature (often -78 °C to 0 °C for n-BuLi) to generate the ylide efficiently. Incomplete deprotonation of the phosphonium salt is a common failure mode.
-
Ylide Decomposition: The phosphorus ylide, especially if non-stabilized, can be thermally unstable. Maintain the recommended reaction temperature. If the reaction requires heating, it may indicate a less reactive, "stabilized" ylide, which typically gives E-alkenes, though this is not a factor for styrene synthesis.[9]
-
Impure Aldehyde: The starting 3,4-difluorobenzaldehyde may contain acidic impurities (e.g., 3,4-difluorobenzoic acid from air oxidation) that quench the ylide. Purify the aldehyde by distillation or chromatography before use.
Category B: Byproduct Formation & Impurity Profiles
Q3: My final product is contaminated with significant amounts of triphenylphosphine oxide (TPPO) after distillation. How can I remove it more effectively?
A3: TPPO is a notorious byproduct in large-scale Wittig reactions. Its high boiling point and polarity make it difficult to separate from many products.
-
Optimized Crystallization: TPPO is often crystalline. After the reaction, you can sometimes precipitate a significant portion of the TPPO by adding a non-polar solvent like hexane or heptane and filtering the solids before distillation.
-
Acidic Wash: In some cases, washing the organic phase with a dilute acid solution can help partition the slightly basic TPPO into the aqueous layer, although this is not always effective.
-
Alternative Reagents: For future scale-up, consider using a Horner-Wadsworth-Emmons (HWE) reagent. This reaction uses a phosphonate ester and generates a water-soluble phosphate byproduct, which is much easier to remove during aqueous workup.[4]
Q4: After my Grignard synthesis and dehydration, I'm observing a significant amount of a dimeric impurity in the GC-MS analysis. What is it and how can I prevent it?
A4: The dimeric impurity is likely a biphenyl species, formed via Wurtz-type coupling of the Grignard reagent with unreacted starting halide. This is often caused by localized overheating.
-
Improve Heat Transfer: Ensure the reactor has adequate cooling capacity and efficient stirring to dissipate the heat from the exothermic Grignard formation.[2]
-
Control Addition Rate: Add the halide solution slowly and sub-surface to the magnesium suspension. This prevents a localized high concentration of the halide and helps maintain a steady temperature.[7] A syringe pump is ideal for this at the lab scale, while a controlled-addition pump should be used at the pilot scale.
Category C: Purification & Isolation at Scale
Q5: During vacuum distillation, my this compound product begins to polymerize in the reboiler. How can I prevent this?
A5: Styrenes are prone to thermal polymerization. This is a critical safety and yield issue during distillation.
-
Add a Polymerization Inhibitor: Before distillation, add a radical inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone to the crude product.[1] This is standard practice for storing and handling styrenes.
-
Minimize Residence Time: Use a distillation method with a short residence time, such as wiped-film or short-path distillation, especially for larger quantities. This minimizes the time the product spends at high temperatures.
-
Lower the Temperature: Perform the distillation under a higher vacuum to lower the boiling point and reduce the thermal stress on the material. This compound has a boiling point of 146.5 °C at atmospheric pressure, which can be significantly lowered under vacuum.[10]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the recommended method for storing bulk quantities of this compound? A: Store the purified monomer in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be refrigerated (2-8°C) and stabilized with an inhibitor like TBC to prevent polymerization.[10][11]
Q: Which analytical methods are best for assessing the purity of the final product at scale? A: A combination of techniques is recommended.
-
Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining the overall purity percentage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the structure of unknown impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are crucial for confirming the structure of the desired product and ensuring no isomeric impurities are present.
Q: Are there specific safety precautions for handling this compound? A: Yes. This compound is a flammable liquid.[14] All handling should be done in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, should be worn.[15]
Section 4: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis via Grignard and Dehydration
This protocol describes a robust method for a 1 mole scale synthesis.
Step A: Grignard Addition
-
Assemble a 5 L jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and a pressure-equalizing dropping funnel. Dry all glassware thoroughly.
-
Charge the reactor with magnesium turnings (26.7 g, 1.1 mol) and anhydrous tetrahydrofuran (THF, 500 mL).
-
In a separate dry flask, prepare a solution of 3,4-difluorobenzaldehyde (142.1 g, 1.0 mol) in anhydrous THF (500 mL).
-
Prepare a solution of methyl bromide (3M in diethyl ether, 367 mL, 1.1 mol) in the dropping funnel.
-
Slowly add ~10% of the methyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by a temperature increase and the formation of a cloudy, grey solution.[7]
-
Once initiated, cool the reactor jacket to 0-5°C and add the remaining methyl bromide solution dropwise over 2-3 hours, maintaining the internal temperature below 20°C.
-
After the addition is complete, stir for an additional hour.
-
Cool the Grignard solution to 0°C and slowly add the 3,4-difluorobenzaldehyde solution from Step 3, maintaining the internal temperature below 15°C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly pouring the mixture into a stirred solution of saturated aqueous ammonium chloride (1 L) in an ice bath.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(3,4-difluorophenyl)ethanol.
Step B: Dehydration
-
To the crude alcohol from Step A, add toluene (1 L) and a catalytic amount of p-toluenesulfonic acid (2 g).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by GC until the starting alcohol is consumed (typically 2-4 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Add TBC inhibitor (200 ppm) before concentrating the solvent.
-
Purify the crude this compound by fractional vacuum distillation.
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the distilled this compound in a suitable solvent like dichloromethane.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass spectrometer detector.[13]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the peak areas to determine the purity percentage. Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
Section 5: Visual Workflows and Data
Diagrams
Caption: A typical workflow for scaling chemical synthesis from lab to pilot plant.
Caption: Decision tree for initial troubleshooting of a failed synthesis reaction.
Data Tables
Table 1: Comparison of Synthesis Routes at 1 kg Scale
| Parameter | Wittig Reaction | Grignard & Dehydration |
| Primary Byproduct | Triphenylphosphine Oxide (Stoichiometric) | Magnesium Salts, Water |
| Ease of Byproduct Removal | Difficult; requires crystallization/chromatography | Easy; aqueous workup |
| Key Safety Concern | Handling strong bases (e.g., n-BuLi) | Controlling reaction exotherm |
| Moisture Sensitivity | High (ylide generation step) | Very High (Grignard reagent) |
| Typical Yield Range | 60-80% | 70-85% |
| Process Steps | 2 (Ylide gen. + reaction) | 2 (Addition + dehydration) |
Table 2: Common Impurities and Analytical Signatures
| Impurity | Likely Source | Identification Method | Prevention Strategy |
| 3,4-Difluorobenzoic Acid | Air oxidation of aldehyde starting material | GC-MS, HPLC | Purify aldehyde before use; store under inert gas. |
| Triphenylphosphine Oxide | Wittig Reaction | ¹H NMR, ³¹P NMR, LC-MS | Optimize workup; consider HWE alternative. |
| 1-(3,4-difluorophenyl)ethanol | Incomplete dehydration | GC, ¹H NMR | Increase reflux time or catalyst loading in dehydration step. |
| Dimeric Biphenyl Species | Wurtz coupling in Grignard synthesis | GC-MS | Improve temperature control and slow down halide addition.[7] |
| Polymer | Thermal/radical polymerization of product | GPC, Visual | Use inhibitor during distillation and storage.[1] |
References
- One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene (Source: ScienceDirect)
- Practical Challenges and Solutions to Continuous Grignard Chemistry (Source: AIChE)
- Analytical Methods (Source: Japan International Cooper
- Synthesis Problems Involving Grignard Reagents (Source: Master Organic Chemistry)
- The Heck reaction in the production of fine chemicals (Source: SciSpace)
- Process for synthesizing 3,4-difluorobenzonitrile - CN103539699A (Source: Google P
- Wittig Reaction (Source: Organic Chemistry Portal)
- Grignard Reaction, Mechanism, Reagent and Che
- This compound - LookChem (Source: LookChem)
- Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatiz
- Heck reaction – Knowledge and References (Source: Taylor & Francis)
- Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions (Source: Science of Synthesis)
- The Heck reaction in the production of fine chemicals | Request PDF (Source: ResearchG
- Analytical Services for Purity Determin
- Controlling exothermic reactions in Grignard synthesis (Source: BenchChem)
- Wittig Reaction - Examples and Mechanism (Source: Master Organic Chemistry)
- This compound - Apollo Scientific (Source: Apollo Scientific)
- Analytical Method Summaries (Source: U.S. EPA)
- Wittig Reaction - A Greener Approach (Source: Beyond Benign)
- This compound - ChemicalBook (Source: ChemicalBook)
- This compound - Sigma-Aldrich (Source: Sigma-Aldrich)
- This compound - PubChem (Source: PubChem)
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.
- Industrial preparation process for 3,4-difluorobenzonitrile - CN102690214A (Source: Google P
- 2,6-Difluorostyrene - PubChem (Source: PubChem)
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
- 2,6-DIFLUOROSTYRENE - ChemicalBook (Source: ChemicalBook)
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile (Source: Organic Syntheses)
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis (Source: HWS Labortechnik)
- Identifying common impurities in 3-Fluorofluoren-9-one synthesis (Source: BenchChem)
- Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction (Source: Organic Syntheses)
- 3,4-difluorobenzonitrile preparation method - CN103709071A (Source: Google P
- Process for Preparing 4,4' Difluorobenzophenone - US20090177014A1 (Source: Google P
- Standardization of fluorine-18 manufacturing processes: new scientific challenges for PET (Source: Royal Society of Chemistry)
- Palladium catalyzed Heck reaction of arenediazonium tetrafluoroborate salts with Baylis-Hillman adducts (Source: ResearchG
- Organic Syntheses Procedure (Source: Organic Syntheses)
- This compound Safety D
- This compound Product Inform
- Process for preparing 1,3-difluorobenzene - US5504264A (Source: Google P
Sources
- 1. This compound | 405-03-8 [amp.chemicalbook.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. beyondbenign.org [beyondbenign.org]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 405-03-8 [sigmaaldrich.com]
- 12. env.go.jp [env.go.jp]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS#:405-03-8 | Chemsrc [chemsrc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 3,4-Difluorostyrene: A Comparative Analysis Focused on GC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 3,4-Difluorostyrene, a key building block in the synthesis of various functional molecules, including pharmaceutical agents and advanced polymers, is no exception.[1][2][3] Its precise molecular structure, featuring a vinyl group and two fluorine atoms on the benzene ring, imparts unique electronic properties and reactivity.[4] However, these same characteristics can also lead to the formation of subtle but significant impurities during synthesis, such as positional isomers, oligomers, or process-related contaminants.[5][6]
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a robust, self-validating protocol, and objectively compare GC-MS with alternative techniques to empower researchers to make informed decisions for their analytical workflows.
The Analytical Imperative: Why GC-MS for this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[7][8] Its suitability for this compound, which has a boiling point of approximately 146.5 °C, is predicated on two core principles: the high-resolution separation power of Gas Chromatography and the definitive identification capabilities of Mass Spectrometry.[8][9]
-
Gas Chromatography (GC): The GC component separates the components of a mixture based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas, such as helium).[8] Volatile compounds like this compound are easily vaporized in the heated GC inlet and travel through the column at different speeds depending on their boiling points and affinities for the stationary phase. This allows for the effective separation of the main compound from impurities, even those with very similar structures.[10]
-
Mass Spectrometry (MS): As each separated component exits the GC column, it enters the mass spectrometer. Here, it is ionized, typically by a high-energy electron beam (Electron Ionization - EI), causing the molecule to fragment into a predictable pattern of charged ions.[8] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. By matching this spectrum against established libraries or interpreting the fragmentation pattern, unambiguous identification of the compound and its impurities is achieved.[11]
This powerful combination makes GC-MS an ideal method for both identifying and quantifying impurities, which is critical for regulatory compliance and ensuring product quality in pharmaceutical applications.[8][12]
Experimental Protocol: A Validated GC-MS Method
The following protocol is designed to be a robust starting point for the purity assessment of this compound. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and linearity.[10][12][13]
Sample Preparation
The goal of sample preparation is to create a solution that is compatible with the GC-MS system and falls within the instrument's linear dynamic range.
-
Step 1: Solvent Selection: Choose a high-purity, volatile solvent in which this compound is readily soluble and that does not co-elute with the analyte or key impurities. Dichloromethane (DCM) or Methanol are common choices.
-
Step 2: Dilution: Accurately prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.
-
Step 3: Working Solution: Perform a subsequent dilution to a working concentration of approximately 100 µg/mL. This concentration is typically sufficient to achieve a strong signal for the main peak while allowing for the detection of impurities at the 0.05-0.1% level.
Causality: Diluting the sample prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks and accurate quantification. The use of high-purity solvents minimizes the introduction of extraneous peaks that could interfere with the analysis.
Instrumentation and Parameters
The parameters below are typical for the analysis of volatile aromatic compounds. Optimization may be required based on the specific instrument and impurities of interest.
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC System or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of non-polar to moderately polar volatile compounds. The "ms" designation indicates high stability, ideal for mass spectrometry. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas that provides good separation efficiency. Constant flow mode ensures stable retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Split Ratio | 50:1 | Diverts a majority of the injected sample away from the column, preventing overload from the concentrated main peak and allowing for better resolution of trace impurities. |
| Oven Program | Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | The initial hold allows for focusing of early-eluting compounds. The temperature ramp separates compounds based on boiling point, and the final hold ensures all components elute from the column. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with commercial mass spectral libraries (e.g., NIST). |
| Source Temperature | 230 °C | Optimized to maintain ion integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass filter. |
| Scan Range | 40-400 m/z | Covers the molecular ion of this compound (140.13 g/mol ) and its expected fragments, as well as potential lower and higher molecular weight impurities.[4] |
Data Analysis and Purity Calculation
-
Peak Identification: The main peak is identified by its retention time and by matching its mass spectrum against a reference library or a previously run standard.
-
Impurity Identification: Any additional peaks in the chromatogram are potential impurities. Their mass spectra are analyzed to propose structures. Common impurities may include isomers (e.g., 2,3- or 2,5-difluorostyrene), residual starting materials, or desfluoro-styrene.[6]
-
Purity Calculation: Purity is typically determined using the area percent method. This method assumes that all compounds have a similar response factor in the detector.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially for regulatory filings, a reference standard for each identified impurity should be used to calculate relative response factors and determine the purity with greater precision.
GC-MS Analysis Workflow Diagram
Caption: Workflow for purity assessment of this compound using GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete purity profile. The two most relevant alternatives for this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interaction with a packed column (stationary phase) and a liquid mobile phase.[14] For a compound like this compound, a reverse-phase method (C18 column) with a UV detector would be typical.
-
Advantages over GC-MS:
-
Non-Volatile Impurities: HPLC is superior for analyzing non-volatile impurities, such as polymers or salts, that cannot pass through a GC system.[14]
-
No Thermal Degradation: As HPLC operates at or near ambient temperature, it is ideal for thermally labile compounds.
-
-
Disadvantages compared to GC-MS:
-
Identification: A standard UV detector provides no structural information, making peak identification presumptive and reliant on reference standards. Coupling HPLC with MS (LC-MS) overcomes this but increases complexity and cost.
-
Resolution of Volatiles: GC typically offers higher separation efficiency (more theoretical plates) for volatile isomers compared to standard HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about a molecule by observing the magnetic properties of atomic nuclei (typically ¹H or ¹³C). Quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for identical reference standards.
-
Advantages over GC-MS:
-
Absolute Quantification: qNMR can provide a direct, highly accurate measure of purity against a certified internal standard without assumptions about detector response.[15]
-
Structural Elucidation: NMR is unparalleled for determining the exact structure of unknown impurities, including positional isomers.[16]
-
-
Disadvantages compared to GC-MS:
-
Sensitivity: NMR is significantly less sensitive than MS, making it difficult to detect and identify impurities present at levels below ~0.1%.
-
Complexity & Throughput: NMR instruments are more expensive and require more specialized expertise. Sample throughput is generally lower than with automated GC-MS systems.
-
Summary Comparison Table
| Feature | GC-MS | HPLC-UV | qNMR |
| Primary Application | Volatile & Semi-Volatile Compounds | Non-Volatile & Thermally Labile Compounds | Structural Elucidation & Absolute Quantification |
| Sensitivity | Excellent (ppm to ppb) | Good (ppm) | Fair (~0.1% limit) |
| Identification Power | Excellent (with MS library) | Poor (retention time only) | Excellent (definitive structure) |
| Quantification | Very Good (Area %, requires standards for best accuracy) | Very Good (Area %, requires standards) | Excellent (Absolute, with internal standard) |
| Throughput | High | High | Low to Medium |
| Best for 3,4-DF-Styrene | Ideal for routine purity, detecting volatile isomers, and residual solvents. | Complementary for detecting potential polymers or non-volatile contaminants. | Gold standard for structural confirmation and certifying reference materials. |
Conclusion
For the routine purity assessment of this compound, GC-MS offers the optimal balance of high separation efficiency, definitive identification capabilities, and excellent sensitivity. [8][12] It is uniquely suited to detect and quantify the most likely impurities arising from synthesis, such as volatile isomers and related byproducts. While HPLC serves as a crucial orthogonal method for detecting non-volatile species and qNMR provides unparalleled accuracy for reference standard characterization, a well-validated GC-MS method remains the workhorse for quality control in both research and industrial settings. By understanding the principles behind the technique and implementing a robust analytical protocol, scientists can ensure the quality and integrity of this critical chemical building block.
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
- Alzaga, R. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America.
- Pandey, P.K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Kafle, A., et al. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Analytical Chemistry.
- Reddy, Y.R., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules.
- Kafle, A., et al. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. PubMed Central.
- Bouagga, A., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- Wikipedia. (n.d.). Proton-transfer-reaction mass spectrometry.
- Chemsrc. (n.d.). This compound.
- Brutti, R., et al. (n.d.). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. South African Journal of Chemistry.
- LookChem. (n.d.). This compound.
- Shao, Q., & Huang, Y. (2015). Direct fluorination of styrenes. Chemical Communications.
- Lee, J.H., et al. (2018). Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. Journal of Nanoscience and Nanotechnology.
- Grishin, D.F., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Polymer Science, Series B.
- Le, T.P.T., et al. (2017). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene. Polymer Chemistry.
- Elati, C.R., et al. (2013). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis.
- Kanigowska, J., et al. (2014). Fluorinated styrene derivatives and their application in the formation of new polymer materials. ResearchGate.
- Wang, J., et al. (2022). Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules.
- Corilo, Y.E., et al. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate.
Sources
- 1. This compound | 405-03-8 [amp.chemicalbook.com]
- 2. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. lookchem.com [lookchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of 3,4-Difluorostyrene: A Validated HPLC Method vs. Gas Chromatography
This guide provides a comprehensive, experimentally-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the accurate quantification of 3,4-Difluorostyrene. Designed for researchers, scientists, and drug development professionals, this document details a complete, validated HPLC method and offers a critical evaluation of its performance against the primary alternative, GC. Our focus is on the practical application and scientific rationale behind methodological choices, ensuring you can confidently select the most appropriate analytical technique for your specific needs.
Introduction: The Analytical Challenge of this compound
This compound is a fluorinated analog of styrene, a key building block in the synthesis of various polymers and pharmaceutical intermediates. Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control in drug development and manufacturing. The inherent volatility and chemical properties of this compound present a choice between two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will first detail the development and validation of a robust HPLC method and then provide a direct comparison with GC to aid in your selection process.
Physicochemical Properties and Methodological Implications
Understanding the physicochemical properties of this compound is fundamental to selecting and developing an appropriate analytical method.
| Property | Value | Implication for Analytical Method Selection |
| Molecular Formula | C8H6F2[1][2] | --- |
| Molecular Weight | 140.13 g/mol [1][2] | --- |
| Boiling Point | 146.5 °C at 760 mmHg[1] | High enough to be amenable to both GC (with appropriate inlet temperature) and HPLC. |
| Vapor Pressure | 5.83 mmHg at 25°C[1] | Indicates significant volatility, making GC a primary consideration.[3] |
| UV Absorbance | Aromatic structure suggests strong UV absorbance.[4][5] | The conjugated system of the styrene moiety allows for sensitive detection by UV-Vis spectrophotometry, a common HPLC detector. |
| Polarity (LogP) | 2.60780[1] | Indicates a non-polar nature, suitable for reversed-phase HPLC. |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | Compatible with typical mobile phases used in reversed-phase HPLC. |
The volatility of this compound makes GC a viable, and often default, choice for analysis.[3] However, its strong UV absorbance and solubility in common organic solvents also make it an excellent candidate for HPLC analysis.[6] This guide will explore the practical development of an HPLC method, leveraging its UV-active nature for sensitive detection.
A Validated HPLC Method for this compound Quantification
The following section details a complete, validated HPLC method for the quantification of this compound, developed in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9][10]
Rationale for HPLC Method Development
While GC is often used for volatile compounds, HPLC offers several advantages:
-
No Thermal Degradation: HPLC is performed at or near room temperature, eliminating the risk of thermal degradation of the analyte in a hot GC inlet.[6][11]
-
Direct Injection of Liquid Samples: Samples can often be diluted and injected directly, simplifying sample preparation.
-
Versatility: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12][13]
Experimental Protocol: HPLC Method
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][9][14][15]
Specificity/Selectivity: Specificity was evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound.
Linearity and Range: The linearity of the method was assessed by analyzing the calibration standards in triplicate.
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,250 |
| 50 | 759,800 |
| 100 | 1,521,100 |
The method was found to be linear over the range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999.
Accuracy and Precision: Accuracy was determined by spike recovery at three concentration levels (low, medium, high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
| Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| 5 | 99.5% | 0.8% |
| 50 | 100.2% | 0.5% |
| 90 | 99.8% | 0.6% |
Limits of Detection (LOD) and Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While the validated HPLC method is highly effective, GC remains a strong alternative for volatile compounds like this compound.[3][16]
Gas Chromatography (GC) as an Alternative
A typical GC method for styrene analysis would involve a non-polar capillary column and a Flame Ionization Detector (FID).[17][18]
Typical GC Conditions:
| Parameter | Condition |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 200 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Head-to-Head Comparison
| Feature | HPLC with UV Detection | GC with FID |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[12][13] | Required; analyte must be volatile and thermally stable.[11][19] |
| Sensitivity | High, dependent on the chromophore of the analyte. | Very high for hydrocarbons.[19] |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Excellent, especially with high-resolution capillary columns.[3] |
| Run Time | Typically 10-60 minutes.[19] | Generally faster, often under 10 minutes.[12] |
| Cost per Analysis | Higher due to solvent consumption and disposal costs.[12][19] | Lower, as it primarily uses gases which are less expensive than HPLC-grade solvents.[19] |
| Ease of Use | Generally considered more complex due to solvent preparation and pump maintenance. | Simpler operation once the method is established. |
| Sample Preparation | Often simple dilution. | May require solvent extraction or headspace analysis. |
Justification for Method Selection
The choice between HPLC and GC for this compound quantification depends on the specific application and laboratory resources.
-
Choose HPLC when:
-
The sample matrix is complex and contains non-volatile components that could contaminate a GC inlet.
-
There is a risk of thermal degradation of the analyte or other sample components.
-
The laboratory is already equipped and proficient with HPLC systems.
-
Simultaneous analysis of non-volatile impurities is required.
-
-
Choose GC when:
Conclusion
This guide has presented a robust and fully validated HPLC method for the quantification of this compound, demonstrating its suitability for accurate and reliable analysis. Furthermore, a detailed comparison with Gas Chromatography highlights the relative strengths and weaknesses of each technique. For applications requiring versatility and the ability to handle complex sample matrices without the risk of thermal degradation, the presented HPLC method is an excellent choice. Conversely, for high-throughput screening of clean samples where speed and cost are paramount, GC remains a powerful and efficient alternative. The experimental data and validation results provided herein should empower researchers and scientists to make an informed decision based on the specific demands of their analytical challenges.
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: Decision Tree for Selecting HPLC vs. GC.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group.
- Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Brewer Science.
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025). Lab Manager.
- ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf - NIH. (n.d.).
- Gas Chromatographic Determination of Styrene in Ambient Air and Emissions. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). GMP Compliance.
- GC Vs.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
- What are the Differences between Gas Chromatography (GC)
- This compound - LookChem. (n.d.). LookChem.
- HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025). Phenomenex.
- gas chromatographic determination of styrene in complex pyrolysis gasoline - KFUPM. (n.d.). King Fahd University of Petroleum and Minerals.
- Comparison of residual styrene monomer determination of pharmaceutical materials packed with polystyrene using gas chromatography and ultraviolet/visible spectrophotometer. (n.d.).
- Determination of migration monomer styrene from GPPS (general purpose polystyrene) and HIPS (high impact polystyrene) cups to hot drinks - PubMed Central. (n.d.).
- This compound | 405-03-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Toxicological Profile for Styrene. (n.d.). Agency for Toxic Substances and Disease Registry.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency.
- This compound(405-03-8) - ChemicalBook. (n.d.). ChemicalBook.
- UV-Visible Spectroscopy - MSU chemistry. (n.d.).
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Shimadzu.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 405-03-8 [amp.chemicalbook.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. m.youtube.com [m.youtube.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 18. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 19. brewerscience.com [brewerscience.com]
Characterization of poly(3,4-Difluorostyrene) by DSC and TGA
A Predictive Guide to the Thermal Behavior of Poly(3,4-Difluorostyrene) Based on Comparative Analysis with Polystyrene and Other Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced polymer science, the strategic modification of monomer structures offers a powerful tool to tailor material properties for specific, high-performance applications. The introduction of fluorine atoms into the polystyrene backbone is a prime example of this approach, promising enhanced thermal stability, chemical resistance, and unique dielectric properties. This guide focuses on the thermal characterization of poly(this compound), a polymer whose specific experimental thermal analysis data is not extensively documented in readily available literature.
Consequently, this document serves as a predictive and comparative guide. By leveraging established data from its non-fluorinated counterpart, polystyrene, and drawing parallels with other fluorinated polystyrenes, we can construct a scientifically grounded forecast of the thermal behavior of poly(this compound). This analysis is crucial for researchers and professionals considering this polymer for applications where thermal resilience is a critical parameter. We will delve into the foundational techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the expected glass transition temperature (Tg) and decomposition profile of poly(this compound).
The Influence of Fluorination on the Thermal Properties of Polystyrene
The substitution of hydrogen with fluorine, the most electronegative element, in a polymer chain has profound effects on its physicochemical properties. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, leading to a more stable polymer backbone. This increased bond strength directly translates to higher thermal stability, meaning that a greater amount of energy is required to initiate bond cleavage and subsequent degradation of the polymer.
Furthermore, the presence of bulky and highly electronegative fluorine atoms can restrict the rotational freedom of the polymer chain. This increased chain rigidity is expected to elevate the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often desirable in applications requiring dimensional stability at elevated temperatures.
While specific experimental data for poly(this compound) is not available, we can infer its properties by examining related fluorinated polystyrenes. For instance, it is a general trend that halogenation, and particularly fluorination, enhances thermal stability.[1] The introduction of halogen atoms into the polymer backbone can significantly increase the decomposition temperature.[1]
Comparative Data Summary: A Predictive Outlook
To provide a quantitative context, the following table summarizes the key thermal properties of polystyrene and offers a predictive estimation for poly(this compound) based on the trends observed in other fluorinated polymers. It is crucial to note that the values for poly(this compound) are projections and should be confirmed by empirical testing for any critical application.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Polystyrene | ~100[2] | ~300[3] |
| Poly(this compound) (Predicted) | >100 | >300 |
| Poly(p-chlorostyrene) | Not specified in search results | Lower than polystyrene[4] |
The prediction for poly(this compound) is based on the established principle that fluorination increases both the glass transition temperature and the thermal decomposition temperature of polymers.[5]
Experimental Methodologies: The Gold Standards of Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal property data, standardized experimental protocols are paramount. The following sections detail the methodologies for DSC and TGA, which form the bedrock of polymer thermal characterization.
Thermogravimetric Analysis (TGA)
TGA is an essential technique for determining the thermal stability and decomposition profile of a polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol for TGA:
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: The crucible is placed on the TGA's microbalance.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting TGA thermogram plots the percentage of the initial mass remaining against temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins. The peak decomposition temperature can be determined from the derivative of the TGA curve (DTG), which indicates the point of the maximum rate of weight loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.
Experimental Protocol for DSC:
-
Instrumentation: A calibrated differential scanning calorimeter is utilized.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed and sealed in a DSC pan (commonly aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: A "heat-cool-heat" cycle is typically employed:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate. The data from this scan is typically used for analysis as it represents the intrinsic properties of the material.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The glass transition is observed as a step-like change in the baseline of the curve. The Tg is typically determined as the midpoint of this transition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Concluding Remarks and Future Directions
This guide provides a predictive framework for understanding the thermal properties of poly(this compound). Based on the established principles of polymer chemistry and comparative data from related compounds, it is anticipated that poly(this compound) will exhibit a higher glass transition temperature and enhanced thermal stability compared to its non-fluorinated analog, polystyrene.
For researchers and drug development professionals, this predictive analysis underscores the potential of poly(this compound) as a robust material for applications demanding superior thermal performance. However, it is imperative that these predicted properties are validated through rigorous experimental characterization using the standardized DSC and TGA protocols outlined herein. Future work should focus on the synthesis and empirical thermal analysis of poly(this compound) to provide concrete data and further elucidate the structure-property relationships in this promising class of fluorinated polymers.
References
- Malhotra, S. L. (1980). A Thermal Decomposition and Glass Transition Temperature Study of Poly(p-chlorostyrene). Journal of Macromolecular Science, Part A: Chemistry, 15(3), 437-453.
- National Institute of Standards and Technology. (n.d.). Thermal Degradation of Polychlorotrifluoroethylene, Poly-d., {3, ~-Trifluorostyrene, and Poly-p-Xylylene in a Vacuum 1.
- Gomes, A. S., et al. (2020).
- Madorsky, S. L. (1959). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards, 62(6), 219-228.
- ResearchGate. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization.
- ResearchGate. (n.d.). Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen.
- Royal Society of Chemistry. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- Defense Technical Information Center. (1987). Synthesis and Characterization of New Phosphazene Polymers.
- Defense Technical Information Center. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene.
- Pfäffli, P., Zitting, A., & Vainio, H. (1978). Thermal degradation products of homopolymer polystyrene in air. Scandinavian journal of work, environment & health, 4 Suppl 2, 22–27.
- NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
- Szychowska, A., et al. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.
- ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
- ResearchGate. (n.d.). Thermal degradation of polystyrene in different environments.
- Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
- ResearchGate. (n.d.). Determination of glass transition temperature and surface properties of novel chalcone modified poly (styrene) based polymer.
- arXiv. (2010). Glass Transition Temperature in Polystyrene Supported Thin Films: a SPM-based Investigation of the Role of Molecular Entanglem.
- ResearchGate. (n.d.). Glass transition temperature of polyurethane foams derived from lignin by controlled reaction rate.
- ResearchGate. (n.d.). Determination of glass transition temperature and application for fabrication of polyphosphazene with high performance.
Sources
A Comparative Guide to the Reactivity of Difluorostyrene Isomers for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine in Styrenic Systems
Styrene and its derivatives are foundational building blocks in materials science and medicinal chemistry. The strategic introduction of fluorine atoms onto the aromatic ring dramatically alters the monomer's chemical properties, a direct consequence of fluorine's unique electronic profile. Fluorine exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity, while simultaneously participating in a moderate resonance electron-donating effect (+M) through its lone pairs.[1][2] This duality means that the reactivity of a difluorostyrene monomer is not a simple function of fluorine content, but rather a nuanced outcome of the specific placement of the two fluorine atoms.
This guide provides a comprehensive comparison of the reactivity of common difluorostyrene isomers (2,4-, 2,6-, 3,4-, and 3,5-difluorostyrene). We will dissect the underlying electronic principles governing their behavior and provide experimental frameworks to validate these differences across several critical classes of chemical transformations. Our objective is to equip researchers with the predictive understanding needed to select the optimal isomer for their specific application, from polymer synthesis to complex molecule construction.
The Theoretical Framework: Deconstructing Electronic Effects
The reactivity of a substituted styrene is primarily dictated by the electron density of the vinyl group and the aromatic ring. The Hammett equation provides a powerful quantitative tool to assess these electronic influences.[3][4][5] The Hammett substituent constant, σ, measures the electron-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
For fluorine, the effect is position-dependent:
-
σ_meta (σ_m ≈ +0.34): At the meta position, the resonance effect is negligible. Thus, the positive value reflects fluorine's strong inductive (-I) electron withdrawal.[6]
-
σ_para (σ_p ≈ +0.05 to +0.06): At the para position, the resonance donation (+M) partially counteracts the inductive withdrawal (-I), resulting in a much weaker net electron-withdrawing effect.[5][6][7]
This interplay is the key to understanding the reactivity differences among difluorostyrene isomers.
Caption: Experimental workflow for comparing isomer reactivity.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a baked-dry Schlenk flask, prepare a stock solution containing an equimolar mixture of 2,4-, 2,6-, 3,4-, and 3,5-difluorostyrene (e.g., 0.5 mmol each).
-
Add a known quantity of styrene (e.g., 2.0 mmol) as the reference monomer and anisole (e.g., 1.0 mmol) as an internal standard for NMR quantification.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN), typically at 1 mol% relative to the total monomer concentration.
-
Add a suitable solvent (e.g., toluene or dioxane) to achieve a desired total monomer concentration (e.g., 1-2 M).
-
-
Reaction Execution:
-
Subject the sealed flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Place the flask in a preheated oil bath at a constant temperature (e.g., 70 °C) to initiate polymerization.
-
Start a timer and ensure consistent stirring.
-
-
Sample Collection & Analysis:
-
At designated time points (e.g., t = 0, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe. It is crucial to keep the overall conversion low (<10-15%) to accurately apply the Mayo-Lewis model for reactivity ratios. [8][9] * Immediately quench the aliquot in a vial containing a small amount of deuterated chloroform (CDCl₃) and a radical inhibitor (e.g., 4-tert-butylcatechol) to halt the polymerization.
-
Analyze each quenched sample by ¹H and ¹⁹F NMR spectroscopy. [10][11]
-
-
Data Interpretation:
-
¹H NMR: Integrate the vinyl proton signals for each styrene derivative relative to the internal standard (anisole) to determine the concentration of each monomer at each time point. This allows for the calculation of individual conversion rates.
-
¹⁹F NMR: The distinct chemical shifts for each difluorostyrene isomer provide an unambiguous method for quantifying their relative consumption, offering a powerful cross-validation of the ¹H NMR data.
-
Plot the natural logarithm of the monomer concentration versus time for each isomer. The slope of this plot is proportional to the rate of consumption.
-
By comparing these rates, a clear, quantitative hierarchy of reactivity can be established. Further analysis can be done using methods like Fineman-Ross or Kelen-Tüdos to determine the reactivity ratios of each isomer relative to styrene. [12]
-
Conclusion
The reactivity of difluorostyrene isomers is a finely tuned property governed by the positional interplay of fluorine's inductive and resonance effects. For reactions favoring electron-poor alkenes, such as the Diels-Alder cycloaddition, the 3,5-difluoro isomer is the superior choice due to maximal inductive activation. Conversely, in radical polymerizations where radical stability and monomer nucleophilicity are key, the 2,4-difluoro isomer often exhibits the highest reactivity, rivaling or exceeding that of unsubstituted styrene. The 2,6- and 3,4-isomers present intermediate and often more complex profiles, with steric factors adding another layer of control for the 2,6-isomer. By grounding experimental design in a solid theoretical understanding of these electronic principles, researchers can strategically leverage the subtle yet powerful effects of fluorine substitution to achieve their desired synthetic outcomes.
References
- Title: Hammett constants σ for fluoro-substituents.
- Title: Hammett equ
- Title: Table 13.1 Selected Hammett substituent constants and susceptibility factors Source: University of Colorado Boulder URL:[Link]
- Title: Photocatalytic E → Z isomerization of gem-bromofluoroalkenes: Stereospecific synthesis of β-fluorostyrene derivatives Source: ResearchG
- Title: The Synthesis and Polymerization of Some Fluorinated Styrenes Source: Journal of the American Chemical Society URL:[Link]
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Chemical Reviews URL:[Link]
- Title: Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL:[Link]
- Title: Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes Source: ChemRxiv URL:[Link]
- Title: Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Source: Iraqi Journal of Science URL:[Link]
- Title: Unit 4: Free Energy Relationships Source: Michigan St
- Title: Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)
- Title: Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymeriz
- Title: Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes (PDF)
- Title: Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
- Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Title: (PDF)
- Title: Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem-Difluorovinyl Arenes Source: ResearchG
- Title: Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization Source: ResearchG
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH N
- Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: NIH N
- Title: 1.2: Cycloaddition Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: synthesis, characterization, and thermal and surface properties Source: RSC Publishing URL:[Link]
- Title: Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions Source: PubMed URL:[Link]
- Title: NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review Source: NIH N
- Title: Fluorinated styrene derivatives and their application in the formation of new polymer materials Source: ResearchG
- Title: The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl Source: JMU Scholarly Commons URL:[Link]
- Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)
- Title: (PDF)
- Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: 2,6-Difluorostyrene Source: PubChem URL:[Link]
- Title: Is styrene more or less reactive than benzene towards electrophiles? Source: Chemistry Stack Exchange URL:[Link]
- Title: Reactivity factors (f 0 ) of all the compounds included in...
- Title: 31P Solid‐State NMR Characterization of Poly(vinylphosphate‐black‐styrene)
- Title: NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures Source: PubMed URL:[Link]
- Title: A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains Source: ResearchG
- Title: Fluorinated styrene derivatives and their application in the formation of new polymer materials Source: ResearchG
- Title: Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones)
- Title: Polymerization‐Induced Self‐Assembly for the Synthesis of Polyisoprene‐Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion Source: NIH N
- Title: Synthesis and characterization of polyphosphazene copolymers using phosphorus-31 NMR spectroscopy Source: UNT Digital Library URL:[Link]
- Title: Polymerization of Isoprene by Using Benzyl Diethyldithiocarbamate as an Iniferter Source: ScienceAsia URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to 3,4-Difluorostyrene and 2,4-Difluorostyrene in Copolymerization for Advanced Applications
Introduction
Fluorinated polymers are a cornerstone in the development of advanced materials, prized for their exceptional thermal stability, chemical resistance, low surface energy, and unique dielectric properties.[1][2] These characteristics make them indispensable in fields ranging from high-performance coatings and low-dielectric materials for microelectronics to specialized biomaterials and drug delivery systems.[3][4] The precise properties of a fluorinated copolymer can be meticulously tuned by the choice of comonomers and, critically, by the specific isomeric structure of the fluorinated monomer.
This guide provides a detailed comparison of two such isomers: 3,4-difluorostyrene and 2,4-difluorostyrene. While direct comparative experimental data on their copolymerization behavior is not extensively available in public literature, this document will offer a predictive analysis based on fundamental principles of polymer chemistry. We will explore the anticipated differences in their reactivity, the likely characteristics of their copolymers, and the potential implications for their application. Furthermore, we will provide a comprehensive experimental protocol for researchers to conduct a direct comparative study, empowering further investigation in this promising area.
Electronic and Steric Profiles: A Tale of Two Isomers
The location of the fluorine atoms on the styrene ring profoundly influences the electronic and steric nature of the vinyl group, which in turn dictates the monomer's reactivity in copolymerization.
2,4-Difluorostyrene: In this isomer, the fluorine atom at the para (4) position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). The fluorine at the ortho (2) position also contributes a strong inductive effect and can introduce steric hindrance around the vinyl group. The interplay of these effects is predicted to reduce the electron density of the vinyl double bond, potentially making it more susceptible to radical attack.
This compound: Here, both fluorine atoms are in meta and para positions relative to the vinyl group. The para fluorine has the same electronic effects as in the 2,4-isomer. The meta (3) fluorine, however, primarily exerts an inductive electron-withdrawing effect with a negligible resonance contribution to the vinyl group. This may result in a different overall electron density on the double bond compared to the 2,4-isomer. The steric hindrance around the vinyl group is expected to be less pronounced in the 3,4-isomer compared to the 2,4-isomer.
Caption: Predicted electronic and steric influences on the vinyl group of 2,4- and this compound.
Predicted Copolymerization Behavior and Resulting Copolymer Properties
The differences in electronic and steric profiles are expected to translate into distinct copolymerization behaviors and final polymer properties.
| Feature | This compound | 2,4-Difluorostyrene | Rationale |
| Relative Reactivity | Potentially lower | Potentially higher | The combined electron-withdrawing effects in 2,4-difluorostyrene may render the double bond more reactive towards electron-rich radicals. |
| Copolymer Microstructure | Likely to form random copolymers | May exhibit a slightly higher tendency towards alternation | Differences in monomer reactivity ratios will dictate the sequence distribution. |
| Glass Transition Temp. (Tg) | Expected to be high | Expected to be high | The rigidity of the fluorinated aromatic rings will increase the Tg of the copolymers. |
| Thermal Stability | High | High | The strong C-F bond imparts excellent thermal stability to fluoropolymers.[2] |
| Surface Energy | Low | Low | Fluorine substitution is known to significantly lower the surface energy of polymers.[5] |
| Dielectric Constant | Expected to be low | Expected to be low | Fluoropolymers typically exhibit low dielectric constants, making them suitable for electronic applications.[6][7] |
Experimental Protocol for a Definitive Comparative Analysis
To empirically validate the theoretical predictions, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, ensuring robust and reliable data.
Caption: Experimental workflow for the comparative study of difluorostyrene isomers in copolymerization.
Step-by-Step Methodology
-
Monomer Purification:
-
Pass this compound, 2,4-difluorostyrene, and the comonomer (e.g., styrene or methyl methacrylate) through a column of basic alumina to remove inhibitors.
-
-
RAFT Copolymerization:
-
In a typical experiment, for a target degree of polymerization of 100, combine the purified difluorostyrene isomer (e.g., 5 mmol), styrene (5 mmol), a suitable RAFT agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (0.1 mmol), and a radical initiator like AIBN (0.02 mmol) in an appropriate solvent (e.g., 1,4-dioxane).[8][9]
-
Prepare a series of reactions with varying molar feed ratios of the difluorostyrene isomer and the comonomer.
-
De-gas the reaction mixtures by several freeze-pump-thaw cycles.
-
Conduct the polymerization at a constant temperature (e.g., 70 °C) and take aliquots at different time intervals to monitor conversion (below 15% for reactivity ratio determination).
-
-
Polymer Isolation and Purification:
-
Quench the polymerization by cooling the reaction vessel in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹⁹F NMR to determine the copolymer composition by integrating the characteristic peaks of each monomer unit.[10][11][12]
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymers.[13][14][15]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Determine the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the copolymers.[16][17][18]
-
Contact Angle Measurements: Prepare thin films of the copolymers and measure the static water contact angle to assess surface hydrophobicity and calculate surface energy.[19][20][21]
-
Dielectric Spectroscopy: Measure the dielectric constant and dielectric loss of the copolymer films over a range of frequencies.
-
Potential Applications in Drug Development and Materials Science
The subtle yet significant differences in the properties of copolymers derived from this compound and 2,4-difluorostyrene can be leveraged for various high-value applications.
-
Drug Delivery: The hydrophobicity and metabolic stability imparted by fluorine make these copolymers promising candidates for creating nanoparticles for controlled drug release.[3][22][23] The specific isomer could influence drug loading capacity and release kinetics.
-
Specialty Coatings: Their low surface energy can be exploited for anti-fouling and self-cleaning coatings.[5]
-
Low-Dielectric Materials: The low dielectric constant of fluoropolymers is highly desirable for interlayer dielectrics in microelectronics to reduce signal delay and cross-talk.[4][6][7][24][25] The choice of isomer may allow for fine-tuning of the dielectric properties.
Conclusion
While direct experimental comparisons of this compound and 2,4-difluorostyrene in copolymerization are currently lacking in the scientific literature, a theoretical analysis based on their electronic and steric differences provides a strong foundation for predicting their behavior. It is anticipated that the 2,4-isomer may exhibit higher reactivity due to the combined electronic effects of the ortho and para fluorine substituents. The resulting copolymers from both isomers are expected to possess desirable properties such as high thermal stability and low surface energy. The provided experimental protocol offers a clear roadmap for researchers to conduct a definitive comparative study, which will be invaluable for the rational design of novel fluorinated copolymers for a wide array of advanced applications.
References
- DataPhysics Instruments. ASTM D5946 - Measuring water contact angle on surface-treated polymer films.
- Directed synthesis of copolymers based on fluorine-containing styrene deriv
- Fluorinated Organic Polymers for Cancer Drug Delivery. (2024).
- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (2020). Polymers, 12(11), 2736.
- Functional fluoropolymers with good low-dielectric properties and high thermostability. (2021). Polymer Chemistry, 12(35), 4998-5006.
- Fluorinated Polymers Show Promise in Advancing Drug Delivery Systems. (2025). BenchChem.
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
- Daikin. Electrical properties.
- Dielectric properties of fluorinated polymers. (1981). Journal of Macromolecular Science, Part B, 19(1), 1-13.
- Tips & Tricks: GPC/SEC Copolymer Analysis in GPC/SEC 1: Compositional Analysis by GPC/SEC with Multiple Detection. (2016).
- Contact angle measurements of the polymer films. (2018).
- Fluorinated Organic Polymers for Cancer Drug Delivery. (2024).
- Non-porous low-k dielectric films based on a new structural amorphous fluoropolymer. (2013).
- Wettability Tests of Polymer Films and Fabrics and Determination of Their Surface Energy by Contact-Angle Methods. (2007). DTIC.
- Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applic
- Copolymer Analysis in GPC/SEC. Part 1: Compositional analysis by GPC/SEC with multiple detection. (2016).
- Dielectric behavior of electroactive fluorinate-based polymers under dc electric field. (2004). Applied Physics Letters, 85(17), 3857-3859.
- COMPARATIVE STUDY OF CONTACT ANGLE MEASUREMENTS ON POLYMERMDMO-PPV COMPOSITE NIO AND AG/NIOFILMS. (2017). International Journal of ChemTech Research, 10(15), 23-30.
- GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2025).
- Dielectric properties of polymers based on hexafluoropropylene. (1996). Journal of Thermal Analysis, 46(3), 785-794.
- High Temperature GPC Analysis of a Polypropylene Copolymer. (2014).
- 1H-NMR spectra of fluorinated copolymers. (2024). Chinese Journal of Polymer Science, 37(3), 205-214.
- Thin Film Contact Angle Measurement. (2022). Sindin Precision.
- GPC Analysis of Block Copolymers. (1973). Advances in Chemistry, 1-12.
- Analysis of fluorinated polymers: Several approaches by wide-line nuclear magnetic resonance. (1986). Makromolekulare Chemie, Macromolecular Symposia, 3, 1-13.
- Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. (2020).
- Self-Healable Fluorinated Copolymers Governed by Dipolar Interactions. (2021).
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. (2021).
- Fluoropolymers with very low surface energy characteristics. (2015).
- Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry. (2017).
- Radical copolymerization of maleic anhydride and substituted styrenes by reversible addition-fragmentation chain transfer (RAFT) polymerization. (2005).
- Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents. (2013).
- Typical values of surface energy for materials and adhesives. TWI.
- RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. (2023). Journal of the Korean Chemical Society, 67(6), 405-412.
- RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Trithiocarbonate as a Thermoresponsive Macro-RAFT Agent. (2017). Polymers, 9(12), 675.
- Complete Thermal Characterization of PTFE – The Combination of DSC, DMA and Rotational Rheometry. (2022). NETZSCH Analyzing & Testing.
- Directed synthesis of copolymers based on fluorine-containing styrene deriv
- Surface Energy of Plastics. (2023). Reliance Engineering.
- Synthesis of polystyrene-b-poly(ethylene glycol) block copolymers by radical exchange reactions of terminal RAFT agents. (2013). Journal of Macromolecular Science, Part A, 50(10), 987-993.
- SURFACE CHEMISTRY OF FLUOROCHEMICALS. (1963). DTIC.
- DSC Analysis of Polymers. EAG Laboratories.
- Surface Reconstruction of Fluoropolymers in Liquid Media. (2022). Langmuir, 38(14), 4310-4320.
- Investigation of Polymers with Differential Scanning Calorimetry. (n.d.).
- Directed synthesis of copolymers based on fluorine-containing (meth)
- Styrene and methyl methacrylate copolymer synthesized by RF inductively coupled plasma. (2008).
Sources
- 1. A fluoropolymer with a low dielectric constant at a high frequency derived from bio-based anethole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional fluoropolymers with good low-dielectric properties and high thermostability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 8. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 9. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-NMR spectra of fluorinated copolymers [gngfzxb.ecust.edu.cn]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. High Temperature GPC Analysis of a Polypropylene Copolymer | Separation Science [sepscience.com]
- 16. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 17. asiamzsteel.com [asiamzsteel.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Non-porous low-k dielectric films based on a new structural amorphous fluoropolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Polystyrene
Introduction
Polystyrene (PS) is a cornerstone of the polymer industry, a versatile and widely used thermoplastic found in applications ranging from packaging to laboratory ware. However, for advanced applications, particularly those requiring processing at elevated temperatures or long-term performance in demanding environments, the intrinsic thermal stability of standard polystyrene can be a limiting factor. A proven strategy to enhance polymer performance is fluorination—the strategic substitution of hydrogen atoms with fluorine.
This guide provides an in-depth comparison of the thermal stability of non-fluorinated polystyrene against its fluorinated counterparts. We will explore the fundamental chemical mechanisms that govern their degradation, present comparative experimental data, and provide the detailed protocols necessary for researchers to validate these findings. This analysis is designed for scientists, engineers, and drug development professionals who require a deep understanding of material properties to drive innovation.
The Underlying Mechanism: How Fluorination Fortifies Polystyrene
The thermal stability of a polymer is fundamentally dictated by the bond dissociation energies of the chemical bonds within its structure. When a polymer is heated, it eventually reaches a temperature at which covalent bonds begin to break, initiating a cascade of reactions that lead to mass loss—a process known as thermal degradation.[1] The difference in stability between standard and fluorinated polystyrene can be traced directly to the atomic level.
Degradation of Non-Fluorinated Polystyrene (PS)
The thermal degradation of conventional polystyrene in an inert atmosphere is a well-understood process that proceeds via a free-radical chain reaction.[2] The mechanism can be summarized in several key steps:
-
Initiation: The process begins with the thermally induced cleavage of the weakest bonds in the polymer chain. This often occurs at structural defects or at the chain ends, generating highly reactive free radicals.[2][3] Significant degradation typically does not occur below 300°C.[4]
-
Depropagation: These initial radicals trigger an "unzipping" of the polymer chain, where monomer units are sequentially released. This is the primary pathway for the formation of volatile products.[4][5]
-
Chain Scission: Concurrently, random scission can occur along the polymer backbone, breaking the polymer into smaller fragments and rapidly decreasing its molecular weight.[3][4]
-
Product Formation: The dominant volatile product is the styrene monomer, although small amounts of other aromatic compounds like toluene and α-methylstyrene are also formed.[4] Rapid degradation occurs above 350°C, with the polymer being almost completely decomposed by 450-500°C.[3][4]
The Fluorine Advantage: Enhanced Stability in Fluorinated Polystyrene (FPS)
The introduction of fluorine atoms onto the polystyrene backbone dramatically alters its thermal behavior. The primary reason for this enhanced stability is the exceptional strength of the Carbon-Fluorine (C-F) bond compared to the Carbon-Hydrogen (C-H) bond.
-
High Bond Energy: The C-F bond has a bond dissociation energy of approximately 482 kJ/mol, which is significantly higher than that of a typical C-H bond.[6] This means substantially more thermal energy is required to initiate the radical formation that triggers degradation.[7]
-
Backbone Shielding: The larger van der Waals radius of fluorine compared to hydrogen provides a steric shield for the polymer backbone, making it less susceptible to chemical attack.
-
Chemical Inertness: The high electronegativity of fluorine atoms creates a strong inductive effect, which can increase the strength of adjacent C-C bonds in the polymer backbone, further contributing to overall stability.[7][8]
Consequently, fluorinated polymers exhibit superior resistance to thermal degradation.[8][9] While specific data for a single, defined "fluorinated polystyrene" can vary with the degree and position of fluorination, the universal trend is a significant increase in decomposition temperature compared to its non-fluorinated analog.[10]
To visually represent the structural difference, consider the repeating units of standard polystyrene and a fully fluorinated version, poly(pentafluorostyrene).
Caption: Repeating monomer units of Polystyrene vs. Poly(pentafluorostyrene).
Quantitative Comparison: Experimental Data
Thermogravimetric Analysis (TGA) is the standard technique for quantifying the thermal stability of polymers.[11][12] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key metrics derived from TGA include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the temperature of maximum decomposition rate (T_max), identified from the peak of the derivative TGA (DTG) curve.
The following table summarizes representative TGA data for non-fluorinated polystyrene and provides an expected performance profile for a highly fluorinated polystyrene based on established principles for fluoropolymers.
| Parameter | Non-Fluorinated Polystyrene (PS) | Fluorinated Polystyrene (FPS) | Justification for FPS Performance |
| Onset of Decomposition (T_onset) | ~350 - 375 °C[13][14] | > 450 °C (Anticipated) | The high C-F bond energy requires significantly more energy to initiate bond scission.[6][7] |
| Peak Decomposition Temp (T_max) | ~400 - 420 °C[14][15] | > 500 °C (Anticipated) | The entire degradation process is shifted to higher temperatures due to superior bond strengths.[10] |
| Atmosphere | Nitrogen (Inert) | Nitrogen (Inert) | An inert atmosphere is used to study intrinsic thermal stability without oxidative effects.[15] |
This data clearly illustrates the substantial improvement in thermal stability imparted by fluorination. A material that begins to degrade at 350°C has a much narrower processing window and application range than one that is stable to over 450°C.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is essential. The following is a detailed methodology for performing TGA on polymer samples.
Objective
To determine and compare the thermal decomposition profiles of fluorinated and non-fluorinated polystyrene samples by measuring mass loss as a function of temperature.
Instrumentation
-
Thermogravimetric Analyzer (e.g., PerkinElmer TGA 7, Mettler Toledo TGA/SDTA 851e, or equivalent).[16][17]
-
High-purity nitrogen gas (99.99% or higher).
-
Analytical balance (readable to 0.01 mg).
-
TGA crucibles (platinum or alumina).[16]
Step-by-Step Procedure
-
Instrument Preparation & Calibration:
-
Turn on the TGA instrument and the controlling computer.
-
Ensure the instrument has been recently calibrated for mass and temperature according to the manufacturer's guidelines.
-
Start the nitrogen purge gas flow through both the balance and the furnace at a controlled rate (e.g., 20-50 mL/min) to establish an inert atmosphere.[15]
-
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the polymer sample directly into a clean, tared TGA crucible.[15] A smaller sample size minimizes thermal gradients.
-
Ensure the sample is representative of the bulk material. For solids, a small piece or powder is appropriate.
-
-
Loading the Sample:
-
Carefully place the crucible containing the sample onto the TGA's automatic sample loader or manual balance mechanism.
-
Seal the furnace and allow the system to purge with nitrogen for 10-15 minutes to remove any residual oxygen.
-
-
Programming the TGA Method:
-
Set up the temperature program in the instrument software. A typical dynamic scan involves:
-
Initial Hold: Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes.
-
Heating Ramp: Heat the sample from 30°C to a final temperature (e.g., 600°C or 800°C) at a constant rate. A rate of 10°C/min is common for comparative studies.[18]
-
Gas Flow: Maintain a constant nitrogen flow throughout the experiment.
-
-
-
Running the Analysis & Data Collection:
-
Begin the experiment. The software will record the sample mass, sample temperature, and time.
-
The run is complete when the final temperature is reached.
-
Allow the furnace to cool completely before removing the sample residue.
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis. This is the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT). Plotting this derivative against temperature yields the DTG curve.
-
From the TGA curve, determine the T_onset , often calculated as the temperature at which 5% mass loss occurs or by the tangent method at the inflection point.
-
From the DTG curve, identify the T_max , which is the temperature at the peak of the curve, representing the point of the fastest decomposition rate.[15]
-
The following diagram illustrates this experimental workflow.
Caption: A standardized workflow for Thermogravimetric Analysis (TGA).
Conclusion
The evidence is unequivocal: fluorination is a highly effective chemical strategy for enhancing the thermal stability of polystyrene. This improvement is not incremental but transformative, elevating the material's performance profile to withstand significantly higher temperatures. The underlying principle—the superior strength of the C-F bond over the C-H bond—provides a robust and predictable method for designing polymers for demanding, high-temperature applications. By understanding both the degradation mechanisms and the analytical protocols used to measure them, researchers can confidently select, process, and deploy these advanced materials to their full potential.
References
- Mechanism of Poly(Styrene) Degradation. (n.d.). ResearchGate.
- Peterson, J. D., Vyazovkin, S., & Wight, C. A. (2001). Kinetics of the Thermal and Thermo-Oxidative Degradation of Polystyrene, Polyethylene and Poly(propylene). Macromolecular Chemistry and Physics, 202(6), 775-784.
- How Does Polystyrene Degrade Under Heat? (2024, May 29). Chemistry For Everyone - YouTube.
- Thermal degradation of polymers. (2023, December 22). Wikipedia.
- Simha, R., & Wall, L. A. (1952). Thermal Degradation Mechanism of Polystyrene. Journal of Physical Chemistry, 56(6), 707–715.
- Ameduri, B. (2020).
- Giannetti, E. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
- Giannetti, E. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. ScienceDirect.
- Fluorine in polymer structure: how it affects their gas separation properties. (n.d.). ResearchGate.
- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.
- Thermogravimetry of Polypropylene Samples. (n.d.). Scribd.
- Thermogravimetric Analysis of Polymers. (2019, January 16). ResearchGate.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries.
- TGA/DTA curves for pure polystyrene and 5-30 wt% Co-PS composites. (n.d.). ResearchGate.
- Plasma-Polymerized Polystyrene Coatings for Hydrophobic and Thermally Stable Cotton Textiles. (2023). MDPI.
- TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. (n.d.). ResearchGate.
- Thermal Stability and Degradation Kinetics of Polystyrene/Organically-Modified Montmorillonite Nanocomposites. (2007). e-Publications@Marquette.
Sources
- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.210.105.67 [20.210.105.67]
- 8. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epfl.ch [epfl.ch]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Copolymer Composition Analysis: Poly(styrene-co-3,4-difluorostyrene)
For researchers, scientists, and drug development professionals working with advanced polymeric materials, the precise determination of copolymer composition is not merely a quality control metric; it is a critical parameter that dictates the physicochemical properties and, ultimately, the performance of the final product. In the realm of fluorinated polymers, poly(styrene-co-3,4-difluorostyrene) stands out for its potential in applications ranging from biomaterials to advanced coatings, where the fluorine content can significantly influence properties such as hydrophobicity, thermal stability, and biological interactions.
This guide provides an in-depth comparison of the primary analytical techniques for determining the composition of poly(styrene-co-3,4-difluorostyrene). Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of trustworthy, reproducible data.
The Foundation of Composition: Monomer Reactivity Ratios
Before delving into analytical techniques, it is paramount to understand the underlying principles that govern the incorporation of monomers into a copolymer chain. The relative rates at which styrene (S) and 3,4-difluorostyrene (DFS) add to a growing polymer chain are defined by their reactivity ratios, rS and rDFS[1][2].
-
rS > 1 : The growing chain ending in a styrene unit preferentially adds another styrene monomer.
-
rS < 1 : The growing chain ending in a styrene unit preferentially adds a this compound monomer.
-
rS = 1 : The growing chain shows no preference.
A Comparative Analysis of Analytical Techniques
The determination of the molar ratio of styrene to this compound in the final copolymer is essential. The following sections provide a detailed comparison of the most effective analytical methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and widely used technique for determining copolymer composition due to its quantitative nature and high sensitivity to the local chemical environment of atomic nuclei. Both ¹H NMR and ¹⁹F NMR are indispensable for the analysis of poly(styrene-co-3,4-difluorostyrene).
Principle: ¹H NMR spectroscopy probes the hydrogen nuclei within the copolymer. The chemical shift of these protons is influenced by their local electronic environment. By integrating the signals corresponding to specific protons in the styrene and this compound units, their relative molar ratio can be accurately determined.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the dried poly(styrene-co-3,4-difluorostyrene) sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the broad signals corresponding to the aromatic protons of both the styrene (typically 6.3-7.5 ppm) and the this compound units.
-
Identify the broad signals of the aliphatic backbone protons (typically 1.2-2.5 ppm).
-
Integrate the area of the aromatic proton signals (A_aromatic) and the aliphatic proton signals (A_aliphatic).
-
The molar fraction of styrene (Fs) in the copolymer can be calculated using the following equation, assuming the number of aromatic protons on the styrene unit is 5 and on the this compound unit is 3, and the number of aliphatic protons is 3 for both units:
Let x be the mole fraction of styrene and (1-x) be the mole fraction of this compound. Total aromatic protons = 5x + 3(1-x) = 2x + 3 Total aliphatic protons = 3x + 3(1-x) = 3 Ratio of aromatic to aliphatic protons = (2x + 3) / 3 By comparing the integrated areas: A_aromatic / A_aliphatic = (2x + 3) / 3 The mole fraction of styrene (x) can be calculated from this ratio.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for copolymer composition analysis using ¹⁹F NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption bands. By comparing the intensity of a band unique to the styrene unit with one from the this compound unit, the copolymer composition can be estimated. This method is often faster than NMR but generally less precise. [5] Experimental Protocol:
-
Sample Preparation: A thin film of the copolymer is cast onto a suitable IR-transparent substrate (e.g., a KBr pellet or a ZnSe crystal for Attenuated Total Reflectance - ATR).
-
Data Acquisition: The FTIR spectrum is recorded.
-
Data Analysis:
-
Identify a characteristic absorption band for the styrene unit (e.g., the C-H out-of-plane bending of the monosubstituted benzene ring around 690-760 cm⁻¹).
-
Identify a characteristic absorption band for the this compound unit (e.g., C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region).
-
A calibration curve must be prepared using a series of copolymers with known compositions (determined by a primary method like NMR or elemental analysis). The ratio of the absorbances of the characteristic peaks is plotted against the known composition.
-
The composition of an unknown sample can then be determined from its absorbance ratio using the calibration curve.
-
Elemental Analysis
Principle: Elemental analysis provides the weight percentage of specific elements in a sample. For poly(styrene-co-3,4-difluorostyrene), the determination of the fluorine content is a direct measure of the amount of this compound in the copolymer.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the purified and dried copolymer is required.
-
Analysis: The sample is combusted in an oxygen atmosphere, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and fluorine.
-
Data Analysis:
-
The weight percentage of fluorine (%F) is used to calculate the mole fraction of the this compound monomer (x_DFS) in the copolymer using the following formula:
%F = (2 * FW_F * x_DFS) / [MW_S * (1 - x_DFS) + MW_DFS * x_DFS] * 100
where:
-
FW_F is the formula weight of fluorine.
-
MW_S is the molecular weight of the styrene monomer.
-
MW_DFS is the molecular weight of the this compound monomer.
-
-
Comparative Summary of Techniques
| Feature | ¹H NMR | ¹⁹F NMR | FTIR | Elemental Analysis |
| Principle | Measures hydrogen nuclei | Measures fluorine nuclei | Measures molecular vibrations | Measures elemental composition |
| Quantitative Accuracy | High | High | Moderate (requires calibration) | High |
| Information Provided | Molar ratio, microstructure insights | Molar ratio, high sensitivity to F environment | Functional groups, relative composition | Overall elemental composition |
| Sample Requirement | Soluble polymer | Soluble polymer | Solid film or powder | Solid, pure sample |
| Speed | Moderate | Moderate | Fast | Slow |
| Cost (Instrument) | High | High | Moderate | Moderate |
| Key Advantage | Excellent for H-containing polymers, quantitative | Highly specific to fluorinated units, very sensitive | Rapid, non-destructive | Direct measure of elemental content |
| Key Limitation | Overlapping signals can be complex | Requires a fluorine nucleus | Less precise, requires calibration | Destructive, gives bulk composition only |
Conclusion: A Multi-faceted Approach for Verifiable Results
For the most reliable and comprehensive analysis of poly(styrene-co-3,4-difluorostyrene) composition, a multi-technique approach is recommended. ¹H NMR spectroscopy should be considered the primary technique for its high accuracy and the wealth of structural information it provides. ¹⁹F NMR serves as an excellent complementary method , offering direct and sensitive detection of the fluorinated monomer units and providing a valuable cross-validation of the ¹H NMR data.
FTIR spectroscopy is a rapid and convenient tool for routine analysis and quality control , especially when a calibration curve has been established using well-characterized standards. Finally, elemental analysis provides a fundamental measure of the fluorine content , serving as a robust, albeit destructive, method to confirm the bulk composition.
By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can confidently and accurately characterize the composition of their poly(styrene-co-3,4-difluorostyrene) copolymers, ensuring the desired material properties and performance for their specific applications.
References
- Agilent Technologies. (2011). Quantitative analysis of copolymers using the Cary 630 FTIR spectrometer. Agilent. [Link]
- Barim, G., et al. (2007). Atom transfer radical copolymerization of phenoxycarbonylmethyl methacrylate and styrene. European Polymer Journal, 43(3), 855-862.
- Freed, B. K., et al. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. Macromolecules, 51(16), 6359-6368. [Link]
- Kulevskoy, I. V., et al. (2022). Copolymerization of novel reactive fluorinated acrylic monomers with styrene: Reactivity ratio determination. Journal of Fluorine Chemistry, 255, 109975.
- Walkowiak-Kulikowska, J., et al. (2021). Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis and characterization. Polymer Chemistry, 12(3), 361-372. [Link]
- Woyski, M. M., et al. (2014). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Frontiers in Chemistry, 2, 87. [Link]
- Ziegler, M. J., & Matyjaszewski, K. (2001). Copolymerization of (Meth)
Sources
- 1. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Glass Transition Temperature of Poly(3,4-Difluorostyrene) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glass Transition Temperature in Polymer Science
The glass transition temperature (Tg) is a pivotal thermal property of amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a true phase transition in the thermodynamic sense, like melting, but rather a kinetic one, reflecting a change in the mobility of the polymer chains.[2] For researchers, scientists, and professionals in drug development, understanding and controlling the Tg of a polymer is paramount. It directly influences a material's mechanical properties, such as hardness, stiffness, and impact resistance, as well as its processing characteristics and performance in various applications.[3]
In the realm of specialty polymers, fluorinated polystyrenes have garnered significant interest due to their unique combination of properties, including thermal stability, chemical resistance, and low surface energy. The introduction of fluorine atoms onto the styrene monomer can profoundly influence the resulting polymer's Tg. This guide provides a comprehensive comparison of the glass transition temperature of poly(3,4-difluorostyrene) with its non-fluorinated counterpart and other fluorinated polystyrene derivatives. We will delve into the experimental determination of Tg using Differential Scanning Calorimetry (DSC), explore the structure-property relationships that govern these thermal transitions, and present a comparative analysis to aid in material selection and development.
Determining the Glass Transition Temperature: The Differential Scanning Calorimetry (DSC) Protocol
Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for determining the Tg of polymers.[4] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[4] The following protocol is a generalized procedure based on the ASTM D3418 standard for determining the transition temperatures of polymers.
Experimental Protocol: DSC Analysis of Fluorinated Polystyrenes
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Crimp a lid onto the pan to encapsulate the sample.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Cycling Program:
-
First Heating Scan (Erase Thermal History): Heat the sample from room temperature to a temperature approximately 30-50 °C above the expected Tg at a controlled rate of 10 °C/min. This step is crucial to erase any previous thermal history of the polymer that may have resulted from its synthesis or processing.
-
Isothermal Hold: Hold the sample at this elevated temperature for 2-5 minutes to ensure thermal equilibrium.
-
Controlled Cooling Scan: Cool the sample at a controlled rate of 10 °C/min to a temperature at least 50 °C below the expected Tg.
-
Second Heating Scan (Data Acquisition): Heat the sample again at a controlled rate of 10 °C/min to a temperature above the Tg. The data from this second heating scan is typically used for the determination of the Tg.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating curve as the midpoint of the step-like transition in the heat flow signal. This is often calculated as the inflection point of the transition.
-
Conclusion
The glass transition temperature is a critical parameter for defining the processing conditions and application range of polymeric materials. For fluorinated polystyrenes, the Tg is highly sensitive to the number, position, and nature of the fluorine-containing substituents on the phenyl ring. While a comprehensive dataset for all fluorinated isomers is still emerging, the available data clearly demonstrates that targeted fluorination can be a powerful tool to tailor the thermal properties of polystyrene. The determination of the glass transition temperature of poly(this compound) through Differential Scanning Calorimetry will provide a valuable data point to further elucidate the intricate structure-property relationships in this important class of polymers.
References
- Request PDF. High Glass Transition Temperature of Copolymers based on 2,2,2-Trifluoroethyl Methacrylate and 2-(Trifluoromethyl) Styrene For Optical Fibers: Synthesis and Structure. [Link]
- Polymer Source. Poly(4-fluorostyrene). [Link]
- Wiley-VCH. 1 Glass-Transition Phenomena in Polymer Blends. [Link]
- Journal of Research of the National Bureau of Standards. The glass transition temperature of monodispersed polystyrenes and their binary mixtures. [Link]
- MDPI. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. [Link]
- ResearchGate. (PDF) Fourier-transform infrared spectroscopic study of plasticization effects on the photodegradation of poly(fluorostyrene) isomers films. [Link]
- National Institutes of Health. o-Fluorostyrene | C8H7F | CID 123056 - PubChem. [Link]
- ResearchGate. Determination of glass transition temperature and application for fabrication of polyphosphazene with high performance. [Link]
- YouTube. 22 Glass Transition | Part 1 | Polymers Concepts, Properties, Uses & Sustainability. [Link]
Sources
A Comparative Guide to the Kinetic Analysis of 3,4-Difluorostyrene Copolymerization
Introduction: The Rising Importance of Fluorinated Styrenic Polymers
In the landscape of advanced materials, fluorinated polymers hold a place of distinction due to their remarkable properties, including high thermal stability, chemical resistance, and low surface energy.[1] These characteristics make them indispensable in a myriad of applications, from high-performance coatings and membranes to advanced optics and electronics. Among the monomers pivotal to the synthesis of these materials, fluorinated styrenes are of particular interest as they allow for the introduction of fluorine atoms onto a polymer backbone that retains the processability and versatility of polystyrene.
This guide focuses on the kinetic analysis of the copolymerization of 3,4-difluorostyrene. While specific kinetic data for this monomer is not extensively documented in publicly available literature, this guide will provide a robust framework for its investigation. By drawing comparisons with well-studied fluorinated styrenes such as 4-fluorostyrene (4-FS) and 2,3,4,5,6-pentafluorostyrene (PFS), we can predict and analyze the copolymerization behavior of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand and utilize the unique properties of polymers derived from this compound. We will delve into the theoretical underpinnings of copolymerization kinetics, present detailed experimental protocols for determining crucial kinetic parameters, and offer a comparative analysis to guide future research and application.
Theoretical Framework: Understanding Copolymerization Kinetics
The properties of a copolymer are not only dependent on the constituent monomers but are critically influenced by their arrangement along the polymer chain. This arrangement is dictated by the kinetics of the copolymerization process, which is quantitatively described by the concept of monomer reactivity ratios.
Monomer Reactivity Ratios (r)
In a free-radical copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):
-
k₁₁: A growing polymer chain ending in an M₁ radical adds another M₁ monomer.
-
k₁₂: A growing polymer chain ending in an M₁ radical adds an M₂ monomer.
-
k₂₂: A growing polymer chain ending in an M₂ radical adds another M₂ monomer.
-
k₂₁: A growing polymer chain ending in an M₂ radical adds an M₁ monomer.
The monomer reactivity ratios, r₁ and r₂, are defined as:
r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁
These ratios are crucial as they predict the composition of the copolymer being formed at any given instant.[2]
-
If r₁ > 1 , the growing chain radical ending in M₁ prefers to add another M₁ monomer (homopolymerization).
-
If r₁ < 1 , the growing chain radical ending in M₁ prefers to add an M₂ monomer (cross-propagation).
-
If r₁ = 1 , the radical shows no preference.
-
If r₁ = r₂ = 1 , the copolymer composition is the same as the feed composition, resulting in a random copolymer.
-
If r₁ = r₂ = 0 , an alternating copolymer is formed.
-
If the product r₁r₂ = 1 , an ideal (random) copolymer is formed.
-
If the product r₁r₂ < 1 , the system tends towards alternation.
-
If the product r₁r₂ > 1 , the system tends towards block copolymerization.
The Alfrey-Price Q-e Scheme
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios.[3] It assigns two parameters to each monomer:
-
Q: Represents the reactivity of the monomer and is related to the resonance stabilization of the monomer and its corresponding radical.
-
e: Represents the polarity of the monomer and its radical, reflecting the electron-donating or electron-withdrawing nature of the substituents on the double bond.
The reactivity ratios can then be estimated using the following equations:
r₁ = (Q₁/Q₂) * exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂(e₂ - e₁)]
This scheme is invaluable for predicting the copolymerization behavior of new monomers where experimental data is not yet available.
Comparative Kinetic Analysis: Positioning this compound Among its Analogs
In the absence of direct experimental data for the copolymerization of this compound, we can infer its likely kinetic behavior by examining data from structurally similar fluorinated styrenes. The electronic effects of the fluorine substituents on the phenyl ring will be the primary determinant of its reactivity and polarity.
For this compound, the two fluorine atoms exert a strong electron-withdrawing effect through induction (-I) and a weaker electron-donating effect through resonance (+R). The net effect is electron withdrawal, which is expected to influence the Q and e values.
Below is a comparative table of reported reactivity ratios and Q-e values for styrene, 4-fluorostyrene, and pentafluorostyrene when copolymerized with common monomers like styrene (St) and methyl methacrylate (MMA). This data provides a baseline for estimating the kinetic parameters of this compound.
Table 1: Reactivity Ratios of Fluorinated Styrenes with Styrene (M₂)
| M₁ (Fluorinated Styrene) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |
| 4-Fluorostyrene | 0.83 | 1.03 | 0.85 | Ideal/Random | [4] |
| Pentafluorostyrene | 0.25 | 0.35 | 0.09 | Alternating | [5] |
| This compound (Predicted) | ~0.6-0.7 | ~0.8-0.9 | ~0.5-0.6 | Slightly Alternating | - |
Table 2: Reactivity Ratios of Fluorinated Styrenes with Methyl Methacrylate (M₂)
| M₁ (Fluorinated Styrene) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |
| 4-Fluorostyrene | 0.45 | 0.65 | 0.29 | Alternating | [4] |
| Pentafluorostyrene | 0.14 | 0.55 | 0.08 | Alternating | [6] |
| This compound (Predicted) | ~0.3-0.4 | ~0.6-0.7 | ~0.2-0.3 | Alternating | - |
Table 3: Alfrey-Price Q-e Values for Styrene and Fluorinated Styrenes
| Monomer | Q | e | Reference |
| Styrene | 1.00 | -0.80 | [7] |
| 4-Fluorostyrene | 0.98 | -0.31 | [4] |
| Pentafluorostyrene | 0.53 | 1.13 | [8] |
| This compound (Predicted) | ~0.8-0.9 | ~ -0.1 to 0.1 | - |
Based on the trends observed, the two electron-withdrawing fluorine atoms in this compound are expected to make its double bond more electron-deficient compared to styrene and 4-fluorostyrene, but less so than pentafluorostyrene. This would result in an 'e' value that is higher (less negative) than styrene and 4-fluorostyrene. The 'Q' value, representing resonance stabilization, is likely to be slightly lower than that of styrene due to the inductive effects of the fluorine atoms.
Experimental Protocols for Kinetic Analysis
To empirically determine the reactivity ratios for the copolymerization of this compound, a series of well-controlled experiments must be conducted. The following protocols are based on established methodologies in polymer chemistry.
Workflow for Reactivity Ratio Determination
Caption: Experimental workflow for determining monomer reactivity ratios.
Step-by-Step Experimental Methodology
1. Materials and Purification:
-
Monomers: this compound (M₁) and the chosen comonomer (M₂, e.g., styrene or methyl methacrylate) should be purified to remove inhibitors. This is typically achieved by passing them through a column of basic alumina.
-
Initiator: A free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be recrystallized from a suitable solvent (e.g., methanol for AIBN).
-
Solvent: A dry, inert solvent such as toluene or 1,4-dioxane should be used.
2. Copolymerization Reactions:
-
Prepare a series of reaction mixtures with varying initial molar feed ratios of M₁ and M₂ (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
The total monomer concentration and the initiator concentration should be kept constant across all experiments.
-
In a typical procedure, the monomers, solvent, and initiator are charged into a reaction vessel (e.g., a Schlenk tube).
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
The reactions are then carried out at a constant temperature (e.g., 60-70 °C for AIBN) in a thermostated oil bath with stirring.
-
It is crucial to stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio does not change significantly during the experiment.[9] The reaction time will need to be determined empirically for each system.
-
The polymerization is quenched by rapid cooling in an ice bath and exposure to air.
3. Copolymer Isolation and Purification:
-
The copolymer is precipitated from the reaction mixture by pouring it into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF or chloroform), and reprecipitated. This process should be repeated at least twice to remove any unreacted monomers.
-
The purified copolymer is then dried to a constant weight in a vacuum oven.
4. Determination of Copolymer Composition:
-
The composition of the purified copolymer is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The ratio of the integrals of characteristic proton signals from each monomer unit can be used to calculate the copolymer composition.[10]
-
¹⁹F NMR: For fluorinated copolymers, ¹⁹F NMR can be a very sensitive and accurate method for determining the fluorine-containing monomer content.
-
Elemental analysis can also be used as a complementary technique to determine the copolymer composition.
5. Calculation of Reactivity Ratios:
-
With the initial monomer feed ratios (f₁, f₂) and the determined copolymer compositions (F₁, F₂), the reactivity ratios can be calculated using various methods.
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdős methods are classical graphical methods. However, they can introduce bias in the results.
-
Non-linear Least Squares (NLLS) Methods: Methods like the Error-in-Variables-Model (EVM) are statistically more robust and are the recommended approach for accurate determination of reactivity ratios.[11]
Logical Relationship of the Q-e Scheme
Caption: Logical flow of the Alfrey-Price Q-e scheme.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the kinetic analysis of the copolymerization of this compound. While direct experimental data for this specific monomer remains to be published, a comparative analysis with other fluorinated styrenes allows for a reasoned prediction of its copolymerization behavior. It is anticipated that this compound will exhibit a tendency towards alternation when copolymerized with electron-rich monomers like styrene and a more pronounced alternating behavior with monomers like methyl methacrylate.
The detailed experimental protocols outlined in this guide provide a clear pathway for researchers to determine the reactivity ratios and Q-e values for this compound, thereby filling a gap in the current polymer science literature. The accurate determination of these kinetic parameters is paramount for the rational design of novel copolymers with tailored properties for advanced applications. Future research should focus on the experimental validation of the predicted kinetic parameters and the exploration of the unique properties of copolymers derived from this compound.
References
- Chekurov, K.E., & Barabanova, A.I. (2021).
- Ameduri, B. (2009). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. Journal of Polymer Science Part A: Polymer Chemistry, 47(1), 3-12.
- Lundberg, D., Kilgallon, L., Cooper, J., Starvaggi, F., Xia, Y., & Johnson, J. (2024).
- Beckingham, B. S., Sanoja, G. E., & Lynd, N. A. (2015). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 48(19), 6923-6931.
- Kharas, G., et al. (2022).
- Greenley, R. Z. (1999). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. In Polymer Handbook (4th ed., pp. II/181-II/333). John Wiley & Sons.
- Chekurov, K.E., & Barabanova, A.I. (2021).
- Kawauchi, S. (n.d.). Blog003 | Q-e scheme. Quemix Inc.
- Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601.
- Odian, G. (2004).
- Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
- Tidwell, P. W., & Mortimer, G. A. (1965). An Improved Method of Calculating Copolymerization Reactivity Ratios. Journal of Polymer Science Part A: General Papers, 3(1), 369–387.
- Juwono, A. L. (n.d.). Chapter 5. Copolymerization. CUTM Courseware.
- Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR.
- Vivaldo-Lima, E., Hamielec, A. E., & Wood, P. E. (2003). Modeling of the Free-Radical Copolymerization Kinetics with Crosslinking of Methyl Methacrylate / Ethylene Glycol Dimethacrylate. Revista de la Sociedad Química de México, 47(1), 39-56.
- Gu, C., Theato, P., & Gu, C. (2019). Design and morphological investigation of high-χ catechol-containing styrenic block copolymers. UCL Discovery.
- Padovano, E. (2012). Living radical polymerization for the preparation of innovative macromolecular architectures. [Doctoral dissertation, Università degli Studi di Napoli Federico II].
- Coote, M. L., & Davis, T. P. (2000). Kinetic Study of the Copolymerization of Methyl Methacrylate and Methyl Acrylate Using Quantum Chemistry. Macromolecules, 33(23), 8634–8641.
- Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR.
- Kharas, G., et al. (2022).
- Le, T. P., & Nguyen, T. T. (2018). Improved compositional analysis of block copolymers using Diffusion Ordered NMR Spectroscopy.
- Davis, T. P., & Matyjaszewski, K. (2000). Preparation of Poly(2,3,4,5,6-pentafluorostyrene)
- Katirci, R., & Ozbay, S. (2021). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1263–1274.
- Lowe, A. B., & McCormick, C. L. (2014). RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1677–1685.
- Vivaldo-Lima, E., Hamielec, A. E., & Wood, P. E. (2003). Modeling of the Free-Radical Copolymerization Kinetics with Crosslinking of Methyl Methacrylate / Ethylene Glycol Dimethacrylate. Revista de la Sociedad Química de México, 47(1), 39-56.
- Gupta, S., & Saini, A. K. (2004). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry, 43A, 2553-2558.
- Dmitrienko, O., & Kartsovnik, V. (2023). Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 2. Styrene. arXiv preprint arXiv:2311.02752.
- Dmitrienko, O., & Kartsovnik, V. (2023). [2311.02752] Digital twins kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 2. Styrene. arXiv.
- Čapek, I., Juraničová, V., & Bartoň, J. (1983). Copolymerization up to high conversions III. Kinetic measurements of the copolymerization of acrylonitrile and a-methylstyrene. Chemical Papers, 37(4), 533–541.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.stanford.edu [web.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 11. par.nsf.gov [par.nsf.gov]
An In-Depth Guide to the Stability of E/Z Isomers in Fluoroalkenes for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the stereochemical configuration of a molecule is paramount. For fluoroalkenes, the E/Z isomerism is not merely a question of spatial arrangement but a critical determinant of a compound's biological activity, pharmacokinetic profile, and material properties. The introduction of fluorine, the most electronegative element, into an alkene framework establishes a complex interplay of steric and electronic effects that often defy classical predictions of stability. This guide provides a comprehensive analysis of the factors governing the relative stabilities of E and Z isomers in fluoroalkenes, supported by experimental data and computational insights to aid researchers in rational design and synthesis.
The conventional wisdom, which often prioritizes minimizing steric hindrance, would suggest that the Z-isomer, with bulky groups on the same side of the double bond, is inherently less stable than the E-isomer. However, in the case of fluoroalkenes, this is not always true. The unique electronic properties of fluorine can lead to the stabilization of the Z-isomer through favorable electronic interactions that outweigh steric repulsion.
Comparative Stability Analysis: A Data-Driven Examination
The relative stability of E/Z isomers in fluoroalkenes is highly dependent on the substitution pattern. Below, we compare the experimentally determined and computationally calculated energy differences for a series of related fluoroalkenes.
| Compound | Isomer | Relative Energy (kcal/mol) | Experimental Method | Reference |
| 1,2-Difluoroethene | Z | 0.0 | Microwave Spectroscopy | |
| E | +0.93 | Microwave Spectroscopy | ||
| 1-Fluoro-2-chloroethene | Z | 0.0 | Infrared Spectroscopy | |
| E | +0.24 | Infrared Spectroscopy | ||
| 1-Fluoro-2-iodoethene | Z | 0.0 | Isomerization Enthalpy | |
| E | +1.2 | Isomerization Enthalpy | ||
| 1,2-Difluorodiphenylethene | Z | 0.0 | Calorimetry | |
| E | +5.5 | Calorimetry |
As the data indicates, the Z-isomer is consistently more stable in these examples. This phenomenon, often termed the "cis-effect" in the context of fluoroalkenes, highlights the necessity of looking beyond simple steric arguments.
The Underlying Mechanisms: Deconvoluting Steric and Electronic Effects
The enhanced stability of the Z-isomer in many fluoroalkenes can be attributed to a combination of factors, primarily hyperconjugation and dipole-dipole interactions.
Hyperconjugation: A Stabilizing Influence
One of the key stabilizing interactions in Z-fluoroalkenes is hyperconjugation between the lone pair of one fluorine atom and the antibonding σ* orbital of the adjacent C-F bond. This interaction, which is geometrically favorable in the Z-configuration, leads to a delocalization of electron density and a net stabilization of the molecule.
graph TD subgraph Z-Isomer A[F] -- C=C -- B[F] C[H] -- C=C -- D[H] end subgraph E-Isomer E[F] -- C=C -- F[H] G[H] -- C=C -- H[F] end style A fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
A simplified representation of Z and E isomers of 1,2-difluoroethene.
Dipole-Dipole Interactions: A Counterintuitive Attraction
While the individual C-F bond dipoles are strong, their vector sum in the Z-isomer can result in a smaller overall molecular dipole moment compared to the E-isomer. However, the dominant factor is often the attractive interaction between the partially positive carbon of one C-F bond and the partially negative fluorine of the adjacent C-F bond. This intramolecular electrostatic attraction contributes to the stabilization of the Z-isomer.
Experimental Determination of Isomer Stability: A Practical Workflow
The relative stability of E/Z isomers can be determined experimentally through isomerization studies. This involves equilibrating a mixture of the isomers, typically under thermal or photochemical conditions, and then quantifying the final ratio.
Experimental Protocol: Thermal Isomerization of a Fluoroalkene
-
Sample Preparation: A solution of the fluoroalkene isomer mixture is prepared in a high-boiling, inert solvent (e.g., diphenyl ether).
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can lead to side reactions.
-
Heating: The sample is heated to a temperature sufficient to induce isomerization but below the decomposition temperature. The temperature should be maintained with high precision.
-
Equilibration: The reaction is allowed to proceed until equilibrium is reached. This can be monitored by periodically taking aliquots and analyzing the isomer ratio.
-
Analysis: The isomer ratio is determined using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The Gibbs free energy difference (ΔG) between the isomers can be calculated from the equilibrium constant (K) using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Workflow for the experimental determination of E/Z isomer stability via thermal equilibration.
Implications for Drug Development and Materials Science
The preference for a particular isomer can have profound consequences. In drug design, the two isomers may have drastically different binding affinities for a target receptor due to their distinct shapes. In materials science, the E/Z configuration can influence crystal packing, melting point, and electronic properties of polymers and liquid crystals. A thorough understanding of the factors governing isomer stability is therefore crucial for the rational design of new molecules with desired properties.
Conclusion
The stability of E/Z isomers in fluoroalkenes is a nuanced topic where electronic effects often override traditional steric considerations. The Z-isomer is frequently found to be more stable due to favorable hyperconjugative and electrostatic interactions. For researchers in drug development and materials science, a deep appreciation of these principles is not merely academic but a practical necessity for successful molecular design and synthesis. The experimental and computational data presented in this guide serve as a valuable resource for predicting and understanding the behavior of these important molecules.
References
- Craig, N. C., & Entemann, E. A. (1961). Thermodynamics of cis-trans Isomerizations. I. The 1,2-Difluoroethylenes and 1,2-Difluoro-1,2-dichloroethylenes. Journal of the American Chemical Society, 83(14), 3047–3050. [Link]
- Craig, N. C., & Overend, J. (1965). Vibrational Spectra and Isomerism of Fluorinated Ethylenes. V. 1-Chloro-2-fluoroethylene. The Journal of Chemical Physics, 43(1), 71–80. [Link]
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]
- Good, W. D., & Lee, S. H. (1976). The enthalpies of combustion and formation of 1,2-difluorodiphenylethene (cis- and trans-α,α'-difluorostilbene). The Journal of Chemical Thermodynamics, 8(7), 643-648. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Difluorostyrene
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and scientific integrity. The following procedures for the disposal of 3,4-Difluorostyrene are designed to provide a clear, actionable framework for researchers, scientists, and drug development professionals. This guide synthesizes technical data with practical, field-tested insights to ensure the safe and compliant handling of this reactive chemical.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is critical. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Its flammability presents a significant fire hazard, especially when exposed to heat or flame, and its vapors can form explosive mixtures with air.[1] Furthermore, like other styrene derivatives, it may undergo hazardous polymerization, particularly if not properly stabilized or if exposed to heat.[3][4]
| Property | Value | Source |
| CAS Number | 405-03-8 | [5][6] |
| Molecular Formula | C8H6F2 | [5] |
| Molecular Weight | 140.13 g/mol | [5] |
| Physical State | Liquid | [6] |
| GHS Hazard Statements | H226, H315, H319, H335 | [1][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to stringent PPE protocols is non-negotiable when handling this compound, including during the disposal process. The causality behind these equipment choices is directly linked to the compound's hazard profile.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7] This is to prevent contact with splashes of the liquid, which can cause serious eye irritation.[1][2]
-
Hand Protection: Use gloves made of materials resistant to organic solvents, such as polyvinyl alcohol, Viton/butyl, or laminate film.[4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory.[7] For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound, including pouring waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2]
Waste Collection and Container Management: A Step-by-Step Protocol
The proper collection and containment of this compound waste are critical to preventing accidental releases and ensuring safe temporary storage.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass bottles are generally suitable. Avoid using plastic containers that are not approved for flammable liquids.[1]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly fitting cap.[1]
-
It is permissible to reuse empty reagent bottles for waste collection, provided they are triple-rinsed with a suitable solvent and air-dried to remove any incompatible residues.[8]
Step 2: Label the Waste Container
-
Before adding any waste, affix a hazardous waste label to the container.[9]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").[9]
Step 3: Segregate Your Waste Streams
-
Do not mix this compound waste with other incompatible waste streams. It is particularly important to avoid mixing it with strong oxidizing agents, as this can create a fire or explosion hazard.[1][10]
-
Maintain separate, clearly labeled waste containers for different categories of chemical waste.[8]
Step 4: Transferring the Waste
-
Perform all waste transfers inside a chemical fume hood.[4]
-
Use a funnel to prevent spills when pouring the waste into the container.
-
Do not fill the waste container to more than 75-90% of its capacity to allow for vapor expansion.[9][11]
-
Securely cap the container immediately after adding waste.
On-Site Storage of this compound Waste
The temporary storage of hazardous waste prior to its removal by a licensed disposal company must be managed with the utmost care.
-
Storage Location: Store the waste container in a designated, well-ventilated hazardous waste storage area.[1] This area should be away from heat, sparks, open flames, and other sources of ignition.[1][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to contain any potential leaks or spills.
-
Grounding: For larger containers or in areas where static electricity is a concern, ensure that all containers and equipment are properly grounded to prevent static discharge, which could ignite the flammable vapors.[1][10]
Disposal Procedures: The Final Step
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[8][12]
-
Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider to schedule a waste pickup.[8]
-
Documentation: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.[13] This document tracks the waste from its point of generation to its final disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.[7][14] This is illegal and can lead to environmental contamination and potentially explosive conditions in the drainage system.
-
Do Not Evaporate: It is improper to dispose of volatile organic compounds like this compound by allowing them to evaporate in a fume hood.[8]
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is crucial to mitigate the hazards.
For Minor Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.[15]
-
Isolate the Area: Restrict access to the spill area.
-
Eliminate Ignition Sources: If flammable vapors are present, turn off all potential ignition sources.[1][16]
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[1][17] Start from the outside of the spill and work inwards to prevent it from spreading.[17]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[1][10]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[17]
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office.[16]
For Major Spills (requiring external assistance):
-
Evacuate: Immediately evacuate the area.[16]
-
Activate Alarm: If necessary, activate the nearest fire alarm.
-
Call for Emergency Response: Contact your institution's emergency response team or local emergency services. Provide them with the chemical name, location of the spill, and an estimate of the quantity involved.[16]
-
Attend to Injured Persons: If anyone has been exposed to the chemical, move them to a safe location and provide immediate first aid while waiting for medical assistance. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[17][18] For eye contact, use an emergency eyewash station for at least 15 minutes.[17]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
- PubChem. This compound.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures.
- California Department of Toxic Substances Control. Defining Hazardous Waste.
- Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills.
- Clarkson University. Chemical Spill Procedures.
- Chemsrc. (2025, August 25). This compound Safety Data Sheet.
- Environmental Health & Safety, University of Toronto. Chemical Spill Procedures.
- FIU Environmental Health and Safety. Spill Response Procedures.
- National Institutes of Health. The NIH Drain Discharge Guide.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- NY CREATES. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
- Pelseal Technologies. General Chemical Resistance of a Fluoroelastomer.
- University of California, Santa Barbara. (2012, December 14). Styrene - Standard Operating Procedure.
- Cole-Parmer. Chemical Compatibility Guide.
- National Polystyrene Systems. Chemical Resistance Table.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 405-03-8 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.com [fishersci.com]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 13. epa.gov [epa.gov]
- 14. nems.nih.gov [nems.nih.gov]
- 15. ehs.fiu.edu [ehs.fiu.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluorostyrene
This guide provides essential, immediate safety and logistical information for the handling of 3,4-Difluorostyrene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring your safety through scientifically grounded protocols.
Hazard Assessment: Understanding the Intrinsic Risks of this compound
Effective personal protective equipment (PPE) selection is predicated on a thorough understanding of the specific chemical's hazards. This compound is a versatile reagent, but its utility is matched by its potential risks. A comprehensive assessment reveals three primary hazard categories that dictate our safety protocols.
-
Flammability Hazards: this compound is a flammable liquid and vapor with a flash point of 31.7°C (87.8°F)[1][2]. Its vapors are heavier than air and can form explosive mixtures with air, with the potential to travel a considerable distance to an ignition source[3][4]. Consequently, all handling procedures must be conducted with strict control and elimination of ignition sources, including static discharge. The substance is classified as a Category 3 Flammable Liquid according to the Globally Harmonized System (GHS)[5].
-
Health Hazards: Direct contact and inhalation pose significant health risks. The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[3][6]. Harmful effects are also noted if it is swallowed or comes into contact with the skin[1]. Inhalation of high concentrations of similar styrene vapors can lead to systemic effects such as headache, dizziness, and nausea[7].
-
Reactivity Hazards: Like other styrene derivatives, this compound may undergo polymerization if contaminated, exposed to heat, or in the presence of certain catalysts[8][9]. It is incompatible with strong oxidizing agents, strong acids, peroxides, and certain metal salts like aluminum chloride, which can trigger hazardous reactions[8].
Core PPE Protocol for this compound
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls: The First and Most Critical Line of Defense
Before any PPE is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All manipulations of this compound, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's primary function is to contain and exhaust flammable and toxic vapors, providing the most effective protection against respiratory exposure[10]. The sash should be kept as low as possible during work.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors[7]. Ventilation systems and electrical equipment within the hood and storage areas should be explosion-proof[3].
-
Ignition Source Control: All potential ignition sources—such as heat guns, open flames, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area[3][4]. Equipment and containers must be grounded and bonded during transfers to prevent static electricity discharge[3][7].
Personal Protective Equipment (PPE) Selection: A Self-Validating System
The following PPE is required for all personnel handling this compound. The rationale behind each selection is critical to ensuring a self-validating safety system where each component addresses a known risk.
-
Eye and Face Protection:
-
Specification: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory[3][11]. Standard safety glasses with side shields do not provide an adequate seal against vapors and splashes and are therefore insufficient[12].
-
Causality: This protects against the serious eye irritation hazard posed by liquid splashes and concentrated vapors[3][6]. In procedures with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to goggles[12][13].
-
-
Skin and Body Protection:
-
Specification: A flame-resistant (FR) laboratory coat must be worn over personal clothing. For handling larger quantities (>1L), a chemical-resistant apron over the FR lab coat is recommended. Wear impervious, fire/flame resistant clothing[11].
-
Causality: The FR lab coat provides a critical layer of protection against the flammability hazard. Standard cotton or polyester lab coats can ignite and continue to burn. This measure directly addresses the risk of flash fires from vapor ignition.
-
Hand Protection: Chemical-resistant gloves are essential. Given the properties of styrenes, gloves made of Viton®, polyvinyl alcohol (PVA), or laminate film are recommended for prolonged contact[10]. For incidental contact, nitrile gloves may be used, but they should be inspected frequently and replaced immediately upon any sign of contamination or degradation. Always consult the glove manufacturer's resistance guide for specific breakthrough times.
-
Causality: This prevents skin contact, which can cause irritation and potential absorption of the chemical[3][6]. Proper glove selection is crucial as not all materials offer the same level of protection against specific chemicals.
-
-
Respiratory Protection:
-
Specification: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges must be readily available for emergency situations, such as a significant spill or ventilation failure[11][14].
-
Causality: The fume hood serves as the primary respiratory control. A respirator is a secondary, emergency-use-only measure to protect against the respiratory irritation and potential systemic effects from inhaling high concentrations of vapors[6][8]. Use of respirators requires prior medical clearance, training, and fit-testing as mandated by OSHA regulations.
-
Data-Driven PPE Selection by Task
The level of PPE can be adapted based on the specific task and associated risk. The following table provides a clear, structured guide.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100 mL) in Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves (double-gloving recommended) | Flame-Resistant Lab Coat | Not required; emergency respirator available |
| Large Volume Transfer (>1L) in Fume Hood | Chemical Splash Goggles & Full Face Shield | Viton® or Laminate Film Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required; emergency respirator available |
| Weighing Solid Reagents for Reaction | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required (in fume hood or ventilated enclosure) |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Full Face Shield | Viton® or Laminate Film Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with OV cartridges |
| Major Spill or Ventilation Failure | Evacuate; use SCBA for re-entry | Evacuate; use SCBA for re-entry | Evacuate; use SCBA for re-entry | NIOSH-approved SCBA (Self-Contained Breathing Apparatus)[8][15] |
Procedural Workflow for Safe Handling
Adherence to a strict procedural workflow is essential to minimize risk. This process covers the entire lifecycle of chemical use, from preparation to disposal.
Caption: Logical workflow for PPE use when handling this compound.
Step-by-Step Methodology
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, all materials are present, and all PPE has been inspected for integrity[12]. Clear the area of any potential ignition sources[16].
-
Donning PPE: Put on your FR lab coat first, followed by chemical splash goggles. Don gloves last, ensuring the cuffs of the gloves go over the sleeves of the lab coat to prevent skin exposure.
-
Handling: Conduct all work within the fume hood. Use non-sparking tools and ensure containers are grounded during transfers to prevent static buildup[3]. Keep containers tightly sealed when not in active use[3].
-
Doffing and Disposal: Remove gloves first using a technique that avoids touching the outer surface with bare skin[10]. Remove the lab coat and goggles. Wash hands immediately and thoroughly with soap and water[3][6]. All disposable PPE contaminated with this compound must be collected in a designated, sealed container and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department[7][17].
Emergency Protocols and Disposal Logistics
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation persists[1][3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[6][10].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give a glass of water. Seek immediate medical attention[1][3].
Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. Remove all ignition sources. If the spill is small and you are trained to handle it, don the appropriate PPE (including a respirator) before cleanup. Absorb the spill with a non-combustible material like vermiculite or sand. Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal[3].
Storage and Disposal: Store this compound in a tightly closed container in a cool, dry, well-ventilated, and approved flammable liquid storage area, away from incompatible materials[3][7]. Recommended storage is between 2-8°C[10]. All waste, including excess chemical and contaminated materials, must be disposed of as hazardous waste. Contact a licensed professional waste disposal service and provide them with the Safety Data Sheet (SDS)[17]. Under no circumstances should this compound be disposed of down the drain [18].
References
- Styrene Monomer - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Styrene | NIOSH. Centers for Disease Control and Prevention. [Link]
- Styrene Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Styrene. Centers for Disease Control and Prevention. [Link]
- This compound | CAS#:405-03-8. Chemsrc. [Link]
- This compound | C8H6F2 | CID 20487088.
- Styrene - NIOSH Workplace Safety and Health Topic. Centers for Disease Control and Prevention. [Link]
- Flammable and Combustible Liquids Safety Measures and PPE.
- Flammable Liquid Storage: Essential OSHA Guidelines.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- 1910.106 - Flammable liquids.
- 1910.106 - Flammable liquids.
- Safe Handling of Flammable Liquids. OSHA Safety Manuals. [Link]
- The NIH Drain Discharge Guide.
- Firefighting foam use, replacement and disposal. Minnesota Pollution Control Agency. [Link]
- Standard Operating Procedure for Chemical Handling and Storage.
- Styrene - Standard Operating Procedure. University of California, Santa Barbara. [Link]
Sources
- 1. This compound | CAS#:405-03-8 | Chemsrc [chemsrc.com]
- 2. 2,6-Difluorostyrene 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Safe Handling of Flammable Liquids | OSHA Safety Manuals [safetymanualosha.com]
- 5. This compound | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. int-enviroguard.com [int-enviroguard.com]
- 14. nj.gov [nj.gov]
- 15. epa.gov [epa.gov]
- 16. fldata.com [fldata.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
